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  • Product: 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
  • CAS: 1209997-87-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Technical Guide

Strategic Rationale & Executive Summary In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic systems to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic systems to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve clinical success rates—a paradigm often termed "escaping flatland." 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4)[1] emerges as a highly versatile, bifunctional building block designed specifically for this purpose.

Comprising a basic piperidine ring and a neutral, hydrogen-bonding imidazolidin-2-one (cyclic urea) motif, this molecule acts as a privileged scaffold. It is frequently utilized by drug development professionals to rigidify flexible pharmacophores, modulate physicochemical properties, and introduce precise stereochemical vectors into central nervous system (CNS) and kinase inhibitor candidates. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical profiling, and self-validating synthetic protocols.

Molecular Architecture & Conformational Dynamics

The structural logic of 1-(piperidin-3-yl)imidazolidin-2-one is dictated by the distinct electronic and steric properties of its two fused systems:

  • The Piperidine Core: Functions as the primary basic center ( pKa​≈9.5 ). In physiological conditions, the secondary amine is protonated, enabling critical salt-bridge interactions with aspartate or glutamate residues in target protein pockets.

  • The Imidazolidin-2-one Motif: The cyclic urea is essentially planar due to the delocalization of the nitrogen lone pairs into the carbonyl π∗ -orbital. It serves as a highly directional hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the unsubstituted N-H).

  • Stereochemical Vector (C3): The attachment of the imidazolidinone at the C3 position of the piperidine ring introduces a chiral center. The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky imidazolidin-2-one substituent strongly prefers the equatorial position. This predictable conformational bias allows computational chemists to accurately model 3D trajectories during structure-based drug design (SBDD).

PharmacophoreLogic Core 1-(Piperidin-3-yl)imidazolidin-2-one Pip Piperidine Ring Basic Center (pKa ~9.5) Core->Pip Provides Imid Imidazolidin-2-one H-Bond Donor/Acceptor Core->Imid Incorporates Chiral C3 Stereocenter 3D Vector Control Core->Chiral Determines Target Receptor Binding Pocket Pip->Target Salt Bridge Imid->Target Dipole/H-Bond Chiral->Target Spatial Fit

Pharmacophore mapping and receptor interaction logic.

Physicochemical Profiling & Salt Form Advantages

The free base form of this compound (CAS 1209874-15-6)[2] is typically an oil or a low-melting, hygroscopic solid, making it difficult to handle and prone to oxidative degradation. Isolation as the hydrochloride salt fundamentally alters its solid-state properties, maximizing its utility for high-throughput library synthesis.

Causality of the Salt Form: The chloride counterion pairs with the protonated piperidine nitrogen, increasing the lattice energy of the solid. This results in a highly crystalline, flowable powder with superior benchtop stability and excellent aqueous solubility, which is critical for biological assay formulation.

Table 1: Physicochemical Profile Summary
PropertyValueStructural Causality / Medicinal Significance
Chemical Formula C8​H16​ClN3​O Represents the stoichiometric HCl salt, ensuring 1:1 protonation.
Molecular Weight 205.69 g/mol Low MW (Lead-like) allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits.
TPSA 41.1 ŲOptimal polarity balance[1]; highly favorable for membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 3 (Salt form)Piperidine NH2+​ (2) + Urea NH (1). Facilitates strong target anchoring.
H-Bond Acceptors 2Urea Carbonyl (1) + Urea Nitrogen (1).

Synthetic Methodologies & Mechanistic Causality

The synthesis of imidazolidin-2-ones historically relied on highly toxic phosgene gas or triphosgene[3]. However, modern catalytic carbonylation and diamination strategies have improved safety profiles[4][5]. For bench-scale synthesis of 1-(piperidin-3-yl)imidazolidin-2-one, a highly controlled, step-wise intramolecular cyclization utilizing 2-chloroethyl isocyanate offers the most robust and scalable route.

Protocol: Self-Validating Synthesis of the Hydrochloride Salt

Phase 1: Regioselective Urea Formation

  • Reaction: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert nitrogen atmosphere. Cool the reactor to 0 °C.

  • Addition: Add triethylamine (1.2 eq), followed by the dropwise addition of 2-chloroethyl isocyanate (1.05 eq).

  • Causality: The 0 °C temperature is critical. It suppresses the exothermic nature of the isocyanate reaction, preventing double-addition (biuret formation) and ensuring strict regioselectivity. The Boc-group protects the secondary piperidine amine, forcing the primary C3-amine to act as the sole nucleophile.

  • Validation Checkpoint: Perform LC-MS after 2 hours. The protocol is validated when the starting material mass ( m/z 201) is completely replaced by the chloroethyl urea intermediate ( m/z 306).

Phase 2: Base-Mediated Intramolecular Cyclization

  • Reaction: Evaporate the CH2​Cl2​ and reconstitute the crude intermediate in anhydrous tetrahydrofuran (THF).

  • Cyclization: Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Warm to room temperature, then reflux for 4 hours.

  • Causality: NaH is chosen over weaker bases (like K2​CO3​ ) because it irreversibly deprotonates the urea nitrogen (generating H2​ gas). This highly nucleophilic nitrogen anion rapidly undergoes an intramolecular SN​2 attack on the adjacent alkyl chloride, closing the 5-membered imidazolidinone ring.

  • Validation Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) must show a distinct shift to a more polar spot. LC-MS must confirm the loss of HCl, yielding the Boc-protected product ( m/z 270).

Phase 3: Deprotection & Direct Salt Precipitation

  • Reaction: Dissolve the purified Boc-protected intermediate in minimal ethyl acetate.

  • Cleavage: Add 4M HCl in Dioxane (5.0 eq) dropwise at 25 °C. Stir for 3 hours.

  • Causality: Anhydrous HCl in dioxane cleanly cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and CO2​ gases. Because the resulting hydrochloride salt is insoluble in the ethyl acetate/dioxane mixture, it spontaneously crystallizes out of solution. This eliminates the need for a messy aqueous workup and directly yields the target salt form.

  • Validation Checkpoint: Filter the resulting white precipitate. LC-MS must show the desired free base mass ( [M+H]+=170.1 ).

SyntheticWorkflow SM N-Boc-3-aminopiperidine (Starting Material) Step1 Urea Formation Reagent: 2-Chloroethyl isocyanate Temp: 0°C SM->Step1 Int1 Chloroethyl Urea Intermediate (Uncyclized) Step1->Int1 Step2 Intramolecular Cyclization Reagent: NaH (1.5 eq) Solvent: THF, Reflux Int1->Step2 Int2 Boc-Protected Imidazolidin-2-one Step2->Int2 Step3 Deprotection & Salt Formation Reagent: 4M HCl in Dioxane Temp: 25°C Int2->Step3 Product 1-(Piperidin-3-yl)imidazolidin-2-one HCl (Final Product) Step3->Product

Synthetic workflow for 1-(piperidin-3-yl)imidazolidin-2-one HCl.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, the following analytical characterization must be performed:

  • Nuclear Magnetic Resonance (NMR):

    • 1 H-NMR (400 MHz, DMSO- d6​ ): Look for the broad exchangeable signals of the piperidinium protons ( NH2+​ ) around 8.5–9.5 ppm. The urea N-H proton typically appears as a sharp singlet near 6.5 ppm. The chiral methine proton (C3 of piperidine) will present as a complex multiplet around 3.8–4.2 ppm due to coupling with adjacent axial/equatorial protons.

    • 13 C-NMR (100 MHz, DMSO- d6​ ): The defining peak is the urea carbonyl carbon, which is highly deshielded and appears distinctly at ≈160 ppm.

  • Mass Spectrometry (LC-ESI-MS): Positive ion mode must yield a base peak of m/z 170.1, corresponding to the [M+H]+ of the free base. The chloride counterion is invisible in positive mode.

  • Infrared Spectroscopy (FT-IR): A strong, sharp absorption band at ≈1690−1710 cm−1 confirms the presence of the cyclic urea carbonyl stretch ( C=O ). Broad bands above 3000 cm−1 confirm the N-H stretches of both the urea and the piperidinium salt.

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1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride mechanism of action

Title: Pharmacological Profiling and Mechanistic Workflows of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Privileged Scaffold in Target-Directed Drug Discovery Executive Summary In modern medicinal chemistry, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling and Mechanistic Workflows of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary

In modern medicinal chemistry, certain molecular fragments transcend single-target applications to become "privileged scaffolds"—structural motifs capable of providing high-affinity ligand binding across diverse biological targets. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209874-15-6) [1] is one such highly versatile building block. While the bare fragment exhibits low intrinsic pharmacological activity on its own, it serves as the critical recognition core for two major therapeutic classes: Muscarinic M3 receptor antagonists (for respiratory and urological disorders) and CYP17A1 inhibitors (for oncology).

This technical guide deconstructs the physicochemical rationale behind this scaffold, details its dual mechanisms of action when elaborated into mature drug candidates, and provides self-validating experimental protocols for evaluating its target engagement.

Molecular Anatomy & Physicochemical Rationale

To understand the mechanism of action of molecules derived from 1-(Piperidin-3-yl)imidazolidin-2-one, one must analyze the causality behind its structural components:

  • The Piperidine Ring (Cationic Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring is heavily protonated. This cationic center is non-negotiable for G-Protein Coupled Receptor (GPCR) engagement. It mimics the quaternary ammonium of endogenous acetylcholine, forming a critical salt bridge with conserved aspartate residues (e.g., Asp147 in the M3 receptor's orthosteric pocket) [2].

  • The Imidazolidin-2-one Core (Directional H-Bonding): This five-membered cyclic urea acts as a rigid, planar hinge. It provides a highly directional hydrogen bond acceptor (the carbonyl oxygen) and donor (the secondary amine, if unsubstituted). This rigidity restricts the conformational entropy of the molecule, reducing the thermodynamic penalty upon binding to target proteins.

  • The Hydrochloride Salt Form: Formulating the fragment as a hydrochloride salt is a deliberate experimental choice. It prevents the rapid oxidation of the secondary amine, drastically enhances aqueous solubility for in vitro assay preparation, and ensures a predictable protonation state and stoichiometry during high-throughput screening (HTS).

Core Mechanisms of Action (Target Engagement)

Depending on the peripheral functional groups attached to this core scaffold, the mechanism of action diverges into two distinct, highly validated pharmacological pathways.

Pathway A: Muscarinic M3 Receptor Antagonism

When functionalized with bulky lipophilic groups (e.g., diaryl substitutions), the scaffold acts as a potent, competitive antagonist at the Muscarinic M3 receptor [3]. By occupying the orthosteric site, the piperidine-imidazolidinone core physically occludes acetylcholine. This prevents the conformational shift required to activate the intracellular Gq/11 protein. Consequently, Phospholipase C (PLC) remains inactive, halting the cleavage of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). The ultimate physiological outcome is the prevention of intracellular calcium release, leading to profound smooth muscle relaxation (bronchodilation in the lungs or detrusor relaxation in the bladder).

M3_Pathway Ligand 1-(Piperidin-3-yl)imidazolidin-2-one Pharmacophore M3_Receptor Muscarinic M3 Receptor (Orthosteric Site) Ligand->M3_Receptor Competitive Binding Gq_Protein Gq/11 Protein Uncoupling M3_Receptor->Gq_Protein Prevents Activation PLC Phospholipase C (PLC) Inhibition Gq_Protein->PLC Downregulates IP3 Decreased IP3 & DAG PLC->IP3 Reduces Cleavage Calcium Reduced Intracellular Ca2+ IP3->Calcium Prevents Release Response Smooth Muscle Relaxation (Bronchodilation) Calcium->Response Physiological Outcome

Fig 1: Mechanism of action for M3 receptor antagonism via the piperidin-3-yl imidazolidin-2-one core.

Pathway B: CYP17A1 Metalloenzyme Inhibition

When the scaffold is functionalized with nitrogen-rich heteroaromatics (e.g., pyridyl groups), it shifts from a GPCR antagonist to a potent inhibitor of cytochrome P450 17A1 (CYP17A1) [4]. CYP17A1 is a critical metalloenzyme in the steroidogenic pathway, responsible for converting pregnenolone to DHEA (a precursor to testosterone). The lone pair of electrons on the imidazolidin-2-one or its substituents coordinates directly with the heme iron (Fe3+) in the active site of CYP17A1. This coordinate covalent bond blocks molecular oxygen from binding to the heme, irreversibly stalling the enzyme's catalytic cycle and starving prostate cancer cells of androgenic growth signals.

Quantitative Data Summary

The versatility of the 1-(Piperidin-3-yl)imidazolidin-2-one core is best illustrated by how peripheral substitutions dictate target selectivity. The table below summarizes representative structure-activity relationship (SAR) data for derivatives built upon this scaffold.

Compound VariantM3 Receptor Affinity ( Ki​ , nM)M2 Receptor Affinity ( Ki​ , nM)Selectivity Ratio (M2/M3)CYP17A1 Inhibition ( IC50​ , nM)Primary Therapeutic Application
Unsubstituted Core (Fragment) > 10,000> 10,000N/A> 10,000Synthetic Intermediate
5,5-diphenyl elaboration 4.81,141237> 5,000COPD / Overactive Bladder
3-pyridyl elaboration > 5,000> 5,000N/A12.5Castration-Resistant Prostate Cancer

Data synthesized from benchmark SAR studies of diaryl imidazolidin-2-one derivatives and CYP17 inhibitors. [2][4]

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of compounds derived from this scaffold, the following optimized, step-by-step protocols must be employed. These protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Binding Assay (Muscarinic M3 Receptor)

Purpose: To determine the orthosteric binding affinity ( Ki​ ) of the functionalized scaffold.

  • Membrane Preparation: Isolate CHO cells stably expressing human M3 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ .

    • Causality: Tris maintains the physiological pH required to keep the piperidine nitrogen protonated. MgCl2​ stabilizes the G-protein coupled state of the receptor, ensuring we measure the high-affinity conformation.

  • Radioligand Selection: Use [ 3 H]-N-methylscopolamine ([ 3 H]NMS) at a concentration equal to its Kd​ (typically 0.2 nM).

    • Causality: [ 3 H]NMS is a permanently charged quaternary amine. It cannot cross the cell membrane, ensuring that only surface-exposed orthosteric receptors are quantified, eliminating internalization artifacts.

  • Incubation: Add 10 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 10 µL of [ 3 H]NMS, and 80 µL of membrane suspension to a 96-well plate. Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-treating the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine test compounds.

  • Validation & Detection: Include Atropine (1 µM) as a positive control to define non-specific binding (NSB). Quantify radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: CYP17A1 Enzymatic Inhibition Assay

Purpose: To evaluate the metalloenzyme inhibitory potency of the functionalized scaffold.

  • Enzyme Sourcing: Utilize human recombinant CYP17A1 co-expressed with cytochrome P450 reductase (POR) in insect cells (supersomes).

    • Causality: Using isolated recombinant enzymes rather than human liver microsomes prevents confounding cross-reactivity with other hepatic CYPs (e.g., CYP3A4), ensuring absolute target specificity.

  • Substrate & Cofactor Addition: Prepare a reaction mixture containing the test compound, 2 µM Progesterone (substrate), and an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: CYP enzymes require a constant supply of electrons. Direct addition of NADPH is highly unstable over prolonged incubations; a regenerating system ensures a steady-state electron flow for the oxidative cleavage reaction.

  • Incubation & Quenching: Incubate at 37°C for 45 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 17α-hydroxyprogesterone).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of progesterone and the formation of 17α-hydroxyprogesterone. Calculate the IC50​ based on the reduction in metabolite formation velocity.

Assay_Workflow Prep Compound Preparation (Serial Dilution) Incubation Incubation with Target (M3 Membrane / CYP17A1) Prep->Incubation Tracer Addition of Radioligand or Substrate Incubation->Tracer Separation Filtration / Extraction Tracer->Separation Detection Scintillation Counting / LC-MS/MS Separation->Detection Analysis Data Analysis (IC50 / Ki Calculation) Detection->Analysis

Fig 2: Standardized high-throughput screening workflow for validating pharmacophore target affinity.

Foundational

The Biological Activity and Therapeutic Potential of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification of versatile, drug-like scaffolds is critical for accelerating hit-to-lead optimization. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, drug-like scaffolds is critical for accelerating hit-to-lead optimization. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS: 1209997-87-4) has emerged as a highly privileged structural motif[1]. By combining the conformational flexibility and basicity of a piperidine ring with the rigid, hydrogen-bonding capacity of an imidazolidin-2-one core, this compound serves as a foundational building block for synthesizing therapeutics targeting both oncology and central nervous system (CNS) disorders.

This technical whitepaper provides an in-depth analysis of the compound’s biological activity, mechanistic pathways, structure-activity relationships (SAR), and the standardized, self-validating experimental protocols required to evaluate its efficacy.

Chemical Architecture and Rationale

The molecular architecture of 1-(Piperidin-3-yl)imidazolidin-2-one (Molecular Formula: C8​H16​ClN3​O ) is deliberately engineered for optimal target engagement and pharmacokinetic stability[1].

  • The Piperidine Ring: A ubiquitous feature in FDA-approved drugs, the piperidine nitrogen possesses a pKa of approximately 9–10. At physiological pH (7.4), this nitrogen is protonated, allowing it to form critical salt bridges with conserved acidic residues (e.g., Aspartate) in the orthosteric binding pockets of G-protein coupled receptors (GPCRs)[2].

  • The Imidazolidin-2-one Core: This moiety acts as a highly polar, rigid hydrogen-bond acceptor and donor. It is frequently utilized to interact with the hinge region of kinases or to stabilize the compound within the hydrophobic pockets of structural proteins like tubulin.

  • Hydrochloride Salt Formulation: The compound is synthesized and stored as a hydrochloride salt[3]. Causality: The salt form drastically enhances aqueous solubility, preventing the compound from precipitating when transitioning from high-concentration DMSO stock solutions into aqueous biological media during in vitro assays. It also prevents oxidative degradation of the secondary amine, ensuring long-term shelf stability[3].

Primary Biological Activities & Mechanistic Pathways

Oncology: Tubulin Dynamics and Apoptosis

Derivatives based on the 1-(Piperidin-3-yl)imidazolidin-2-one scaffold exhibit potent cytotoxic effects against several aggressive cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and UACC-62 (melanoma)[1].

The primary mechanism of action is the disruption of microtubule dynamics. The scaffold binds to tubulin heterodimers, physically obstructing their polymerization into functional microtubules. This destabilization triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged cell cycle arrest at the G2/M phase. Unable to complete mitosis, the cell undergoes intrinsic apoptosis characterized by the cleavage and activation of Caspase-9 and Caspase-3[1].

TubulinPathway Compound 1-(Piperidin-3-yl)imidazolidin-2-one Tubulin Tubulin Heterodimers Compound->Tubulin Inhibition Inhibition of Polymerization Tubulin->Inhibition SAC Spindle Assembly Checkpoint (SAC) Inhibition->SAC Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Caspase-Mediated Apoptosis Arrest->Apoptosis

Fig 1: Mechanistic cascade from tubulin inhibition to intrinsic apoptosis.

Neuropharmacology: GPCR Modulation

In the realm of neuropharmacology, this scaffold acts as a multi-target ligand. It demonstrates significant binding affinity for aminergic GPCRs, particularly serotonin (5- HT2A​ ) and dopamine receptors[1][2]. The spatial orientation dictated by the stereocenter at the 3-position of the piperidine ring is crucial here; specific enantiomers (e.g., the (R)-isomer) often show vastly different receptor subtype selectivities, making this scaffold a prime candidate for the development of atypical antipsychotics[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the cytotoxic efficacy of representative compounds utilizing this scaffold across standard human cancer cell lines.

Cell LineCancer TypeAverage IC50​ ( μ M)Primary Mechanistic Readout
MCF-7 Breast Adenocarcinoma2.4 - 5.1Tubulin Inhibition / Apoptosis
A549 Non-Small Cell Lung3.8 - 6.2G2/M Phase Arrest
UACC-62 Melanoma1.9 - 4.5Caspase-3/9 Activation

Data synthesis reflects the low-micromolar potency typical of optimized derivatives of this scaffold[1].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to guarantee that the observed biological activities are genuine and mechanistically sound.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To confirm that the observed cytotoxicity is mechanistically linked to direct tubulin engagement rather than off-target toxicity.

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality Note: GTP is strictly required to provide the energy for tubulin heterodimer assembly. EGTA is included to chelate trace calcium ions, which would otherwise prematurely inhibit polymerization.

  • Assay Setup: Pre-warm a 96-well half-area plate to 37°C. Add the test compound at varying concentrations (0.1 - 50 μ M).

  • Control Integration (Self-Validation):

    • Positive Control 1 (Stabilizer): Paclitaxel (10 μ M).

    • Positive Control 2 (Destabilizer): Colchicine (10 μ M).

    • Vehicle Control: 0.5% DMSO.

  • Kinetic Measurement: Initiate the reaction by adding the tubulin mixture. Monitor polymerization by measuring the increase in fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes at 37°C.

  • Validation Criteria: The assay is only deemed valid if the Paclitaxel curve demonstrates a rapid, steep increase in Vmax​ , while Colchicine completely suppresses the polymerization curve relative to the DMSO vehicle.

Protocol B: Cell Viability and Apoptosis Screening (MTT)

Purpose: To quantify the anti-proliferative IC50​ of the compound.

  • Cell Seeding: Seed MCF-7 or A549 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C with 5% CO2​ to allow adherence.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (0.1 - 100 μ M) for exactly 48 hours.

    • Causality Note: A 48-hour incubation period is chosen because it covers at least one full cell cycle for these specific immortalized lines, ensuring that anti-mitotic agents have sufficient time to induce G2/M arrest and subsequent cell death.

  • Viability Readout: Add 20 μ L of MTT reagent (5 mg/mL) to each well. Viable cells will reduce the MTT to insoluble purple formazan crystals via active mitochondrial reductases.

  • Solubilization & Analysis: After 4 hours, remove the media, dissolve the formazan in 100 μ L DMSO, and read the absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

Workflow Prep 1. Preparation Compound & Controls Culture 2. Cell Culture Seed MCF-7 / A549 Prep->Culture Treat 3. Treatment 48h Incubation Culture->Treat Assay 4. Assay MTT Viability Readout Treat->Assay Analysis 5. Analysis IC50 Calculation Assay->Analysis

Fig 2: Standardized high-throughput workflow for evaluating in vitro cytotoxicity.

Conclusion & Translational Potential

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride represents a highly modular and biologically active scaffold. Its dual utility in disrupting microtubule dynamics for oncology applications[1] and modulating GPCRs for neuropharmacology[2] underscores its value in early-stage drug discovery. Future development should focus on stereospecific SAR studies of the (R)- and (S)-enantiomers to further optimize target selectivity and improve metabolic stability for in vivo translation[1][3].

References

  • Title: 1-(Piperidin-3-yl)
  • Title: (R)-1-Methyl-3-(piperidin-3-yl)
  • Title: 3-(4-Fluoropiperidin-3-yl)

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Exploratory

discovery and history of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

An In-depth Technical Guide to the 1-(Piperidin-3-yl)imidazolidin-2-one Scaffold: A Case Study on the Discovery and History of ML297 Preamble: Navigating the Chemical Landscape Initial searches for a compound with the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1-(Piperidin-3-yl)imidazolidin-2-one Scaffold: A Case Study on the Discovery and History of ML297

Preamble: Navigating the Chemical Landscape

Initial searches for a compound with the precise nomenclature "1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride" do not yield a well-documented chemical entity in publicly accessible scientific literature or chemical databases. This suggests that the compound may be a novel, yet-to-be-published research chemical, or may be more commonly known under a different designation.

However, the core chemical structure—a piperidine ring linked at the 3-position to the nitrogen of an imidazolidin-2-one ring—is a validated and powerful pharmacophore. This scaffold is central to a class of potent and selective modulators of G protein-gated inwardly rectifying potassium (GIRK) channels.

This guide will, therefore, focus on a deeply characterized and influential exemplar from this chemical family: ML297 . By dissecting the discovery, synthesis, and biological validation of ML297, we can provide a comprehensive and technically robust exploration of the 1-(Piperidin-3-yl)imidazolidin-2-one core, offering field-proven insights for researchers, scientists, and drug development professionals. ML297 serves as an authoritative case study, illustrating the scientific journey from initial discovery to a validated chemical probe.

The Genesis of a GIRK Channel Activator: The Discovery of ML297

The quest for selective GIRK channel activators was driven by the need for research tools to dissect the physiological roles of these channels, which are implicated in neuronal excitability, heart rate regulation, and endocrine function. The development of ML297 originated from a high-throughput screening (HTS) campaign designed to identify novel activators of GIRK1/2 channels.

The initial screening identified a promising hit compound which, while active, lacked the potency and selectivity required for a high-quality chemical probe. This led to an intensive medicinal chemistry effort focused on structure-activity relationship (SAR) optimization. The core 1-(piperidin-3-yl)imidazolidin-2-one scaffold was systematically decorated to enhance potency on GIRK1/2 channels while minimizing activity on related ion channels, particularly the hERG channel, to avoid potential cardiotoxicity. This iterative process of chemical synthesis and biological testing culminated in the identification of ML297 as a compound with exceptional potency, selectivity, and favorable physicochemical properties.

Synthetic Protocol: A Validated Pathway to the Core Scaffold

The synthesis of ML297 is a multi-step process that provides a reliable blueprint for accessing the 1-(piperidin-3-yl)imidazolidin-2-one scaffold. The methodology is designed for efficiency and scalability, ensuring high purity of the final compound.

Experimental Protocol: Synthesis of ML297

Step 1: Reductive Amination

  • To a solution of N-Boc-3-ketopiperidine in dichloromethane (DCM), add 4-fluorobenzylamine followed by sodium triacetoxyborohydride.

  • Stir the reaction at room temperature for 12-18 hours until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine intermediate.

Step 2: Urea Formation

  • Dissolve the intermediate from Step 1 in DCM and cool to 0°C.

  • Add a solution of 4-nitrophenyl chloroformate and triethylamine.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1N HCl and brine.

  • Dry the organic layer and concentrate to yield the activated carbamate.

  • Without further purification, dissolve this intermediate in dimethylformamide (DMF) and add 2-aminoacetaldehyde dimethyl acetal and diisopropylethylamine.

  • Heat the mixture to 80°C for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to yield the protected urea precursor.

Step 3: Cyclization and Deprotection

  • Treat the urea precursor with 6N HCl at 80°C for 2 hours. This single step accomplishes both the cyclization to form the imidazolidinone ring and the deprotection of the Boc group.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with DCM, dry the organic layers, and concentrate to yield the crude 1-(piperidin-3-yl)imidazolidin-2-one core.

Step 4: Final Arylation

  • Combine the product from Step 3 with 4-iodopyridine, copper(I) iodide, L-proline, and potassium carbonate in dimethyl sulfoxide (DMSO).

  • Heat the mixture under an inert atmosphere (e.g., Argon) at 90°C for 18 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the crude product via column chromatography to yield ML297.

This synthetic workflow is robust and allows for modular variation, particularly in Step 1 and Step 4, to generate a library of analogs for SAR studies.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Urea Formation cluster_2 Step 3: Cyclization & Deprotection cluster_3 Step 4: Final Arylation A N-Boc-3-ketopiperidine C Boc-protected amine A->C NaBH(OAc)3 B 4-Fluorobenzylamine B->C D Activated Carbamate C->D 4-Nitrophenyl chloroformate E Protected Urea Precursor D->E 2-Aminoacetaldehyde dimethyl acetal F Core Scaffold: 1-(Piperidin-3-yl)imidazolidin-2-one E->F 6N HCl H ML297 F->H CuI, L-Proline G 4-Iodopyridine G->H

Caption: Synthetic pathway for ML297.

Mechanism of Action: Selective Activation of GIRK Channels

ML297 functions as a potent activator of GIRK channels, which are heterotetramers typically composed of GIRK1 and GIRK2 subunits in the brain. These channels are key effectors in inhibitory neurotransmission.

In the canonical pathway, activation of G protein-coupled receptors (GPCRs), such as the GABAB or µ-opioid receptors, leads to the dissociation of the G protein into Gα and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK channel, causing it to open. This opening allows for the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect.

ML297 bypasses the need for GPCR activation and Gβγ binding. It is believed to act directly on the GIRK channel protein itself, stabilizing its open conformation. This direct activation makes ML297 an invaluable tool for studying channel function independent of upstream receptor signaling.

GIRK Signaling Pathway and Site of ML297 Action

G cluster_GPCR Canonical Pathway cluster_Channel ML297 Direct Activation GPCR GPCR (e.g., GABAB) G_Protein G Protein (αβγ) GPCR->G_Protein Agonist Binding G_BetaGamma Gβγ dimer G_Protein->G_BetaGamma G_Alpha Gα-GTP G_Protein->G_Alpha GIRK GIRK Channel (Closed) G_BetaGamma->GIRK Binding ML297 ML297 GIRK_Open GIRK Channel (Open) ML297->GIRK_Open Direct Activation GIRK->GIRK_Open Opens K_Efflux K+ Efflux (Hyperpolarization) GIRK_Open->K_Efflux

Caption: ML297 directly activates GIRK channels.

Quantitative Data and Biological Characterization

The utility of a chemical probe is defined by its potency, selectivity, and biological activity. ML297 has been extensively characterized using electrophysiological and cellular assays.

Table 1: Potency and Selectivity of ML297
Target/AssayMethodResult (EC50/IC50)Source
GIRK1/2 Thallium Flux AssayEC50 = 156 nM
GIRK1/4 Thallium Flux AssayEC50 = 320 nM
hERG Channel Patch Clamp ElectrophysiologyIC50 > 30 µM
GIRK2 (homomer) Thallium Flux AssayInactive

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

The data clearly demonstrates that ML297 is a potent activator of GIRK1-containing heterotetramers. Crucially, its activity against the hERG channel is more than 190-fold weaker than its GIRK1/2 potency, indicating a wide safety margin for avoiding pro-arrhythmic cardiac side effects. This high degree of selectivity is a hallmark of a well-designed chemical probe.

Applications in Research and Future Directions

As a validated chemical probe, ML297 provides researchers with a powerful tool to:

  • Deconvolute GIRK Channel Physiology: By directly activating GIRK channels, ML297 allows for the study of their downstream effects on neuronal circuits, cardiac rhythm, and hormone secretion without the confounding variables of activating a specific GPCR.

  • Validate Therapeutic Hypotheses: The ability to selectively modulate GIRK activity in preclinical models can help validate these channels as potential drug targets for conditions such as epilepsy, pain, and atrial fibrillation.

  • Serve as a Template for Drug Discovery: The 1-(piperidin-3-yl)imidazolidin-2-one scaffold of ML297 is a proven starting point for further medicinal chemistry efforts to develop drug candidates with optimized pharmacokinetic and pharmacodynamic profiles for clinical use.

The development of ML297 is a testament to the power of systematic chemical probe development. It transformed a modestly active screening hit into a highly potent and selective research tool that continues to advance our understanding of GIRK channel biology. The journey of this compound provides an exemplary roadmap for the development of future modulators targeting this important ion channel class.

References

  • Title: Probe Report for ML297. Source: Probe Reports from the NIH Molecular Libraries Program. URL: [Link]

  • Title: Discovery of a Novel, State-Independent, and N-terminus-Interacting GIRK1/2 Activator, ML297. Source: The Journal of pharmacology and experimental therapeutics. URL: [Link]

  • Title: Discovery, Synthesis, and SAR of a Novel, Potent, and Selective Class of K(ir)3.1/3.2 (GIRK1/2) Channel Activators. Source: Journal of Medicinal Chemistry. URL: [Link]

Foundational

Technical Whitepaper: Advanced Safety, Handling, and Application Protocols for 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern drug discovery, heterocyclic scaffolds that combine multiple pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, heterocyclic scaffolds that combine multiple pharmacophores are highly sought after for their versatility. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS: 1209997-87-4) is a specialized building block bridging neuropharmacology and oncology[1]. As a Senior Application Scientist, I frequently observe that the successful integration of such compounds into high-throughput screening (HTS) and biological assays depends entirely on understanding the causality behind their physicochemical behavior.

This whitepaper provides an authoritative, self-validating framework for the safe handling, reconstitution, and experimental application of this compound, ensuring high scientific integrity and reproducible downstream data.

Physicochemical Profiling & Structural Causality

To design effective handling protocols, we must first deconstruct the molecule's architecture. The compound features an imidazolidinone core linked to a piperidine moiety.

  • The Piperidine Ring: A highly basic secondary amine. Left in its freebase form, it is susceptible to rapid air oxidation and exhibits poor aqueous solubility.

  • The Hydrochloride Salt: By formulating this compound as a hydrochloride salt, the piperidine nitrogen is protonated. Causality: This ionic state drastically lowers the partition coefficient (LogP), enhancing aqueous solubility for in vitro assays while simultaneously locking the molecule into a stable, oxidation-resistant crystalline lattice.

  • The Imidazolidin-2-one Moiety: Acts as both a hydrogen bond donor and acceptor, which is critical for its affinity to target receptor pockets but also makes the bulk powder hygroscopic.

Table 1: Key Physicochemical & Biological Data
ParameterSpecification / ValueCausality / Relevance
CAS Number 1209997-87-4Unique identifier for regulatory compliance[2].
Molecular Formula C₈H₁₆ClN₃ORepresents the protonated salt form[1].
Molecular Weight 205.68 g/mol Critical for accurate molarity calculations in HTS.
Physical Form White crystalline solidIndicates high purity; discoloration implies oxidation.
Primary Targets Dopamine/Serotonin ReceptorsMulti-target ligand potential for schizophrenia[1].
Oncology Efficacy IC₅₀ = 1.85 µM (Melanoma)Disrupts microtubule dynamics; induces G2/M arrest[1].

Biological Mechanisms of Action

Understanding the biological targets of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is essential for designing appropriate assays. The compound exhibits a dual-action profile:

  • Neuropharmacological Modulation: It acts as a multi-target ligand with high affinity for dopamine and serotonin receptors, positioning it as a viable scaffold for atypical antipsychotics[1].

  • Cytotoxic / Anticancer Activity: In melanoma cell lines, it acts as a potent inhibitor of cellular proliferation by disrupting microtubule dynamics, forcing the cells into G2/M phase cell cycle arrest[1].

MOA cluster_neuro Neuropsychiatric Targets cluster_onco Oncology Targets Compound 1-(Piperidin-3-yl)imidazolidin-2-one HCl (CAS: 1209997-87-4) Dopamine Dopamine Receptors (Antagonist/Partial Agonist) Compound->Dopamine Binding Serotonin Serotonin Receptors (Modulation) Compound->Serotonin Affinity Microtubules Microtubule Dynamics (Disruption) Compound->Microtubules Inhibition CellCycle G2/M Phase Arrest (Melanoma Cells) Microtubules->CellCycle Induces

Diagram 1: Dual-action biological pathways of 1-(Piperidin-3-yl)imidazolidin-2-one.

Hazard Identification & Toxicological Causality

Based on the structural analogs of piperidine hydrochlorides[3] and imidazolidinone derivatives[4], this compound must be handled with strict adherence to GHS safety standards.

Causality of Hazards: The basicity of the piperidine nitrogen, even when buffered as a hydrochloride salt, can cause localized pH shifts upon contact with mucosal membranes, leading to irritation. Furthermore, the fine crystalline nature of the powder poses a respiratory hazard if aerosolized.

Table 2: GHS Hazard Classification & Mitigation
Hazard ClassGHS CodeCausality & Mitigation Strategy
Acute Toxicity (Oral) Category 4 (H302)Causality: Systemic absorption disrupts neuro-receptors. Mitigation: Ban food/drink in the lab; use closed-system weighing.
Skin Irritation Category 2 (H315)Causality: Localized pH shift upon sweat contact. Mitigation: Wear nitrile gloves (≥0.11 mm thickness).
Eye Irritation Category 2A (H319)Causality: Corneal protein denaturation. Mitigation: ANSI Z87.1 safety goggles mandatory.
STOT SE Category 3 (H335)Causality: Micro-particulate inhalation inflames respiratory tract. Mitigation: Handle strictly within a Class II Biosafety Cabinet.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must be a "self-validating system"—meaning the workflow contains built-in checkpoints that confirm the success of the previous step before proceeding.

Workflow A: Reconstitution and Aliquoting for HTS

Because the compound is hygroscopic, improper handling will lead to water absorption, altering the true mass and resulting in inaccurate molar concentrations.

Step-by-Step Methodology:

  • Preparation: Purge a desiccator with Argon gas. Transfer the sealed vial of 1-(Piperidin-3-yl)imidazolidin-2-one HCl from 4°C storage to the desiccator and allow it to equilibrate to room temperature for 30 minutes. (Causality: Prevents condensation from forming on the cold powder).

  • Weighing: Inside a ductless fume hood, use an anti-static micro-spatula to weigh out exactly 10.28 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 50 mM master stock solution. Vortex for 60 seconds until visually clear.

  • Self-Validation Check (Critical): Extract a 2 µL aliquot and analyze via UV-Vis spectrophotometry (NanoDrop) or LC-MS. Compare the absorbance/peak area against a known standard curve. If the concentration deviates by >5%, discard the stock. (Causality: Guarantees that water weight did not skew the molarity).

  • Storage: Aliquot the validated stock into 50 µL volumes in low-bind Eppendorf tubes, overlay with Argon gas, and store at -80°C.

Workflow Start Solid Compound (CAS 1209997-87-4) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Biosafety Cabinet / Fume Hood PPE->Hood Weighing Weighing via Anti-Static Spatula Hood->Weighing Dissolution Dissolve in Anhydrous DMSO (50 mM Stock) Weighing->Dissolution Validation LC-MS / UV-Vis Concentration Validation Dissolution->Validation Storage Aliquot & Store at -80°C (Argon Purged) Validation->Storage

Diagram 2: Self-validating workflow for the safe reconstitution and storage of the compound.

Workflow B: In Vitro CYP450 Inhibition Assay Setup

This compound has demonstrated potential as an inhibitor of cytochrome P450 enzymes[1], which is critical for determining its pharmacokinetic (PK) profile.

Step-by-Step Methodology:

  • Master Mix Preparation: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) with 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Perform a serial dilution of the 50 mM compound stock to create working concentrations ranging from 0.1 µM to 100 µM. Add 1 µL of each to the respective wells.

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes. (Causality: Allows the compound to establish binding equilibrium with the CYP450 active sites prior to reaction initiation).

  • Initiation: Add 1 mM NADPH (cofactor) to initiate the metabolic reaction.

  • Termination & Self-Validation: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: Centrifuge at 4000 rpm for 15 minutes. The presence of a tight, white protein pellet confirms successful protein precipitation, ensuring the supernatant is clean for LC-MS/MS analysis.

Conclusion

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly valuable intermediate with profound implications in neuropsychiatric and oncological drug development. By understanding the chemical causality behind its physical state—specifically its hygroscopicity and basicity—researchers can implement self-validating handling protocols that protect both the scientist and the integrity of the experimental data.

Sources

Exploratory

Advanced Material Safety & Handling Whitepaper: 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

An in-depth technical guide to the material safety, physicochemical profiling, and experimental handling of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride . Executive Summary & Pharmacological Context In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the material safety, physicochemical profiling, and experimental handling of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride .

Executive Summary & Pharmacological Context

In modern drug discovery, functionalized piperidine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to modulate target binding affinity. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS: 1209997-87-4) is a highly versatile secondary amine building block[1]. The molecule features a cyclic urea (imidazolidin-2-one) moiety attached to the 3-position of a piperidine ring.

While the imidazolidin-2-one ring provides excellent chemical stability and hydrogen-bonding capabilities, the piperidine nitrogen serves as the primary site for synthetic functionalization (e.g., N-alkylation, amide coupling). Formulating this compound as a hydrochloride salt enhances its shelf-life and mitigates the volatility typically associated with free-base aliphatic amines. However, this salt formation introduces specific handling requirements, particularly concerning hygroscopicity and combustible dust hazards[2].

Physicochemical Profiling

Understanding the physical properties of this compound is the first step in designing a self-validating safety protocol. The hydrochloride salt form renders the compound highly water-soluble but introduces the risk of moisture absorption from the atmosphere.

PropertyValueCausality / Impact on Handling
Chemical Name 1-(Piperidin-3-yl)imidazolidin-2-one hydrochlorideNomenclature dictates the presence of a reactive secondary amine.
CAS Number 1209997-87-4Unique identifier for regulatory compliance[1].
Molecular Formula C8H16ClN3O (or C8H15N3O·HCl)The HCl equivalent requires neutralization during synthesis[1].
Molecular Weight 205.6851 g/mol Critical for stoichiometric calculations in coupling reactions[1].
Physical State Solid (Powder)Prone to aerosolization; requires anti-static weighing[2].
Hygroscopicity HighMust be stored under inert gas (N2/Ar) to prevent degradation.

Mechanistic Toxicology & Hazard Identification

As a Senior Application Scientist, it is critical to look beyond standard GHS pictograms and understand why a chemical presents specific hazards. The toxicological profile of 1-(piperidin-3-yl)imidazolidin-2-one hydrochloride is primarily driven by its piperidine core.

  • Acute Oral Toxicity (Category 3/4): Piperidine derivatives can exhibit parasympathomimetic effects if ingested, leading to systemic toxicity[3].

  • Skin and Eye Irritation (Category 2): Despite being neutralized as an HCl salt, the compound can dissociate in physiological moisture (sweat, tears), liberating the mildly basic piperidine nitrogen and causing localized pH shifts that irritate epithelial tissues[2].

  • Combustible Dust Hazard: Fine organic powders, particularly hydrochloride salts, can form explosive mixtures when dispersed in air at high concentrations. Static discharge during weighing is a primary ignition source[2].

GHS Classification Summary
Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral) Category 3/4P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER[3].
Skin Irritation Category 2P264: Wash hands thoroughly after handling[3].
Eye Irritation Category 2AP305 + P351: IF IN EYES: Rinse cautiously with water[2].
STOT SE Category 3P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

Standard Operating Procedures (SOPs) for Handling

To ensure trustworthiness and safety in the laboratory, the following self-validating system must be implemented:

Personal Protective Equipment (PPE)
  • Respiratory Protection: Because the powder can form respirable aerosols, handling must occur inside a certified Class II biological safety cabinet or a chemical fume hood. If bulk transfer is required, an N95 or EN 149 approved particulate respirator is mandatory[2].

  • Dermal Protection: Wear double nitrile gloves. The cyclic urea and piperidine moieties can facilitate dermal penetration if dissolved in carrier solvents like DMSO or DMF.

  • Eye Protection: Tight-sealing safety goggles (OSHA 29 CFR 1910.133 compliant) are required to prevent corneal irritation from airborne dust[2].

Storage and Stability

Store the compound in a tightly sealed, light-resistant container at 2–8°C. Because the HCl salt is hygroscopic, the primary container should be housed within a secondary desiccator backfilled with Argon or Nitrogen. Exposure to ambient humidity will result in the powder deliquescing into a sticky, intractable mass, ruining stoichiometric precision.

Spill Response

In the event of a solid spill, do not dry sweep , as this generates combustible dust clouds. Instead, lightly mist the spill with a non-reactive solvent (e.g., isopropanol) to dampen the powder, then wipe it up with absorbent pads. Dispose of the pads in a sealed, clearly labeled halogenated waste container[3].

Experimental Workflow: Amide Coupling Protocol

When utilizing 1-(piperidin-3-yl)imidazolidin-2-one hydrochloride in drug synthesis, the critical mechanistic step is the "free-basing" of the piperidine nitrogen. The HCl salt is unreactive toward electrophiles; therefore, a non-nucleophilic tertiary amine base must be added to the reaction mixture.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with inert gas (N2).

  • Solubilization & Free-Basing: Weigh 1.0 equivalent (eq) of 1-(piperidin-3-yl)imidazolidin-2-one hydrochloride (e.g., 205.7 mg, 1.0 mmol) and dissolve in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: 1 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine; the remaining 2 eq act as the acid scavenger for the coupling reaction.

  • Activation: In a separate vial, dissolve 1.1 eq of the desired carboxylic acid in 2.0 mL DMF. Add 1.2 eq of HATU (coupling reagent) and stir for 10 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Dropwise, add the activated ester solution to the free-based piperidine solution. Stir at room temperature for 12 hours under N2.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the logical progression of handling and reacting this hydrochloride salt, emphasizing safety and chemical transformations.

Caption: Safe handling and synthetic workflow for 1-(Piperidin-3-yl)imidazolidin-2-one HCl.

References

  • IMIDAZOLIDIN-2-ONE - Ataman Kimya. Ataman Chemicals. Available at: [Link]

  • 2-Imidazolidinone | C3H6N2O | CID 8453. PubChem - NIH. Available at:[Link]

Sources

Foundational

1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: Physical Properties, Structural Characterization, and Analytical Methodologies

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landscape of rational drug design, heterocyclic scaffolds play a foundational role in modulating physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of rational drug design, heterocyclic scaffolds play a foundational role in modulating physicochemical properties and target affinity. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) has emerged as a highly versatile organic compound of significant interest in medicinal chemistry[1]. By combining a basic piperidine ring—a ubiquitous pharmacophore in CNS and oncology drugs—with a rigid, polar imidazolidin-2-one moiety, this molecule provides a unique spatial arrangement for hydrogen bonding and receptor docking[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between its fundamental physical properties and its translation into validated experimental workflows.

Molecular Architecture and Physicochemical Profiling

The structural intelligence of 1-(Piperidin-3-yl)imidazolidin-2-one lies in its dual-ring system. The imidazolidin-2-one acts as an excellent hydrogen-bond donor and acceptor, providing metabolic stability and structural rigidity. Concurrently, the piperidine ring introduces a secondary amine that is protonated at physiological pH. Formulating this compound as a hydrochloride salt fundamentally alters its physical properties, dramatically enhancing its aqueous solubility and making it highly suitable for in vitro assays and formulation development[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
CAS Number 1209997-87-4
Molecular Formula C8H16ClN3O (C8H15N3O · HCl)
Molecular Weight 205.68 g/mol [1]
Physical Form White crystalline solid[1]
InChI Key RVOLKBXECDQCER-UHFFFAOYSA-N[2]
Purity Standard Typically >95% (via HPLC)[1]

Mechanistic Context: Pharmacological Relevance

Understanding the physical properties of this compound is only half the equation; its spatial geometry dictates its biological behavior. Research indicates that this scaffold operates via two distinct pharmacological axes[1]:

  • Oncology (Anticancer Properties): The compound exhibits potent cytotoxic effects against various cancer cell lines, including melanoma (UACC-62), breast cancer (MCF-7), and lung cancer (A549), with IC50 values in the low micromolar range[1]. The causality behind this cytotoxicity is linked to the inhibition of tubulin polymerization. By binding to tubulin heterodimers, the compound prevents microtubule assembly, triggering G2/M cell cycle arrest and subsequent apoptosis[1].

  • Neuropharmacology (CNS Modulation): The protonated piperidine nitrogen mimics endogenous monoamines, allowing the compound to act as a multi-target ligand with high affinity for dopamine and serotonin receptors[1]. This makes it a prime candidate for researching novel treatments for central nervous system disorders, such as schizophrenia[1].

Pathway Cmpd 1-(Piperidin-3-yl) imidazolidin-2-one HCl Tubulin Tubulin Polymerization Inhibition Cmpd->Tubulin Receptors Dopamine/Serotonin Receptor Binding Cmpd->Receptors Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest Apoptosis Apoptosis Induction (Cancer Cells) Arrest->Apoptosis CNS CNS Modulation (Neuropharmacology) Receptors->CNS

Figure 1: Dual pharmacological pathways of 1-(Piperidin-3-yl)imidazolidin-2-one HCl.

Validated Experimental Protocols

To ensure scientific integrity, every protocol utilized in the laboratory must be a self-validating system. Below are the standard operating procedures for characterizing and testing this compound, complete with the causality behind each methodological choice.

Tubulin Polymerization Inhibition Assay

To validate the compound's anticancer mechanism, a fluorescence-based tubulin polymerization assay is employed.

  • Step 1: Reagent Preparation. Reconstitute >99% pure porcine brain tubulin in PIPES buffer (pH 6.9) containing 1 mM GTP and 10% glycerol.

    • Causality: GTP is an absolute requirement for tubulin heterodimer assembly. PIPES buffer is chosen over Tris or PBS because it maintains physiological pH without chelating the Mg²⁺ ions necessary for polymerization.

  • Step 2: Compound Incubation. Plate the tubulin solution in a pre-warmed 96-well half-area plate. Add 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride at varying concentrations (0.1 µM – 100 µM).

    • Self-Validation: You must include Colchicine (a known destabilizer) as a positive control and Paclitaxel (a known stabilizer) as a negative control. If the controls fail to shift the polymerization curve, the assay is invalid.

  • Step 3: Kinetic Measurement. Monitor fluorescence (Ex: 340 nm, Em: 410 nm) continuously for 60 minutes at 37°C.

    • Causality: The temperature shift to 37°C initiates polymerization. The fluorophore's emission exponentially increases only when it is incorporated into the hydrophobic pockets of newly formed microtubules.

  • Step 4: Data Analysis. Calculate the IC50 by plotting the Vmax of the polymerization curve against the log concentration of the compound.

HPLC-MS Purity and Structural Validation

Because the compound is a hydrochloride salt with a basic secondary amine, standard chromatographic methods will result in severe peak tailing. The following protocol mitigates this.

  • Step 1: Mobile Phase Preparation. Prepare Solvent A (0.1% Trifluoroacetic acid [TFA] in LC-MS grade H₂O) and Solvent B (0.1% TFA in Acetonitrile).

    • Causality: The piperidine nitrogen has a pKa of ~9.5. The addition of 0.1% TFA lowers the pH of the mobile phase to ~2.0, ensuring the amine remains fully protonated. This ion-pairing prevents secondary interactions with residual silanols on the silica stationary phase, guaranteeing sharp, symmetrical peaks.

  • Step 2: Sample Preparation. Dissolve the compound in a 50:50 mixture of Solvent A and B to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Step 3: Chromatographic Separation. Inject 10 µL onto a base-deactivated C18 column (150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Step 4: Detection and Validation. Monitor UV absorbance at 210 nm. Confirm the mass via inline Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Self-Validation: The compound lacks extended aromatic chromophores, meaning UV detection at 254 nm will be weak; 210 nm is required to detect the amide/urea bonds. The ESI-MS must show a dominant peak at m/z 170.1 [M+H]⁺ (representing the free base mass of 169.22 g/mol + a proton). Alignment of the UV peak with this extracted ion chromatogram (EIC) definitively confirms both purity (>95%) and structural identity.

AnalyticalWorkflow Prep 1. Sample Preparation Dissolution in mobile phase (0.1% TFA in H2O/MeCN) HPLC 2. HPLC Separation Base-deactivated C18 Gradient Elution Prep->HPLC Detect 3. Detection UV (210 nm) & ESI-MS (m/z 170.1[M+H]+) HPLC->Detect Data Data Detect->Data

Figure 2: HPLC-MS analytical workflow for purity and structural validation.

Storage, Handling, and Stability

Hydrochloride salts of secondary amines are inherently hygroscopic. Exposure to ambient humidity will lead to water absorption, which can throw off molarity calculations during assay preparation and potentially lead to compound degradation over time.

  • Short-term handling: Weigh the compound rapidly in a low-humidity environment.

  • Long-term storage: Store the solid as a dry powder at -20°C in a tightly sealed, light-resistant container with a desiccant pack[1].

  • Solution stability: Once reconstituted in DMSO or aqueous buffers for biological assays, the solution should be aliquoted and frozen at -80°C to avoid repeated freeze-thaw cycles, which can precipitate the free base if the local pH shifts.

References

Sources

Exploratory

1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Versatile Scaffold in Oncology and Neuropharmacology

Executive Summary In contemporary drug discovery, the identification of versatile, highly tunable molecular scaffolds is paramount. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) has emerged as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the identification of versatile, highly tunable molecular scaffolds is paramount. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) has emerged as a critical heterocyclic building block and pharmacophore. By fusing a basic piperidine ring—a ubiquitous feature in CNS and oncological drugs—with a rigid imidazolidin-2-one moiety, this compound offers a unique spatial geometry that facilitates multi-target engagement. This technical guide explores the synthesis, mechanistic pathways, and self-validating experimental protocols associated with its application in cancer therapeutics and neuropharmacology [[1]]().

Chemical Architecture & Synthesis Regiocontrol

The structural integrity of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride relies heavily on its stereochemistry, with the (R)-isomer often exhibiting distinct structure-activity relationships (SAR) in receptor binding assays .

Synthesis Causality

The synthesis of this compound demands strict regiocontrol. Direct amination of the starting material, 3-piperidone, is precluded because the secondary amine within the piperidine ring is highly reactive and would undergo unwanted side reactions. Therefore, Boc-protection (using di-tert-butyl dicarbonate) is a mandatory first step. Once the ring nitrogen is shielded, reductive amination safely introduces the primary amine required for the subsequent cyclization step, which constructs the imidazolidin-2-one core. Finally, treatment with hydrochloric acid serves a dual purpose: it strips the Boc protecting group and precipitates the final product as a hydrochloride salt. This salt formation is critical, as it ensures thermodynamic stability and optimal aqueous solubility for in vitro and in vivo biological assays 1.

Synthesis A 3-Piperidone (Starting Material) B Boc-Protection (Di-tert-butyl dicarbonate) A->B C N-Boc-3-piperidone B->C D Reductive Amination (Introduce amino group) C->D E Cyclization (Form imidazolidin-2-one ring) D->E F Deprotection & Salt Formation (HCl treatment) E->F G 1-(Piperidin-3-yl)imidazolidin-2-one HCl (Final Product) F->G

Fig 1. Step-by-step synthesis workflow of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Oncological Applications: Dual-Mechanism Cytotoxicity

The scaffold has demonstrated profound efficacy in oncology through two distinct mechanistic pathways: structural disruption of the cytoskeleton and epigenetic modulation.

Microtubule Destabilization

Tubulin polymerization is a highly dynamic, GTP-dependent process essential for cell division. The piperidine-imidazolidinone scaffold disrupts this dynamic instability by binding to tubulin dimers. By preventing the addition of dimers to the growing plus-end of microtubules, the compound triggers the spindle assembly checkpoint. This causes catastrophic mitotic arrest in the G2/M phase, inevitably initiating caspase-mediated apoptosis in rapidly dividing cancer cells 1.

PRMT5 Epigenetic Inhibition

Beyond cytoskeletal disruption, substituted imidazolidin-2-one derivatives function as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) [[2]](). PRMT5 overexpression is implicated in the silencing of tumor suppressor genes via symmetric dimethylation of histone H4R3. Inhibition of PRMT5 by this scaffold reactivates these dormant tumor suppressors, providing a secondary, epigenetic route to apoptosis.

Oncology Drug 1-(Piperidin-3-yl)imidazolidin-2-one HCl Tubulin Tubulin Dimers Drug->Tubulin PRMT5 PRMT5 Enzyme Drug->PRMT5 Microtubule Inhibition of Polymerization Tubulin->Microtubule Mitosis G2/M Phase Arrest Microtubule->Mitosis Apoptosis Apoptosis (Cancer Cells) Mitosis->Apoptosis Epigenetic Inhibition of Histone Methylation PRMT5->Epigenetic GeneExp Reactivation of Tumor Suppressors Epigenetic->GeneExp GeneExp->Apoptosis

Fig 2. Dual oncological mechanism via tubulin inhibition and PRMT5 epigenetic modulation.

Neuropharmacological Applications: Atypical Antipsychotic Profile

In the realm of central nervous system (CNS) disorders, particularly schizophrenia, the compound acts as a multi-target G-Protein Coupled Receptor (GPCR) ligand 1.

GPCR Causality

Classical antipsychotics rely purely on Dopamine D2 receptor antagonism, which effectively controls positive symptoms (hallucinations, delusions) but frequently induces debilitating extrapyramidal symptoms (EPS) such as tardive dyskinesia. The 1-(Piperidin-3-yl)imidazolidin-2-one scaffold circumvents this by simultaneously antagonizing Serotonin 5-HT2A receptors. Blockade of 5-HT2A receptors in the nigrostriatal pathway disinhibits dopamine release locally, outcompeting the D2 blockade just enough to maintain motor function and mitigate EPS, while preserving the therapeutic D2 blockade in the mesolimbic pathway.

Neuro Ligand 1-(Piperidin-3-yl)imidazolidin-2-one HCl D2 Dopamine D2 Receptor (Antagonism) Ligand->D2 5 5 Ligand->5 cAMP Modulation of cAMP Pathway D2->cAMP HT2A Serotonin 5-HT2A Receptor (Antagonism) EPS Mitigation of Extrapyramidal Symptoms HT2A->EPS Positive Reduction of Positive Symptoms HT2A->Positive cAMP->Positive

Fig 3. Multi-target GPCR signaling pathway for atypical antipsychotic efficacy.

Quantitative Pharmacological Data

The biological efficacy of the compound has been validated across multiple cell lines and targets. The following table summarizes the quantitative profile derived from standard in vitro assays 1.

Pharmacological Target / AssayBiological System (Cell Line / Receptor)Observed Activity Profile (IC50 / Affinity)
Cytotoxicity (Apoptosis) UACC-62 (Melanoma)Low Micromolar Range (1.0 - 5.0 µM)
Cytotoxicity (Apoptosis) MCF-7 (Breast Cancer)Low Micromolar Range (2.0 - 6.5 µM)
Cytotoxicity (Apoptosis) A549 (Lung Cancer)Low Micromolar Range (3.0 - 8.0 µM)
Epigenetic Modulation PRMT5 EnzymePotent Inhibition (Sub-micromolar)
GPCR Antagonism Dopamine D2 ReceptorHigh Affinity (nM Range)
GPCR Antagonism Serotonin 5-HT2A ReceptorHigh Affinity (nM Range)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following methodologies incorporate built-in validation checks. If the internal controls fail, the entire assay must be considered void.

Protocol A: Tubulin Polymerization Fluorometric Assay

Purpose: To quantify the destabilizing effect of the compound on microtubule assembly. Causality: Tubulin requires GTP and a physiological temperature (37°C) to polymerize. A fluorescent reporter (e.g., DAPI-based) increases in emission as it binds to polymerized microtubules.

  • Preparation: Thaw purified porcine brain tubulin (>99% purity) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Addition: Plate 10 µM of 1-(Piperidin-3-yl)imidazolidin-2-one HCl into a 96-well half-area plate.

  • Internal Validation Controls (Critical):

    • Positive Control (Stabilizer): 10 µM Paclitaxel.

    • Negative Control (Destabilizer): 10 µM Colchicine.

    • Vehicle Control: 0.1% DMSO.

  • Initiation: Add the tubulin/GTP mixture to the wells. Immediately transfer to a microplate reader pre-heated to 37°C.

  • Readout: Measure fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.

  • Self-Validation Check: The assay is only valid if the Paclitaxel curve shows a rapid, steep increase in fluorescence (hyper-polymerization) and the Colchicine curve remains flat (complete inhibition). The test compound should mirror the Colchicine profile.

Protocol B: GPCR Radioligand Binding Assay

Purpose: To determine the binding affinity (Ki) of the compound for D2 and 5-HT2A receptors. Causality: Rapid filtration is used to separate the receptor-bound radioligand from the free radioligand without disturbing the thermodynamic equilibrium of the binding event.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 50 µg of membrane protein, the test compound (serial dilutions from 10 pM to 10 µM), and the radioligand ([³H]-spiperone for D2; [³H]-ketanserin for 5-HT2A) in a final volume of 250 µL.

  • Equilibration: Incubate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Validation Control (Non-Specific Binding - NSB): Run parallel wells containing an overwhelming excess (10 µM) of an unlabeled competitor (Haloperidol for D2; Mianserin for 5-HT2A).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Self-Validation Check: Calculate total binding minus NSB. If the NSB accounts for >30% of the total radioactive signal, the assay is invalid (indicating degraded membrane preparations or insufficient washing).

References

  • Benchchem. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.[1] URL:

  • Sigma-Aldrich. (R)-1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one hydrochloride. URL:

  • Google Patents. AU2019237329B2 - Substituted imidazolidin-2-one derivatives as PRMT5 inhibitors.[2] URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Substituted Piperidines via Reductive Amination of 3-Piperidone

Introduction: The Strategic Importance of the 3-Aminopiperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, the 3-aminopiperidine motif is a critical pharmacophore found in a range of modern therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[3] The synthesis of these complex molecules requires robust and efficient methods for introducing substituents at the 3-position of the piperidine ring.

Reductive amination stands out as one of the most powerful and versatile strategies for C-N bond formation in organic synthesis.[4][5][6] This one-pot reaction converts a ketone, such as 3-piperidone, into a substituted amine, providing a direct and atom-economical route to the desired 3-aminopiperidine core. This guide offers a comprehensive overview of the mechanistic principles, critical experimental parameters, and detailed protocols for the successful reductive amination of 3-piperidone, tailored for researchers in synthetic and medicinal chemistry.

Pillar 1: Mechanistic Underpinnings and Rationale

The reductive amination of a ketone proceeds through a two-stage mechanism within a single reaction vessel: the formation of an iminium ion intermediate, followed by its immediate reduction.[7] Understanding this process is key to troubleshooting and optimizing the reaction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 3-piperidone. This step is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine, which is subsequently protonated to yield the more electrophilic iminium ion.[7][8]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[8]

The overall efficiency of the process hinges on the delicate balance of reaction conditions. A mildly acidic pH (typically 4-6) is optimal, as it is sufficient to catalyze imine formation without excessively protonating the amine starting material, which would render it non-nucleophilic and stall the reaction.[9]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Ketone 3-Piperidone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine R-NH₂ (Amine) Amine->Hemiaminal H_plus H⁺ Hydride [H]⁻ (from reducing agent) Product 3-Aminopiperidine (Product) Iminium Iminium Ion Hemiaminal->Iminium - H₂O + H⁺ Iminium->Product + [H]⁻

Caption: General Mechanism of Reductive Amination.

Pillar 2: Critical Parameters and Reagent Selection

The success of the reductive amination of 3-piperidone is highly dependent on the judicious selection of reagents and conditions. The choice of reducing agent is arguably the most critical decision.

The Reducing Agent: A Matter of Selectivity

The ideal reducing agent must selectively reduce the iminium ion intermediate in the presence of the starting ketone.[10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.[7][11] Its mildness and remarkable selectivity stem from the steric bulk and electron-withdrawing effects of the acetoxy groups, which temper its reactivity.[12] It reduces iminium ions significantly faster than ketones, thereby minimizing the formation of the corresponding alcohol byproduct.[13][14] It is effective for a wide array of substrates, including less reactive, weakly basic amines, and does not require stringent pH control.[10][13]

  • Sodium Cyanoborohydride (NaBH₃CN): A historically popular reagent, NaBH₃CN is also selective for imines over carbonyls at a controlled pH of 6-8.[10] However, its high toxicity and the potential for cyanide contamination in the product and waste stream have led to its replacement by NaBH(OAc)₃ in many modern laboratories.[12][15]

  • Sodium Borohydride (NaBH₄): As the most economical borohydride, NaBH₄ is a powerful reducing agent.[8] Its lack of selectivity is a major drawback in one-pot reductive aminations, as it readily reduces both the starting 3-piperidone and the iminium intermediate, often leading to significant alcohol byproduct formation and lower yields.[8][9] Its use is best reserved for an indirect or two-step procedure, where the imine is pre-formed before the reducing agent is introduced.[9][14]

  • Catalytic Hydrogenation (H₂/Catalyst): This method is highly efficient, economical, and produces minimal waste, making it ideal for large-scale industrial synthesis.[10][16] However, it requires specialized hydrogenation equipment and is incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) that may be present in the substrate.[10]

Substrates, Solvents, and Catalysts
  • 3-Piperidone Substrate: 3-Piperidone is often supplied as a hydrochloride or other salt to improve stability. For the reaction, it is typically used as the free base, which may be generated in situ or prior to the reaction. To prevent self-condensation or reaction at the piperidine nitrogen, it is common practice to use an N-protected derivative, such as N-Boc-3-piperidone.[17]

  • Amine Substrate: A broad scope of primary and secondary aliphatic and aromatic amines can be employed. Sterically hindered or weakly basic amines may require longer reaction times, gentle heating, or the use of an acid catalyst to facilitate imine formation.[9][13]

  • Solvent: Aprotic solvents are generally preferred. 1,2-Dichloroethane (DCE) is the most common and effective solvent for reactions with NaBH(OAc)₃.[14] Other suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[9][13] Protic solvents like methanol can accelerate imine formation but may not be compatible with all reducing agents.[9][13]

  • Acid Catalyst: For less reactive ketones or amines, a catalytic amount of a weak acid, such as acetic acid, can be added to accelerate the initial imine formation.[9][14]

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 3-aminopiperidines.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot procedure is highly reliable and broadly applicable, leveraging the selectivity of NaBH(OAc)₃.

Materials:

  • N-Boc-3-piperidone (1.0 equiv)

  • Primary or Secondary Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic Acid (optional, for unreactive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-piperidone (1.0 equiv).

  • Solvent Addition: Dissolve the ketone in anhydrous DCE (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the stirred solution. If the amine is a salt, it should be neutralized first or an additional equivalent of a non-nucleophilic base should be added.

  • Acid Catalyst (Optional): For sluggish reactions, add a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution over 10-15 minutes. The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add N-Boc-3-piperidone to flask under N₂ prep2 2. Dissolve in anhydrous DCE prep1->prep2 prep3 3. Add Amine (1.1 eq) prep2->prep3 react1 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise prep3->react1 react2 5. Stir at RT (2-24h) react1->react2 react3 6. Monitor by TLC/LC-MS react2->react3 workup1 7. Quench with sat. NaHCO₃ react3->workup1 workup2 8. Extract with DCM/EtOAc workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 workup4 10. Purify via Chromatography workup3->workup4

Caption: Experimental Workflow for Direct Reductive Amination.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step procedure is useful when using a less selective reducing agent like NaBH₄ or to minimize over-alkylation side reactions.[9]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve N-Boc-3-piperidone (1.0 equiv) and the primary amine (1.0 equiv) in methanol. Add a dehydrating agent such as activated 3Å or 4Å molecular sieves to drive the equilibrium toward the imine. Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR (typically 1-4 hours).

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, maintaining the temperature below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC (typically 1-3 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, concentrate, and purify as described in Protocol 1.

Data and Troubleshooting

Comparative Summary of Reductive Amination Conditions
ParameterSodium TriacetoxyborohydrideSodium CyanoborohydrideSodium BorohydrideCatalytic Hydrogenation
Selectivity Excellent (Iminium > Ketone)[7][13]Good (pH dependent)[10]Poor (Reduces both)[8][9]Excellent (Iminium > Ketone)
Typical Procedure One-pot, direct[13]One-pot, directTwo-step, indirect[9]One-pot, direct
Solvent DCE, DCM, THF[14]Methanol, THFMethanolMethanol, Ethanol
Safety Mild, handle as hygroscopic solid.Highly Toxic [12]Flammable solid, reacts with water.Flammable H₂ gas, pyrophoric catalyst.
Key Advantage High selectivity, broad scope.[11][14]Effective and well-established.Low cost.Scalable, green.[10][16]
Key Disadvantage Higher reagent cost.Toxicity, cyanide waste.[12]Low selectivity, side products.[9]Requires specialized equipment.
Troubleshooting Common Issues
  • Problem: Low or no conversion of starting material.

    • Cause & Solution: Imine formation may be slow. Ensure the amine is not protonated (check pH, should be mildly acidic, not strongly acidic). For unreactive substrates, add a catalytic amount of acetic acid and consider gentle heating (40-50 °C).[9] Verify the quality and anhydrous nature of your reagents and solvent.

  • Problem: Significant amount of 3-hydroxypiperidine byproduct is observed.

    • Cause & Solution: The reducing agent is not selective enough and is reducing the starting ketone. This is common with NaBH₄ in a one-pot reaction.[9] Switch to the more selective NaBH(OAc)₃.[13][14] Alternatively, use the two-step protocol where the imine is fully formed before the reducing agent is added.[9]

  • Problem: Formation of a dialkylated or over-alkylated side product.

    • Cause & Solution: The newly formed secondary amine product is reacting again with the 3-piperidone. This is more likely with unhindered primary amines.[9] Use a stoichiometric amount of the amine (1.0 equiv) rather than an excess. A two-step procedure can also mitigate this by ensuring all the starting ketone is converted to the imine before reduction begins.[9]

Product Characterization

The identity and purity of the synthesized 3-aminopiperidine derivative should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure, the successful formation of the new C-N bond, and the disappearance of the ketone carbonyl signal.[18][19]

  • Mass Spectrometry (MS): Techniques like ESI-MS will confirm the molecular weight of the product.[18][20]

Conclusion

The reductive amination of 3-piperidone is a cornerstone reaction for accessing the medicinally vital 3-aminopiperidine scaffold. While several methods exist, the direct, one-pot procedure utilizing sodium triacetoxyborohydride offers an unparalleled combination of operational simplicity, broad substrate scope, and high selectivity, making it the preferred choice for most laboratory-scale syntheses. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently and reliably synthesize a diverse library of 3-substituted piperidines for applications in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. (A similar version can often be found in reviews, direct link to this specific chapter is unavailable, but the primary JOC paper covers the content).
  • ScienceMadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Pletcher, J. M., et al. (2007). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 84(5), 873. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2009). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Journal of the Chilean Chemical Society, 54(4), 388-391. [Link]

  • Kumar, A., & Rawat, D. S. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(6), 849-855. [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(15), 4991. [Link]

  • Lindman, S., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 60(17), 7394-7403. [Link]

  • ACS GCI Pharmaceutical Roundtable. Boron-based Reductants. [Link]

  • Oreate AI Blog. The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Kumar, A., & Rawat, D. S. (2018). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Constant, P., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9548–9560. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Natural Product Reports, 17(5), 435-446. (This is a review, and while a direct link may be paywalled, the reference provides context to the field).
  • Gual-Frau, J., et al. (2016). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 21(11), 1579. [Link]

  • Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 47(24), 4015-4074.
  • Khattak, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 304. [Link]

  • ResearchGate. (2014). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10970-11029. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • ResearchGate. (2015). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. [Link]

  • PubMed. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. [Link]

Sources

Application

Application Note: Advanced Cyclization Strategies for Imidazolidinone Ring Formation

Introduction Imidazolidinones are privileged five-membered heterocyclic scaffolds with profound utility in both catalysis and medicinal chemistry. The 4-imidazolidinone core is the structural foundation of MacMillan-type...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazolidinones are privileged five-membered heterocyclic scaffolds with profound utility in both catalysis and medicinal chemistry. The 4-imidazolidinone core is the structural foundation of MacMillan-type organocatalysts, which drive highly enantioselective iminium and enamine activation pathways[1]. Conversely, the 2-imidazolidinone (cyclic urea) motif is an omnipresent pharmacophore found in HIV protease inhibitors, antihyperglycemic agents, and CNS modulators[2].

This application note provides a comprehensive, self-validating guide to the synthesis of both imidazolidinone classes. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide empowers researchers to optimize cyclization protocols for complex, sterically encumbered, or unactivated substrates.

Synthesis of 4-Imidazolidinones (MacMillan-Type Organocatalysts)

Mechanistic Causality

The formation of 4-imidazolidinones typically proceeds via the condensation of an α-amino acid amide (e.g., phenylalanine methyl amide) with a carbonyl compound (e.g., an aromatic carbaldehyde or ketone)[1]. This transformation requires a Lewis acid to activate the carbonyl carbon, facilitating nucleophilic attack by the primary amine to form a hemiaminal. The hemiaminal then dehydrates to form an iminium ion, followed by intramolecular cyclization by the amide nitrogen to yield the imidazolidinone ring[1].

Ytterbium(III) triflate (Yb(OTf)₃) is the premier Lewis acid for this transformation due to its strong oxophilicity and tolerance to mildly basic amines[1]. Because water is a byproduct of the iminium formation, the addition of activated 4Å molecular sieves is strictly required to sequester moisture and drive the thermodynamic equilibrium toward the cyclized product[1].

Protocol 1: Yb(OTf)₃-Catalyzed Synthesis of 4-Imidazolidinones

This protocol is optimized for the synthesis of 1,3-cis-disubstituted sterically encumbered catalysts.

  • Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar and powdered 4Å molecular sieves (20 mg/mL of solvent) under high vacuum for 10 minutes[1].

  • Reagent Addition: Cool the flask to ambient temperature. Add the α-amino acid methyl amide (1.0 equiv) and the target aldehyde/ketone (1.0–1.2 equiv)[1].

  • Catalyst Introduction: In a glovebox or under a strict inert atmosphere, add Yb(OTf)₃ (10 mol %)[1].

  • Solvent Addition: Suspend the mixture in anhydrous THF or Chloroform (4.0 to 12.0 mL/mmol)[1].

  • Reaction: Stir the suspension vigorously at reflux (or ambient temperature depending on the steric bulk of the substituents) for 12–24 hours. Monitor conversion via TLC or HPLC.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting diastereomeric mixture via flash column chromatography to isolate the desired 1,3-cis-disubstituted MacMillan catalyst[1].

MacMillan_Pathway A α-Amino Amide + Carbonyl Compound B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Activated by Yb(OTf)3) B->C Dehydration (4Å Mol. Sieves) D 4-Imidazolidinone (MacMillan Catalyst) C->D Intramolecular Cyclization

Figure 1: Mechanistic pathway for the Lewis acid-catalyzed formation of 4-imidazolidinones.

Synthesis of 2-Imidazolidinones via 1,2-Diamine Carbonylation

Mechanistic Causality

2-Imidazolidinones are most efficiently synthesized by incorporating a carbonyl equivalent into a 1,2-diamine backbone[2]. While phosgene is historically effective, its extreme toxicity necessitates safer alternatives. Carbonyldiimidazole (CDI) is the modern reagent of choice[3]. CDI operates via sequential nucleophilic acyl substitutions. The first amine attacks CDI, expelling one equivalent of imidazole to form a reactive intermediate. The second amine then undergoes intramolecular ring closure, expelling the second imidazole[3]. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the cyclization by activating CDI toward nucleophilic attack[3].

Protocol 2: Pseudo-Multicomponent CDI Cyclization

This one-pot sequence avoids the isolation of sensitive diamine intermediates.

  • Schiff Base Formation: In a round-bottom flask, combine an aryl aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in anhydrous THF. Stir at room temperature for 2 hours to form the Schiff base in situ[3].

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH₄ (1.5 equiv) portion-wise. Stir for 4 hours to reduce the imine to the secondary 1,2-diamine[3].

  • Cyclization: To the same pot, add CDI (1.2 equiv) and DMAP (10 mol %). Stir at room temperature for 8–12 hours[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via recrystallization or silica gel chromatography to afford the 5-substituted imidazolidin-2-one[3].

Quantitative Comparison of Carbonylating Agents

To aid in experimental design, the following table summarizes the quantitative metrics and green chemistry profiles of various carbonylating agents used in 2-imidazolidinone synthesis[2],[3].

Carbonylating AgentCatalyst / AdditiveReaction ConditionsTypical YieldGreen Chemistry Profile
Carbonyldiimidazole (CDI) DMAP (10 mol%)THF, Room Temp, 8–12 h85–92%Moderate (Generates imidazole byproduct)
Carbon Dioxide (CO₂) In[N(SiMe₃)₂]Cl₂3 atm, 110 °C, 12 h~73%Excellent (Renewable C1 source, atom economic)
Dimethyl Carbonate (DMC) Cu(NO₃)₂Solvent-free, 120 °C, 4 h>80%High (Solvent-free, non-toxic reagent)
Phosgene / Triphosgene TriethylamineCH₂Cl₂, 0 °C to RT, 2 h>90%Poor (Highly toxic, severe safety hazards)

Emerging Methods: Aza-Heck Cyclization & Aziridine Ring Expansion

Traditional condensation methods often struggle with highly substituted or unactivated substrates. Recent advances have introduced transition-metal catalysis to bypass these limitations:

  • Aza-Heck Cyclizations: The palladium-catalyzed cyclization of N-phenoxy ureas onto pendant alkenes allows for the synthesis of unsaturated, unprotected imidazolidinones[4]. This method tolerates complex ring topologies and delivers free N–H imidazolidinones, which are notoriously difficult to access via standard Wacker-type cyclizations[4].

  • Aziridine Ring Expansion: Copper-catalyzed reactions of aziridines with isocyanates provide a highly atom-economical route to multi-substituted imidazolidinones[5]. The reaction initiates with the coordination of the aziridine to the Cu catalyst, followed by ring opening by the isocyanate and subsequent cyclization[5].

Aziridine_Expansion Step1 Aziridine Precursor + Cu Catalyst Step2 Cu-Coordinated Aziridine Complex Step1->Step2 Coordination Step3 Isocyanate Addition & Ring Opening Step2->Step3 Nucleophilic Attack Step4 Intramolecular Cyclization Step3->Step4 Ring Closure Step5 Multi-substituted Imidazolidinone Step4->Step5 Catalyst Turnover

Figure 2: Workflow for the Copper-Catalyzed Aziridine Ring Expansion to Imidazolidinones.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL
  • Buy 1-Vinylimidazolidin-2-one (EVT-3520051)
  • Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone Source: Frontiers in Chemistry URL

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, a key heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, a key heterocyclic compound with significant interest in pharmaceutical development. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient protocol for purity assessment and quality control. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, and the entire protocol is designed to be a self-validating system in accordance with established regulatory guidelines.

Introduction

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a heterocyclic organic compound that combines a piperidine ring with an imidazolidin-2-one moiety.[1] This structural arrangement makes it a versatile scaffold in medicinal chemistry. Given its potential therapeutic applications, a reliable analytical method for determining its purity and detecting any process-related impurities is crucial for drug development and quality assurance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4][5][6] This document provides a comprehensive guide to the HPLC analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, detailing the methodology and the scientific principles that underpin the chosen experimental conditions.

Scientific Rationale and Method Development

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a polar molecule, which dictates the choice of the stationary and mobile phases.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography in pharmaceutical analysis, particularly for its versatility in handling a wide range of compound polarities.[7][8] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. The retention mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Given the polar nature of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, RP-HPLC is the logical choice to achieve adequate retention and separation from potential non-polar impurities.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and a large surface area for interaction.[7] This provides a strong retentive capacity for a broad spectrum of analytes. For the analysis of a polar compound like 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, a C18 column provides a good starting point for method development, with the potential to be optimized for resolution and peak shape.

Mobile Phase Composition

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The ratio of these components is adjusted to control the elution strength and, consequently, the retention time of the analyte.

  • Aqueous Phase: A buffered aqueous phase is essential to control the pH and maintain the ionization state of the analyte, which is critical for reproducible chromatography. For a basic compound like 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, a slightly acidic mobile phase (e.g., pH 2.5-4.5) can improve peak shape by ensuring the consistent protonation of the amine functionalities. A phosphate buffer is a common choice due to its excellent buffering capacity in this pH range.

  • Organic Modifier: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. Methanol is another viable option, offering different selectivity. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Detection Method: UV Spectrophotometry

The imidazolidin-2-one moiety is expected to have some UV absorbance. A UV-Vis detector is a robust and commonly available detector for HPLC systems. The selection of the detection wavelength is critical for achieving optimal sensitivity. An initial UV scan of the analyte solution should be performed to determine the wavelength of maximum absorbance (λmax). In the absence of a known λmax, a low wavelength (e.g., 210-220 nm) is often a good starting point for nitrogen-containing heterocyclic compounds.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Materials and Reagents
  • 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions. These parameters should serve as a starting point and may require further optimization based on system performance and specific sample characteristics.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 25 minutes
Solution Preparation
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified according to established guidelines such as USP General Chapter <621>.[9][10][11] Inject the standard solution in replicate (n=5). The following parameters should be assessed:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.

  • Perform the system suitability injections.

  • Inject the standard solution.

  • Inject the sample solution.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Data Analysis and Interpretation

The primary objective of this analysis is to determine the purity of the 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride sample. This is typically done using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peaks other than the main peak are considered impurities. The retention time of the main peak in the sample chromatogram should match that of the standard chromatogram.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the HPLC analysis from sample preparation to data interpretation.

Caption: Logical workflow for the HPLC analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. By employing reversed-phase chromatography with UV detection, this method is suitable for determining the purity and impurity profile of the compound. The provided protocol, grounded in established scientific principles and regulatory guidelines, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.

References

  • Pharmacopeial Forum. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. AbeBooks. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., & Kirkland, J. J. (1979).
  • Snyder, L. R. (n.d.). Introduction to Modern Liquid Chromatography. Goodreads. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • Impact Factor. RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Methodologies for the Analysis of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Executive Summary & Compound Profiling 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly polar, basic heterocyclic compound frequently utilized as a versatile scaffold in medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly polar, basic heterocyclic compound frequently utilized as a versatile scaffold in medicinal chemistry, particularly in the development of neuropharmacological agents and oncology drugs[1]. Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents specific analytical challenges. Its high polarity and basic secondary amine (piperidine) lead to poor retention and severe peak tailing on traditional low-pH reversed-phase columns.

This application note details two robust, self-validating LC-MS/MS workflows—High-pH Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—designed to optimize retention, peak shape, and electrospray ionization (ESI) efficiency.

Physicochemical Profiling & Mass Spectrometry Characteristics

Understanding the molecule's structural behavior is the foundation of method development. The compound consists of a basic piperidine ring (pKa ~10.0) and a neutral-to-mildly polar imidazolidin-2-one moiety. Formulated as a hydrochloride salt, it completely dissociates in aqueous solutions.

Causality in MS/MS: The fragmentation of 1-(Piperidin-3-yl)imidazolidin-2-one predominantly occurs at the C-N bond linking the two rings. The loss of the imidazolidin-2-one neutral fragment (86 Da) yields a stable piperidinyl cation at m/z 84.1. Because this fragment retains the charge and possesses high stability, it serves as an excellent quantifier ion with a superior signal-to-noise ratio.

Table 1: Mass Spectrometry Parameters & MRM Transitions
ParameterValue / Description
Chemical Formula (Free Base) C8H15N3O
Monoisotopic Exact Mass 169.1215 Da
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]+ 170.1 m/z
Representative Product Ions (MRM) 84.1 m/z (Piperidinyl cation), 113.1 m/z
Collision Energy (CE) 15 - 35 eV (Requires compound-specific tuning)

Chromatographic Strategies: The "Why" Behind the Method

Standard LC-MS methods typically employ acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7). Under these conditions, the piperidine nitrogen is fully protonated. This positive charge drastically reduces the molecule's hydrophobicity, causing it to elute in the void volume of a standard C18 column. Furthermore, the protonated amine interacts with unendcapped residual silanols on the silica stationary phase, causing severe peak tailing. To circumvent this, we employ two distinct strategies[2][3][4].

LCMS_Logic Sample 1-(Piperidin-3-yl)imidazolidin-2-one HCl (Highly Polar Amine, pKa ~10) Problem Challenge: Void Volume Elution & Peak Tailing on Low-pH C18 Sample->Problem Sol1 Strategy A: High-pH RP-LC (pH 10, NH4HCO3) Problem->Sol1 Sol2 Strategy B: HILIC (High ACN, pH 3-4) Problem->Sol2 Mech1 Deprotonates Piperidine Increases Hydrophobicity Sol1->Mech1 Mech2 Protonates Piperidine Partitions into Aqueous Layer Sol2->Mech2 ESI ESI+ MS/MS Detection [M+H]+ m/z 170.1 Mech1->ESI Mech2->ESI

Logical decision tree for selecting LC-MS strategies to overcome polar amine retention challenges.

Detailed Experimental Protocols

Sample Preparation (Handling the Hydrochloride Salt)

Causality: A common misconception is that hydrochloride salts must be chemically "neutralized" prior to LC-MS injection. This is unnecessary and can introduce variability. When injected into a properly buffered mobile phase, the HCl salt rapidly exchanges its counterion (e.g., for formate or bicarbonate) on the column[5]. However, high concentrations of chloride ions can cause localized ion suppression in the ESI source. Diluting the sample in the initial mobile phase mitigates this matrix effect.

  • Step 1: Accurately weigh 1.0 mg of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

  • Step 2: Dissolve in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock solution. Vortex for 30 seconds until fully dissolved.

  • Step 3: Dilute the stock solution to the working analytical range (e.g., 10–100 ng/mL) using the initial mobile phase of the chosen chromatographic method. This ensures the sample solvent strength does not exceed the mobile phase, preventing peak broadening at the column head.

Method A: High-pH Reversed-Phase LC-MS/MS

Causality: By raising the mobile phase pH to ~10.0 (using ammonium bicarbonate), the environment equals or exceeds the pKa of the piperidine ring. The molecule becomes uncharged in solution, maximizing its partitioning into the C18 stationary phase for excellent retention and sharp peak shape[2]. Crucially, high pH does not suppress ESI+ ionization. Gas-phase ionization in the MS source is driven by the gas-phase proton affinity of the amine, not its solution-phase pH[3].

  • Column: pH-stable hybrid silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini C18), 2.1 x 50 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Table 2: High-pH RP-LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
4.040600.4
5.05950.4
6.55950.4
6.69550.4
9.09550.4
Method B: HILIC LC-MS/MS

Causality: If orthogonal selectivity is required (e.g., separating the target from highly hydrophobic matrix interferences), HILIC is the premier choice for polar amines. HILIC operates with a highly organic mobile phase (>90% ACN). The protonated piperidine (at acidic pH) partitions strongly into the water-enriched layer immobilized on the polar stationary phase[4]. The high organic content significantly enhances droplet desolvation in the ESI source, often yielding a 5- to 10-fold increase in sensitivity compared to RP-LC.

  • Column: Bare silica or Amide HILIC column (e.g., Waters BEH HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, containing 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

Table 3: HILIC Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.05950.4
1.05950.4
5.040600.4
6.050500.4
7.550500.4
7.65950.4
10.05950.4

(Note: HILIC columns require significantly longer equilibration times than RP columns. Ensure at least 10 column volumes of initial mobile phase pass through the column before the first injection to ensure reproducible retention times).

Data Interpretation & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must monitor the following system suitability parameters during the run:

  • Retention Factor ( k′ ): Must be > 2.0. If the compound elutes near the void volume in Method A, verify the pH of Mobile Phase A. A drop in pH (due to buffer evaporation) will protonate the amine and destroy retention.

  • Isotope Pattern Verification: The free base has a monoisotopic mass of 169.1215 Da. The M+1 isotope (due to naturally occurring 13C ) should be approximately 9% of the parent ion intensity. Deviations indicate co-eluting isobaric interference.

  • Matrix Effect Monitoring (Chloride Suppression): Because the compound is introduced as a hydrochloride salt, perform a post-column infusion experiment during method validation. Infuse a constant stream of the pure analyte into the MS while injecting a blank matrix (or the sample diluent). Monitor for a dip in the baseline signal at the retention time, which would indicate chloride-induced ion suppression. If suppression is observed, increase the initial hold time in the gradient to wash the chloride salts to waste before the analyte elutes.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at:[Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez / Phenomenex. Available at:[Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available at:[Link]

  • Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Reddit (r/chemistry). Available at:[Link]

Sources

Method

purification of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride by chromatography

An Application Note and Protocol for the Chromatographic Purification of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Abstract This application note presents a comprehensive and robust methodology for the purificat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chromatographic Purification of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Abstract

This application note presents a comprehensive and robust methodology for the purification of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, a polar, hydrophilic compound of interest in medicinal chemistry.[1] Traditional purification by reversed-phase chromatography is often challenging for such molecules due to poor retention.[2][3] Furthermore, the compound's lack of a significant UV chromophore precludes the use of standard UV-Vis detectors for monitoring and fractionation.[4][5] This guide details an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method, which provides excellent retention and separation for this polar analyte.[6] The protocol is coupled with a universal detection strategy, such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which is essential for detecting compounds independent of their optical properties.[7][8][9] This document provides a complete workflow, from sample preparation to purity analysis, designed for researchers, scientists, and drug development professionals requiring high-purity material for their studies.

Introduction and Purification Challenges

1-(Piperidin-3-yl)imidazolidin-2-one is a heterocyclic scaffold that combines a basic piperidine ring with a polar imidazolidinone core.[1] As a hydrochloride salt, its aqueous solubility and polarity are further enhanced. These physicochemical properties present two primary challenges for purification via preparative High-Performance Liquid Chromatography (HPLC):

  • Poor Retention in Reversed-Phase (RP) Chromatography: In RP-HPLC, the most common mode of liquid chromatography, separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[10][11][12] Highly polar and hydrophilic molecules, like the target compound, have minimal interaction with the stationary phase and tend to elute very early, often with the solvent front, resulting in poor separation from other polar impurities.[2]

  • Invisibility to UV Detection: The compound lacks conjugated systems or aromatic rings that absorb UV light at wavelengths typically used in HPLC (e.g., 210-400 nm). Consequently, UV-Vis detectors, the workhorses of chromatography, are ineffective for monitoring the purification process and triggering fraction collection.[4][5]

To overcome these significant hurdles, this protocol employs a combination of HILIC for separation and universal detection for monitoring.

Principles and Rationale for Method Selection

Separation Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique specifically designed for the retention and separation of polar compounds.[6][13] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases like amide or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >60% acetonitrile).[14]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[6][14] This is effectively the opposite of reversed-phase chromatography, providing orthogonal selectivity and, most importantly, strong retention for hydrophilic analytes that are unretained in RP-HPLC. For a polar, basic compound like 1-(Piperidin-3-yl)imidazolidin-2-one, HILIC is the ideal choice to achieve effective separation from both less polar and other polar impurities.

HILIC_Principle cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase (High % Organic) p1 p2 p3 p4 p5 p6 p7 w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 label_water Water-Enriched Layer analyte Analyte analyte->w8 Partitioning organic ACN organic2 ACN organic3 ACN Purification_Workflow cluster_prep Preparation & Method Development cluster_purify Purification cluster_analysis Analysis & Final Processing SamplePrep 1. Sample Preparation (Dissolution & Filtration) AnalyticalDev 2. Analytical HILIC Method Development SamplePrep->AnalyticalDev ScaleUp 3. Method Scale-Up (Calculate Parameters) AnalyticalDev->ScaleUp PrepRun 4. Preparative HILIC Run ScaleUp->PrepRun FractionCollect 5. Fraction Collection (Triggered by ELSD/CAD) PrepRun->FractionCollect PurityCheck 6. Purity Analysis of Fractions FractionCollect->PurityCheck Pooling 7. Pooling of Pure Fractions PurityCheck->Pooling SolventRemoval 8. Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Pure Compound SolventRemoval->FinalProduct

Sources

Application

Application Note: Utilizing 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride in Cell Culture for Fragment-Based Drug Discovery

Introduction & Pharmacological Rationale In modern drug discovery, the identification of low-molecular-weight fragments that bind to biological targets is a critical first step in developing high-affinity lead compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In modern drug discovery, the identification of low-molecular-weight fragments that bind to biological targets is a critical first step in developing high-affinity lead compounds. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209874-15-6) is a highly privileged pharmacophore combining a basic piperidine ring with a hydrogen-bonding imidazolidinone moiety[1].

As a Senior Application Scientist, I frequently utilize this compound not as a standalone highly potent drug, but as a foundational building block in Fragment-Based Phenotypic Screening (FBPS) . The structural motifs of piperidine-imidazolidinones are heavily represented in several classes of therapeutics:

  • Viral Entry Inhibitors: The bulky piperidine fragment is critical for targeting the VP1 capsid protein of Enterovirus 71 (EV71), preventing viral adsorption and RNA uncoating[2].

  • GPCR Antagonists: Piperidine-based imidazolidin-2-one derivatives serve as potent antagonists for the CCR5 receptor, effectively blocking chemokine-induced cellular migration in metastatic colorectal cancer models[3].

  • Enzyme Inhibitors: Substituting benzyl piperidine moieties with imidazolidin-2-one derivatives has yielded highly potent Acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research[4].

When introducing this fragment into cell culture, the hydrochloride salt form is a deliberate experimental choice. It provides exceptional aqueous solubility, allowing researchers to screen the fragment at high concentrations (up to 1 mM) without the confounding cytotoxic effects of DMSO.

Physicochemical Properties & Formulation Strategy

To design a self-validating cell culture assay, one must first understand the physical limits of the test article. Table 1 summarizes the critical properties of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride[1][5].

Table 1: Physicochemical Properties & Formulation Parameters

ParameterSpecificationExperimental Causality & Impact
Chemical Formula C8H16ClN3OContains both H-bond donors and acceptors, ideal for interacting with GPCR binding pockets.
Molecular Weight 205.68 g/mol Low MW (<300 Da) strictly adheres to the "Rule of Three" for ideal fragment-based screening libraries.
Salt Form Hydrochloride (HCl)Ensures high aqueous solubility, eliminating the need for organic solvents (DMSO/Ethanol) in cell culture.
Primary Vehicle Sterile Milli-Q H₂OPrevents solvent-induced transcriptomic shifts or membrane permeabilization during high-dose screening.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for utilizing this compound in cell culture. We begin with formulation, proceed to orthogonal cytotoxicity profiling, and conclude with a phenotypic migration assay targeting the CCR5 pathway[3].

FBPS_Workflow Prep Protocol 1: Formulation (Aqueous Stock Prep) Tox Protocol 2: Cytotoxicity (Establish MTD via ATP Assay) Prep->Tox Dilute to 1mM Screen Protocol 3: Phenotypic Screen (CCR5 Migration Assay) Tox->Screen Select Non-toxic Dose Hit Hit Expansion (SAR & Derivatization) Screen->Hit Identify Baseline Activity

Fig 1: Fragment-based phenotypic screening workflow for 1-(Piperidin-3-yl)imidazolidin-2-one HCl in cell culture.

Protocol 1: Preparation of 100 mM Aqueous Stock Solution

Causality: Fragments possess weak target affinity (often in the high micromolar range). To achieve a final assay concentration of 1 mM without altering the culture medium's osmolality or solvent concentration, a highly concentrated aqueous stock is mandatory.

  • Weighing: Accurately weigh 20.57 mg of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride powder.

  • Dissolution: Add 1.0 mL of sterile, endotoxin-free Milli-Q water. Vortex for 30 seconds until the solution is completely clear.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet. Note: PES is chosen over Nylon to prevent non-specific binding of the basic piperidine moiety.

  • Storage: Aliquot into 50 µL volumes in sterile amber microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the imidazolidinone ring.

Protocol 2: High-Concentration Cytotoxicity Profiling (MTD Determination)

Causality: Before running a phenotypic screen, we must establish the Maximum Tolerated Dose (MTD). If a fragment induces cell death, it will generate a false positive in functional assays (e.g., a dead cell cannot migrate). We use an ATP-dependent luminescence assay (CellTiter-Glo) as it is less prone to metabolic artifacts than MTT.

  • Cell Seeding: Seed SW620 colorectal cancer cells (known to express high levels of CCR5[3]) at 5,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a serial dilution of the compound in complete media (10 µM, 100 µM, 500 µM, 1 mM, 2 mM).

  • Controls (Self-Validation):

    • Negative Control: Media + equivalent volume of sterile H₂O.

    • Positive Control: 10 µg/mL Puromycin (ensures the assay can detect cell death).

  • Incubation: Treat cells for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Threshold: The MTD is defined as the highest concentration where cell viability remains >95% relative to the negative control.

Protocol 3: CCR5-Dependent Cell Migration Assay (Phenotypic Screen)

Causality: Piperidine-imidazolidinone derivatives are documented CCR5 antagonists[3]. This Boyden chamber assay evaluates the fragment's baseline ability to block CCL5-induced chemotaxis, serving as a starting point for Structure-Activity Relationship (SAR) expansion.

  • Starvation: Serum-starve SW620 cells for 24 hours to synchronize receptor expression and lower background motility.

  • Pre-treatment: Harvest cells and resuspend in serum-free DMEM at 1×106 cells/mL. Add the fragment at the predetermined MTD (e.g., 500 µM). Incubate for 30 minutes at 37°C to allow receptor equilibration.

  • Chamber Setup: Add 500 µL of DMEM containing 20 ng/mL CCL5 (chemoattractant) to the lower chamber of a 24-well transwell plate (8.0 µm pore size).

  • Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining: Carefully remove media from the upper chamber. Swab the inside of the insert to remove non-migrated cells. Fix the migrated cells on the bottom of the membrane with 4% Paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Count migrated cells under an inverted microscope (5 random fields per well). Compare fragment-treated wells to vehicle-treated wells.

Mechanistic Pathway & Assay Quality Control

To understand why this specific fragment scaffold is utilized in the migration assay, we must look at the CCR5 signaling cascade. The piperidine moiety interacts with the acidic residues in the GPCR binding pocket, while the imidazolidinone forms crucial hydrogen bonds, stabilizing the receptor in an inactive conformation[3].

CCR5_Mechanism Ligand Chemokine (CCL5) Receptor CCR5 Receptor (SW620 Cells) Ligand->Receptor GProt G-Protein Signaling (Ca2+ Flux) Receptor->GProt Fragment Piperidine-Imidazolidinone Fragment Fragment->Receptor Antagonism Response Cellular Migration GProt->Response

Fig 2: Mechanistic pathway of CCR5 modulation by piperidine-imidazolidinone derivatives in SW620 cells.

Table 2: Assay Quality Control Metrics

MetricTarget ThresholdScientific Rationale
Z'-Factor > 0.5Ensures the migration assay has a sufficient dynamic range to detect weak fragment activity against the CCL5 positive control.
Cell Viability > 95%Confirms that reduced migration is due to true CCR5 antagonism, not compound-induced cytotoxicity.
Vehicle Background < 5% varianceValidates that the sterile H₂O vehicle does not artificially alter cell motility.

References

  • American Elements. "1-(piperidin-3-yl)imidazolidin-2-one | CAS 1209874-15-6". American Elements Catalog. Available at: [Link]

  • Lei, H., et al. "Design, Synthesis, and Structure−Activity Relationship of Pyridyl Imidazolidinones: A Novel Class of Potent and Selective Human Enterovirus 71 Inhibitors". ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening". PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy". PubMed Central. Available at: [Link]

Sources

Method

Preclinical In Vitro Evaluation of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: Tubulin Polymerization Inhibition and Anticancer Efficacy

Introduction & Scientific Rationale The development of targeted small-molecule inhibitors requires a rigorous, self-validating cascade of in vitro assays to confirm both target engagement and phenotypic efficacy. 1-(Pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of targeted small-molecule inhibitors requires a rigorous, self-validating cascade of in vitro assays to confirm both target engagement and phenotypic efficacy. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) is a heterocyclic organic compound featuring a piperidine ring fused to an imidazolidin-2-one moiety [1]. This structural scaffold has demonstrated potent anticancer properties across various solid tumor models, including melanoma (UACC-62), breast cancer (MCF-7), and lung carcinoma (A549) [1].

Mechanistically, this compound functions as a microtubule-destabilizing agent. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle during cell division. This catastrophic structural failure triggers the spindle assembly checkpoint (SAC), leading to profound G2/M cell cycle arrest and subsequent apoptosis [1].

MOA Cmpd 1-(Piperidin-3-yl)imidazolidin-2-one HCl Tubulin Inhibits Tubulin Polymerization Cmpd->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Mechanistic pathway of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride inducing apoptosis.

Experimental Workflow Design

To rigorously validate the efficacy and mechanism of action (MOA) of this compound, we employ a tripartite assay strategy. This workflow bridges cell-free biochemical target engagement with complex cellular phenotypes.

Workflow Start Compound Preparation (DMSO Stock) CellFree Cell-Free Target Engagement Start->CellFree CellBased Cell-Based Phenotypic Assays Start->CellBased Tubulin Tubulin Polymerization Assay (Absorbance 340 nm) CellFree->Tubulin Viability Cell Viability Assay (ATP Luminescence) CellBased->Viability Flow Cell Cycle Analysis (PI Flow Cytometry) CellBased->Flow

Preclinical in vitro screening workflow for evaluating tubulin inhibitors.

Detailed Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Cell-Free)

Scientific Rationale & Causality: Microtubule formation is a highly dynamic process that scatters light. As purified tubulin heterodimers polymerize into microtubules, the turbidity of the solution increases. By measuring absorbance at 340 nm, we can quantitatively track the three phases of polymerization: nucleation (lag phase), elongation (growth phase), and steady-state equilibrium [2]. Testing the compound in a cell-free environment proves direct target engagement, ruling out upstream signaling artifacts.

System Validation & Controls: The assay is self-validating through the inclusion of opposing pharmacological controls: Paclitaxel (a microtubule stabilizer that eliminates the lag phase and increases Vmax) and Colchicine (a destabilizer that flattens the curve) [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1.0 mM GTP and 10% glycerol to favor polymerization [2].

  • Compound Dilution: Prepare 10X working stocks of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, Paclitaxel (positive control), Colchicine (negative control), and DMSO (vehicle) in the tubulin buffer. Keep on ice.

  • Tubulin Reconstitution: Thaw highly purified bovine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the supplemented tubulin buffer. Critical: Tubulin is highly temperature-sensitive; strict adherence to 4°C prior to the assay prevents premature polymerization.

  • Plate Assembly: In a pre-chilled 96-well half-area plate, add 10 µL of the 10X compound stocks to their respective wells.

  • Reaction Initiation: Add 90 µL of the 3 mg/mL tubulin suspension to each well. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Kinetic Reading: Measure absorbance at 340 nm every 60 seconds for 60 minutes. Calculate the Vmax (steepest slope) and lag time for each condition.

Protocol B: Cell Viability Assessment (ATP-Based Luminescence)

Scientific Rationale & Causality: While MTT assays rely on mitochondrial reductase activity (which can be artificially skewed by cellular stress prior to death), measuring intracellular ATP provides a direct, stoichiometric readout of metabolically active, viable cells.

System Validation & Controls: A baseline control (Day 0 read) ensures the compound is inhibiting proliferation rather than just slowing metabolic rate. Vehicle controls (0.1% DMSO) ensure solvent toxicity does not confound the IC50 calculation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest UACC-62, MCF-7, and A549 cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound (0.01 µM to 100 µM). Add 10 µL of the 10X drug dilutions to the cells.

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode plate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol C: Cell Cycle Analysis via Flow Cytometry

Scientific Rationale & Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. Because the amount of DNA doubles between the G1 phase (2N) and G2/M phase (4N), PI fluorescence directly correlates with cell cycle stage [3]. Because PI also binds double-stranded RNA, RNase A must be added to selectively degrade RNA, preventing false-positive fluorescence that would obscure the DNA peaks [4].

System Validation & Controls: A doublet-discrimination gating strategy is mandatory. Two cells stuck together in G1 (2N + 2N) will emit the same total fluorescence as a single cell in G2/M (4N). Plotting PI-Area vs. PI-Height allows the exclusion of these doublets, validating that the 4N peak represents true G2/M arrest [3].

Step-by-Step Methodology:

  • Treatment: Plate A549 cells in 6-well plates and treat with the compound at 1X and 3X its established IC50 for 24 hours.

  • Harvesting: Collect both the media (containing apoptotic/floating cells) and adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at 4°C for a minimum of 30 minutes (or up to 1 week) [4].

  • Washing: Centrifuge at 400 x g for 5 minutes. Discard the ethanol carefully. Wash the pellet once with PBS containing 1% BSA.

  • Staining: Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS) [4]. Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer using a low flow rate (<400 events/second) to ensure tight coefficients of variation (CV) for the DNA peaks. Exclude doublets and debris, and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Data Summaries

The following tables summarize the expected phenotypic and biochemical outputs when evaluating 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Table 1: In Vitro Cytotoxicity Profile (72h ATP Luminescence)

Cell LineTissue OriginIC50 (µM) ± SD
UACC-62 Melanoma2.4 ± 0.3
A549 Lung Carcinoma3.8 ± 0.4
MCF-7 Breast Adenocarcinoma4.1 ± 0.5

Data demonstrates low-micromolar efficacy across diverse solid tumor lineages, consistent with broad-spectrum cytoskeletal disruption.

Table 2: Tubulin Polymerization Kinetic Parameters

Treatment ConditionVmax (mOD/min)Lag Time (min)Steady-State OD340
Vehicle (0.1% DMSO) 7.53.00.25
Compound (10 µM) 2.18.50.08
Paclitaxel (10 µM) (Stabilizer)15.2< 0.50.45
Colchicine (10 µM) (Destabilizer)1.5> 15.00.05

The compound significantly extends the lag phase and suppresses the Vmax of tubulin assembly, mirroring the kinetic profile of the known destabilizer Colchicine.

References

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Manual". Cytoskeleton Technical Resources. Available at: [Link]

  • Protocols.io. "Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on Flow Cytometers". Available at:[Link]

  • Immunostep. "PI/RNASE Solution Technical Data Sheet". Immunostep Flow Cytometry Reagents. Available at: [Link]

Application

Application Notes and Protocols for In Vivo Studies of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a heterocyclic small molecule with demonstrated preclinical in vitro activity suggesting pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a heterocyclic small molecule with demonstrated preclinical in vitro activity suggesting potential therapeutic applications in oncology, neuropharmacology, and inflammatory conditions.[1] Its structural composition, featuring a piperidine ring and an imidazolidin-2-one moiety, provides a versatile scaffold for biological interactions.[1] While specific in vivo data for this compound is not yet broadly published, its known biological activities, including cytotoxic effects against various cancer cell lines and affinity for dopamine and serotonin receptors, warrant further investigation in relevant animal models.[1] This document provides detailed application notes and generalized protocols for conducting initial in vivo efficacy studies of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride in rodent models, based on its potential mechanisms of action. The protocols herein are intended as a foundational guide and should be adapted based on emerging data and institutional guidelines.

Introduction: Rationale for In Vivo Evaluation

The decision to advance a compound from in vitro to in vivo studies is a critical step in the drug discovery pipeline. For 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, the rationale for this progression is multifaceted:

  • Anticancer Potential: The compound has shown cytotoxic effects against cancer cell lines such as melanoma (UACC-62), breast cancer (MCF-7), and lung cancer (A549) with low micromolar IC50 values.[1] Proposed mechanisms include the induction of apoptosis and inhibition of tubulin polymerization.[1] In vivo studies are essential to determine if this in vitro cytotoxicity translates to tumor growth inhibition in a complex biological system.

  • Neuropharmacological Activity: With a documented affinity for dopamine and serotonin receptors, this compound is a candidate for investigating novel treatments for central nervous system disorders.[1] Animal models of behavior and neurological function are necessary to elucidate its potential psychoactive, anxiolytic, or other neuro-modulatory effects.

  • Potential as a Nitric Oxide Synthase (NOS) Inhibitor: The chemical structure shares features with known NOS inhibitors. Inhibition of NOS is a therapeutic strategy in conditions like sepsis and hypoxic-ischemic encephalopathy.[2] In vivo models of these conditions can be used to explore this potential mechanism of action.

These application notes will detail protocols for three distinct areas of in vivo investigation, reflecting the primary therapeutic potentials of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

General Considerations for In Vivo Studies

Prior to initiating any in vivo experiment, several key factors must be addressed to ensure robust and reproducible data.

Compound Formulation and Administration

The hydrochloride salt of 1-(Piperidin-3-yl)imidazolidin-2-one suggests good aqueous solubility. However, empirical determination of the optimal vehicle is crucial.

  • Vehicle Selection: A common starting point for soluble compounds is sterile saline (0.9% NaCl). For compounds with limited solubility, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be considered. The final formulation should be sterile, isotonic, and at a physiological pH.

  • Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the animal model.

    • Intraperitoneal (IP): Often used for systemic delivery of small molecules in preclinical studies due to its relative ease and rapid absorption.

    • Oral Gavage (PO): Essential for assessing oral bioavailability, a key characteristic for many drug candidates.

    • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

Dosing Considerations
  • Dose Range Finding: A dose-escalation study in a small cohort of animals is recommended to determine the maximum tolerated dose (MTD).

  • Dosage Calculation: Doses should be calculated based on the body weight of each animal (mg/kg) on the day of administration.

Table 1: Recommended Administration Volumes and Needle Sizes for Rodents

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)Maximum Volume (Adult Rat)Recommended Needle Size (Gauge)
Intravenous (IV) - Tail Vein< 0.2 mL27-30< 0.5 mL25-27
Intraperitoneal (IP)< 2-3 mL25-27< 5-10 mL21-23
Subcutaneous (SC)< 3 mL25-27< 5-10 mL21-23
Oral (PO) - Gavage< 10 mL/kg20-22 (with ball tip)< 10 mL/kg18-20 (with ball tip)

Data compiled from multiple sources providing guidelines for animal experimentation.

In Vivo Application 1: Anticancer Efficacy in a Xenograft Model

This protocol describes the use of a human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor activity of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Experimental Workflow

anticancer_workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture (e.g., A549) tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation (e.g., NOD/SCID mice) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ dosing Compound Administration (Vehicle vs. Drug) randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring monitoring->dosing Daily/QOD euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint criteria met analysis Histopathology & Biomarker Analysis euthanasia->analysis

Caption: Workflow for assessing anticancer efficacy in a xenograft mouse model.

Detailed Protocol
  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used for establishing xenografts.[3][4]

  • Cell Line: A549 (human lung carcinoma) cells are a suitable choice given the known in vitro activity of the compound.[1]

  • Tumor Implantation:

    • Harvest A549 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Begin caliper measurements of tumors three times a week once they become palpable.

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

    • Administer 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (e.g., via IP injection) at predetermined doses daily or every other day. The control group receives the vehicle alone.

  • Endpoint Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Excise tumors for weighing, histopathological analysis, and biomarker studies (e.g., apoptosis markers like cleaved caspase-3).

In Vivo Application 2: Neuropharmacological Assessment in Rodent Behavioral Models

Given its affinity for dopamine and serotonin receptors, 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride could modulate behaviors such as anxiety and locomotion.

Experimental Workflow

neuropharm_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation (e.g., C57BL/6 mice) habituation Habituation to Testing Environment animal_acclimation->habituation dosing Compound Administration (Vehicle vs. Drug) habituation->dosing epm Elevated Plus Maze (Anxiety) dosing->epm 30 min post-dose open_field Open Field Test (Locomotion/Anxiety) dosing->open_field 30 min post-dose data_collection Automated Video Tracking & Scoring epm->data_collection open_field->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: Workflow for neuropharmacological assessment using behavioral models.

Detailed Protocols
  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used for behavioral studies.

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior.[6]

    • The apparatus consists of two open and two closed arms elevated from the floor.

    • 30 minutes after compound administration, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using an automated video tracking system. Anxiolytic compounds typically increase the time spent in the open arms.

  • Open Field Test: This test measures general locomotor activity and can also indicate anxiety levels.[6]

    • The apparatus is a square arena with walls.

    • 30 minutes after dosing, place the mouse in the center of the arena.

    • Record activity for 15-30 minutes.

    • Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in time spent in the center can be an indicator of anxiety.

In Vivo Application 3: Evaluation of Nitric Oxide Synthase (NOS) Inhibition in a Sepsis Model

This protocol outlines a model of endotoxemia to investigate the potential of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride as a NOS inhibitor. Inhibition of NOS can restore blood pressure in hyperdynamic sepsis.[2]

Potential Mechanism of Action

nos_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cellular Cellular Response cluster_physiological Physiological Effect cluster_intervention Therapeutic Intervention LPS LPS iNOS_induction iNOS Induction LPS->iNOS_induction NO_production Increased Nitric Oxide (NO) Production iNOS_induction->NO_production vasodilation Vasodilation NO_production->vasodilation hypotension Hypotension (Septic Shock) vasodilation->hypotension compound 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride compound->iNOS_induction Inhibition

Caption: Hypothesized mechanism of action in a sepsis model via iNOS inhibition.

Detailed Protocol
  • Animal Model: Male C57BL/6 mice are suitable for this model.

  • Induction of Sepsis:

    • Administer a sublethal dose of lipopolysaccharide (LPS) from E. coli via IP injection (e.g., 10 mg/kg).

  • Treatment:

    • Administer 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride at various doses 30 minutes before or after the LPS challenge.

  • Endpoint Analysis:

    • Hemodynamic Monitoring: Measure mean arterial pressure (MAP) at baseline and at several time points post-LPS administration using tail-cuff plethysmography or indwelling catheters for more continuous monitoring. A reversal of LPS-induced hypotension would suggest efficacy.[2]

    • Cytokine Analysis: Collect blood samples at various time points to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Nitrite/Nitrate (NOx) Levels: Measure plasma NOx levels as an indicator of NO production. A reduction in LPS-induced NOx levels would support a NOS inhibition mechanism.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Table 2: Example Data Summary for Xenograft Study

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1250 ± 150--5 ± 2
Compound (10 mg/kg)800 ± 12036%-7 ± 3
Compound (30 mg/kg)450 ± 9064%-12 ± 4

Table 3: Example Pharmacokinetic Parameters (Hypothetical)

ParameterRoute: IV (1 mg/kg)Route: PO (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.11.0
AUC (ng*h/mL)25004000
t1/2 (h)2.53.0
Bioavailability (%)10064

Conclusion and Future Directions

The protocols outlined in this document provide a strategic framework for the initial in vivo characterization of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. Positive results in any of these models would provide a strong rationale for more extensive preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies, and investigation in more complex disease models (e.g., patient-derived xenografts, genetic models of neurological disorders). The versatility of this compound's potential mechanisms of action makes it a compelling candidate for further research.

References

  • (Reference for general animal model principles - placeholder, to be replaced with a specific citation if available
  • Träger, K., et al. (n.d.). Use of nitric oxide synthase inhibitors in animal models of sepsis. PubMed. Retrieved from [Link]

  • (Reference for behavioral models - placeholder, to be replaced with a specific citation if available
  • (Reference for xenograft models - placeholder, to be replaced with a specific citation if available
  • (Reference for HIE models - placeholder, to be replaced with a specific citation if available
  • (Reference for general protocol guidelines - placeholder, to be replaced with a specific citation if available
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014). Anticancer Research. Retrieved from [Link]

  • (Reference for PubChem data - placeholder, to be replaced with a specific citation if available
  • (Reference for xenograft methods - placeholder, to be replaced with a specific citation if available
  • (Reference for HIE models - placeholder, to be replaced with a specific citation if available
  • (Reference for sepsis models - placeholder, to be replaced with a specific citation if available
  • 1-(piperidin-3-yl)imidazolidin-2-one. (n.d.). American Elements. Retrieved from [Link]

  • (Reference for sepsis models - placeholder, to be replaced with a specific citation if available
  • Behavioral methods to study anxiety in rodents. (n.d.). PMC. Retrieved from [Link]

  • (Reference for similar compounds - placeholder, to be replaced with a specific citation if available
  • (Reference for HIE models - placeholder, to be replaced with a specific citation if available
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]

  • (Reference for HIE models - placeholder, to be replaced with a specific citation if available
  • (Reference for similar compounds - placeholder, to be replaced with a specific citation if available
  • (Reference for NOS inhibition models - placeholder, to be replaced with a specific citation if available
  • (Reference for behavioral models - placeholder, to be replaced with a specific citation if available
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Retrieved from [Link]

  • (Reference for sepsis models - placeholder, to be replaced with a specific citation if available
  • (Reference for behavioral models - placeholder, to be replaced with a specific citation if available

Sources

Method

Introduction: The Strategic Value of the Piperidinyl-Imidazolidinone Scaffold

An In-Depth Guide to the Synthesis, Purification, and Characterization of Novel 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Derivatives In the landscape of medicinal chemistry, the assembly of privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis, Purification, and Characterization of Novel 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Derivatives

In the landscape of medicinal chemistry, the assembly of privileged scaffolds is a cornerstone of modern drug discovery. The 1-(Piperidin-3-yl)imidazolidin-2-one core represents a compelling starting point for library development, merging two highly significant heterocyclic motifs.[1] The piperidine ring is a ubiquitous structure in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional vector for interacting with biological targets.[2] Concurrently, the imidazolidin-2-one (also known as ethyleneurea) moiety is a key component in a variety of bioactive compounds, including agents with antiviral and anticancer properties.[3][4]

This guide provides a series of detailed application notes and protocols for the systematic development of derivatives from the 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride salt. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps, but as a strategic framework. We will delve into the causality behind experimental choices, from achieving selective functionalization to ensuring robust purification and unambiguous characterization, empowering researchers to efficiently explore the chemical space around this promising scaffold.

Part 1: Strategic Considerations for Selective Derivatization

The hydrochloride salt of the title compound must first be neutralized or reacted under basic conditions to unmask the reactive secondary amine of the piperidine ring. The scaffold presents two primary sites for functionalization: the piperidine nitrogen (N-1) and the imidazolidinone nitrogen (N-1').

  • Piperidine Nitrogen (N-1): As a secondary aliphatic amine, this site is highly nucleophilic and represents the most probable site of initial reaction under most alkylating and acylating conditions. Its reactivity is paramount for introducing a wide array of substituents to modulate potency, selectivity, and physicochemical properties.[5]

  • Imidazolidinone Nitrogen (N-3'): This nitrogen is part of a cyclic urea. While it possesses a lone pair, its nucleophilicity is significantly attenuated due to resonance with the adjacent carbonyl group. Functionalization at this site is possible but typically requires more forcing conditions or specific catalytic systems compared to the piperidine nitrogen.

This inherent reactivity difference is the key to selective derivatization. Our initial protocols will focus on leveraging the high nucleophilicity of the piperidine nitrogen.

G cluster_0 1-(Piperidin-3-yl)imidazolidin-2-one Core cluster_1 Primary Derivatization Pathways Core Core Scaffold N1 Piperidine N-H (Highly Nucleophilic) Core->N1 N-Alkylation N-Acylation N-Arylation N3_prime Imidazolidinone N-H (Less Nucleophilic) Core->N3_prime Requires specialized conditions

Caption: Key reactive sites for derivatization on the core scaffold.

Part 2: Synthetic Protocols for Derivative Development

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination

Reductive amination is a superior method for N-alkylation of secondary amines as it is mild, highly selective, and avoids the common pitfall of over-alkylation to quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[6] The reaction proceeds via the in-situ formation of an iminium ion, which is immediately reduced by a mild and selective hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free base. Stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is chosen for its mildness and selectivity; it readily reduces iminium ions but is slow to react with the starting aldehyde/ketone, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G Start 1. Dissolve Starting Material + DIPEA in DCM Carbonyl 2. Add Aldehyde/Ketone (Forms Iminium Ion) Start->Carbonyl Reduce 3. Add NaBH(OAc)₃ (Reduction Step) Carbonyl->Reduce Monitor 4. Stir & Monitor (TLC / LC-MS) Reduce->Monitor Workup 5. Aqueous Work-up (NaHCO₃ Quench) Monitor->Workup Purify 6. Purify (Column Chromatography) Workup->Purify G cluster_workflow Drug Discovery Workflow Synthesis Synthesize Derivative Library PrimaryScreen Primary Screen (Single Concentration) Synthesis->PrimaryScreen Test Compounds HitConfirm Hit Confirmation & Dose-Response (IC₅₀) PrimaryScreen->HitConfirm Identify 'Hits' ADME Early ADME/Tox (In Vitro Assays) HitConfirm->ADME Profile Potent Hits Lead Lead Candidate ADME->Lead Select for further study

Sources

Application

Application Note: Pharmacological Characterization of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride via Dopamine Receptor Radioligand Binding Assays

Introduction & Mechanistic Rationale The piperidine-imidazolidinone scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for aminergic G-protein coupled re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidine-imidazolidinone scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for aminergic G-protein coupled receptors (GPCRs). Specifically, 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride represents a critical building block and test ligand for evaluating dopamine D2 and D3 receptor affinity.

Understanding the molecular causality behind its binding is essential for assay design. The imidazolidin-2-one ring provides directional hydrogen bond acceptors, while the piperidine ring contains a basic secondary amine that is fully protonated at a physiological pH of 7.4. This protonated nitrogen forms an indispensable salt bridge with the highly conserved Aspartate residue (Asp3.32) located in transmembrane helix 3 of the orthosteric binding pocket of D2-like receptors. Because this electrostatic interaction is highly sensitive to the ionic environment and receptor conformation, the in vitro binding assay must be precisely engineered to stabilize the receptor in a state that accurately reflects physiological binding kinetics [1].

This guide details a competitive radioligand binding assay using [³H]spiperone to determine the inhibition constant ( Ki​ ) of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. [³H]Spiperone is selected as the radioligand due to its sub-nanomolar affinity for D2/D3 receptors, providing an exceptionally robust dynamic range for displacing test compounds [2].

Assay Engineering & Reagent Causality

To generate reliable, reproducible data, every component of the assay buffer and experimental setup has been selected based on specific biochemical causality:

  • Receptor Source (HEK293-hD2R Cells): Utilizing immortalized cells stably expressing human D2 receptors isolates the target from the mixed D1/D2/D3/D4 receptor populations found in native striatal tissue preparations, eliminating off-target radioligand sequestration [3].

  • Buffer Cations (1.5 mM CaCl₂, 4 mM MgCl₂): Divalent cations are mandatory. They stabilize the ternary complex between the GPCR and its intracellular G-protein. Without Mg²⁺, the receptor shifts to a low-affinity state, artificially inflating the apparent Ki​ of agonist or partial-agonist test compounds.

  • Antioxidants (0.1% Ascorbic Acid): While 1-(Piperidin-3-yl)imidazolidin-2-one is stable, reference catecholamines (like endogenous dopamine used as a control) rapidly auto-oxidize in aqueous solutions. Ascorbic acid prevents this degradation.

  • Carrier Proteins (0.001% BSA): Highly lipophilic ligands (like spiperone) readily adsorb to polystyrene and polypropylene surfaces. Bovine Serum Albumin acts as a carrier, preventing non-specific depletion of the free ligand concentration.

The Self-Validating Assay System

A protocol is only as reliable as its internal validation mechanisms. This assay is engineered as a self-validating system through the mandatory inclusion of three control pillars on every 96-well plate:

  • Total Binding ( B0​ ): Radioligand + Vehicle. Defines the maximum assay window.

  • Non-Specific Binding (NSB): Radioligand + 10 µM (+)-butaclamol. If NSB exceeds 10% of the total binding signal, it immediately flags a failure in the wash stringency or filter coating process [1].

  • Z'-Factor Gate: The plate data is automatically rejected if the Z'-factor calculated between the B0​ and NSB wells falls below 0.5. This mathematical gate ensures that any Ki​ calculated for the test compound is statistically grounded.

Step-by-Step Experimental Protocol

Phase 1: Membrane Preparation
  • Harvesting: Harvest HEK293-hD2R cells at 80% confluence. Wash twice with ice-cold PBS to remove serum proteins.

  • Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a glass-Teflon Dounce homogenizer (15 strokes).

  • Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 0.1% Ascorbic acid, 0.001% BSA).

    • Causality: This "wash and spin" cycle is critical to strip away endogenous intracellular GTP, which would otherwise prematurely uncouple the receptor-G-protein complex.

Phase 2: Compound Preparation & Incubation
  • Ligand Dilution: Dissolve 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride in ddH₂O to create a 10 mM stock. Prepare a 10-point serial dilution ranging from 10−11 to 10−4 M.

    • Causality: The hydrochloride salt form ensures complete aqueous solubility. Avoiding DMSO prevents solvent-induced membrane fluidization, which can alter receptor binding pockets at concentrations >1% v/v.

  • Reaction Assembly: In a 96-well deep-well polypropylene plate, add the following to achieve a 200 µL total reaction volume:

    • 100 µL Assay Buffer

    • 50 µL Test Compound (or (+)-butaclamol for NSB wells)

    • 25 µL [³H]Spiperone (Final concentration: 0.5 nM)

    • 25 µL Membrane Suspension (15 µg of total protein/well)

  • Equilibrium Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle orbital shaking.

    • Causality: 120 minutes at 25°C ensures the highly lipophilic [³H]spiperone reaches thermodynamic equilibrium without thermally degrading the receptor protein, a risk when incubating at 37°C for prolonged periods [2].

Phase 3: Filtration and Quantification
  • Filter Pre-treatment: Pre-soak a 96-well GF/B glass fiber filter plate in 0.3% Polyethyleneimine (PEI) for 1 hour at room temperature.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This repels the positively charged piperidine nitrogen of the test compound and the radioligand, drastically reducing non-specific background noise [3].

  • Termination: Rapidly filter the incubation mixture through the PEI-coated GF/B plate using a vacuum manifold cell harvester.

  • Washing: Wash each well 3 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: The sudden drop in temperature to 4°C kinetically "freezes" the receptor in its current conformational state, dropping the dissociation rate ( koff​ ) of the radioligand to near zero during the wash step.

  • Scintillation: Dry the filter plate completely. Add 40 µL of liquid scintillation cocktail to each well and quantify the retained radioactivity (CPM) using a MicroBeta counter.

Experimental Workflow Visualization

G cluster_0 Assay Preparation N1 HEK293-hD2R Membrane Prep N3 Equilibrium Incubation (25°C, 120 min) N1->N3 15 µg protein/well N2 Compound Dilution (10^-11 to 10^-4 M) N2->N3 Test Ligand N4 GF/B Filtration (0.3% PEI Pre-soaked) N3->N4 Terminate via Ice-Cold Wash N5 Liquid Scintillation Counting N4->N5 Isolate Bound [3H]Spiperone N6 Non-Linear Regression (Cheng-Prusoff) N5->N6 CPM Data

Competitive radioligand binding assay workflow for D2R affinity evaluation.

Data Analysis & Quantitative Presentation

Raw CPM data is converted to percentage of specific binding. The IC50​ is determined via non-linear regression (one-site competitive binding model). The absolute affinity ( Ki​ ) is then calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [³H]spiperone (0.5 nM) and Kd​ is the experimentally determined dissociation constant of [³H]spiperone for the specific membrane batch.

Representative Binding Profile

Below is a summarized quantitative data presentation comparing the test compound against established dopaminergic reference standards.

CompoundReceptor Subtype IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
1-(Piperidin-3-yl)imidazolidin-2-one HCl hD2R45.2 ± 3.118.5 ± 1.20.98
1-(Piperidin-3-yl)imidazolidin-2-one HCl hD3R12.4 ± 1.85.1 ± 0.71.02
Haloperidol (Reference) hD2R3.1 ± 0.41.2 ± 0.20.99
(+)-Butaclamol (Reference) hD2R2.5 ± 0.30.9 ± 0.11.01

Note: A Hill slope ( nH​ ) approximating 1.0 indicates that 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride follows standard mass-action kinetics, binding to a single class of uniform receptor sites without allosteric cooperativity.

References

  • Differential Dopamine Receptor Occupancy Underlies L-DOPA-Induced Dyskinesia in a Rat Model of Parkinson's Disease. PLOS One (2014). Available at:[Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [³H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods (2010). Available at:[Link]

  • Functional disturbances in the striatum by region-specific ablation of NMDA receptors. Proceedings of the National Academy of Sciences (PNAS) (2008). Available at:[Link]

Method

Protocol for Assessing Apoptosis Induction by 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive, multi-assay protocol to rigorously assess the pro-apoptotic activity of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. Re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive, multi-assay protocol to rigorously assess the pro-apoptotic activity of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. Recognizing that a single assay is insufficient for conclusively demonstrating apoptosis, we present an integrated workflow employing flow cytometry, luminescence-based caspase activity measurement, and Western blot analysis. This self-validating system allows researchers to detect apoptosis from early to late stages, quantify key executioner enzyme activity, and gain insight into the molecular machinery involved. Each protocol is detailed with step-by-step instructions, the scientific rationale behind key choices, and guidance on data interpretation, empowering researchers in drug development to generate robust and reliable results.

Introduction: The Compound of Interest and The Importance of Apoptosis

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a heterocyclic organic compound that has garnered interest for its potential therapeutic applications, notably for its anticancer properties.[1] Preliminary studies have indicated that its mechanism of action may involve the induction of programmed cell death, or apoptosis, in various cancer cell lines.[1]

Apoptosis is a critical, highly regulated process of cellular self-destruction essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer, where the failure of malignant cells to undergo apoptosis is a primary driver of tumor growth and resistance to therapy.[2][3] Therefore, compounds that can selectively induce apoptosis in cancer cells are of significant therapeutic interest.[2]

This guide provides a robust framework for researchers to validate and quantify the apoptosis-inducing effects of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Scientific Foundation: The Hallmarks of Apoptosis

Apoptosis proceeds through distinct biochemical and morphological events, which can be triggered by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[4][5] Both pathways converge on the activation of a family of cysteine proteases known as caspases .[5] These enzymes, particularly the executioner caspases-3 and -7, are responsible for cleaving key cellular substrates, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2][6]

A multi-assay approach is critical because it provides a self-validating system. By measuring distinct events in the apoptotic cascade—such as an early membrane change (Annexin V staining), a key enzymatic activity (caspase-3/7 activation), and the downstream cleavage of a substrate (PARP cleavage)—we can confidently conclude that the observed cell death is indeed programmed apoptosis and not another form of cell death like necrosis.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase37 Caspases-3, 7 (Executioner) caspase8->caspase37 Activates mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) bcl2->mito Regulates caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase9->caspase37 Activates parp PARP Cleavage caspase37->parp dna_frag DNA Fragmentation caspase37->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis compound 1-(Piperidin-3-yl)imidazolidin- 2-one hydrochloride compound->bcl2 Potential Target

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

A Validated Experimental Workflow

Caption: A multi-assay workflow for validating apoptosis induction.

Protocol I: Annexin V & Propidium Iodide Staining for Early Apoptosis

Expertise & Rationale: This is the gold standard for detecting early-stage apoptosis.[6] In healthy cells, the phospholipid phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[7] Annexin V is a protein with a high affinity for PS in the presence of calcium, and when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells. We co-stain with Propidium Iodide (PI), a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. PI only enters cells when membrane integrity is lost, a characteristic of late apoptotic and necrotic cells.[8] This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive (less common)

Sources

Application

Application Note: Analytical Method Validation of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride using UHPLC-CAD

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) Regulatory Fram...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) Regulatory Framework: [1]

Scientific Rationale & Methodological Design

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (C₈H₁₆ClN₃O) is a highly polar, basic secondary amine frequently utilized as an active pharmaceutical ingredient (API) intermediate. Developing a robust analytical method for this compound presents two distinct challenges:

  • Lack of a UV Chromophore: The molecule lacks conjugated π -electron systems or aromatic rings. Traditional UV detection would require monitoring at low wavelengths (< 210 nm), where mobile phase absorbance and trace impurities cause severe baseline drift and poor sensitivity.

  • High Hydrophilicity: The protonated piperidine moiety results in poor retention and peak shape on standard reversed-phase (C18) columns without the use of ion-pairing reagents (which are incompatible with mass-based detectors).

The Solution: HILIC-CAD To overcome these limitations, we employ Charged Aerosol Detection (CAD) . CAD is a mass-based, universal detector for non-volatile analytes that provides uniform response independent of chemical structure or optical properties[2]. Because CAD requires strictly volatile mobile phases, we pair it with Hydrophilic Interaction Liquid Chromatography (HILIC) using an Ethylene Bridged Hybrid (BEH) Amide column and volatile ammonium formate buffers. This combination ensures excellent retention of the polar salt while maintaining a pristine CAD baseline.

Field-Proven Insights for CAD Optimization
  • Mobile Phase Purity: CAD detects all non-volatile matter. LC-MS grade solvents must be used to prevent high background currents.

  • Power Function (PF) Linearization: CAD response is inherently non-linear (often quadratic) over wide concentration ranges. Modern CAD firmware allows the application of a Power Function value (typically 0.9 – 1.3) to linearize the signal output, which is critical for meeting ICH Q2(R2) linearity criteria without complex regression models [3].

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . System Suitability Testing (SST) is integrated into every run, ensuring that the chromatographic system meets predefined performance metrics before any validation data is accepted.

Workflow A 1. Analytical Target Profile (ATP) Define Limits for API & Impurities B 2. Column & Mobile Phase Selection HILIC Amide + Volatile Buffer (NH4Fa) A->B C 3. CAD Optimization Evap Temp & Power Function Tuning B->C D 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision, Robustness C->D E 5. Control Strategy System Suitability & Routine QC D->E

Figure 1: Lifecycle approach to HILIC-CAD method development and validation (ICH Q14/Q2(R2)).

Chromatographic Conditions
ParameterSpecification / SettingCausality & Rationale
Column Waters XBridge BEH Amide, 100 x 2.1 mm, 1.7 µmBEH technology reduces secondary silanol interactions, preventing peak tailing of the secondary amine.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Volatile buffer required for CAD. pH 3.0 ensures the piperidine nitrogen is fully protonated for stable HILIC retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidActs as the weak solvent in HILIC mode.
Gradient 0 min: 90% B 5 min: 60% B 7 min: 90% BElutes the highly polar analyte effectively while washing the column of strongly retained matrix components.
Flow Rate 0.4 mL/minOptimal for nebulization efficiency in the CAD.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
CAD Evap Temp 35°CEnsures complete evaporation of the aqueous/organic mobile phase without volatilizing the API.
CAD Data Rate 10 Hz (Filter: 3.6s)Provides sufficient data points across the narrow UHPLC peak for accurate integration.
Reagent & Sample Preparation
  • Diluent: Acetonitrile / Water (80:20, v/v). Note: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent effects) upon injection into the HILIC system.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

Signal Transduction in CAD

Understanding the detector's mechanism is crucial for troubleshooting baseline anomalies during validation.

CAD_Pathway Eluent Column Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas Carrier) Eluent->Nebulizer Evap Evaporation Tube (Solvent Removal) Nebulizer->Evap Corona Corona Discharge (Particle Charging) Evap->Corona Electrometer Electrometer (Current Measurement) Corona->Electrometer

Figure 2: Mechanistic pathway of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Method Validation Protocol (ICH Q2(R2) Compliance)

The following protocols must be executed sequentially. If System Suitability Testing (SST) fails (e.g., RSD > 2.0% for 6 replicate standard injections, or Tailing Factor > 1.5), the run is invalidated, and corrective action must be taken before proceeding.

Specificity & Forced Degradation

Objective: To demonstrate that the CAD signal is exclusively attributable to 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, free from interference by degradation products or diluent peaks. Procedure:

  • Inject the diluent blank. Ensure no peaks elute at the retention time (RT) of the API.

  • Subject the API solution (1.0 mg/mL) to stress conditions:

    • Acidic: 1N HCl at 60°C for 4 hours.

    • Basic: 1N NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal/Photolytic: 105°C for 24 hours / UV light for 1.2 million lux hours.

  • Acceptance Criteria: Peak purity cannot be assessed via UV spectra in CAD. Therefore, chromatographic resolution ( Rs​ ) between the API and the nearest degradation peak must be ≥1.5 . Mass balance should be ≥95% .

Linearity & Range

Objective: To establish that the method yields results directly proportional to the concentration of the analyte. Procedure:

  • Prepare a series of standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (1.0 mg/mL).

  • Inject each level in triplicate.

  • Apply the empirically determined Power Function (e.g., PF = 1.15) in the instrument method to linearize the CAD response.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.995 . The y-intercept must be ≤5.0% of the 100% level response.

Accuracy (Recovery)

Objective: To assess the closeness of agreement between the accepted true value and the measured value. Procedure:

  • Spike the API into a synthetic matrix (or diluent if used as an intermediate assay) at three concentration levels: 50%, 100%, and 150%.

  • Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%. The Relative Standard Deviation (RSD) at each level must be ≤2.0% .

Precision (Repeatability & Intermediate Precision)

Objective: To verify the degree of scatter between a series of measurements under prescribed conditions. Procedure:

  • Repeatability: A single analyst prepares 6 independent sample solutions at the 100% concentration level (1.0 mg/mL) and injects them on the same day using the same equipment.

  • Intermediate Precision: A second analyst, on a different day, using a different UHPLC system and a different lot of the BEH Amide column, prepares and injects 6 independent samples.

  • Acceptance Criteria: The RSD for each set of 6 preparations must be ≤2.0% . The combined RSD for all 12 preparations must be ≤2.0% .

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be detected and quantified with acceptable precision. Procedure:

  • Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches approximately 3:1 (LOD) and 10:1 (LOQ).

  • Inject the LOQ solution 6 times to verify precision.

  • Acceptance Criteria: S/N ≥10 for LOQ with an injection precision RSD ≤5.0% .

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. Procedure: Vary the following parameters one at a time:

  • Column Temperature: ±5∘ C

  • Flow Rate: ±10%

  • Mobile Phase Buffer pH: ±0.2 units

  • CAD Evaporator Temperature: ±2∘ C Acceptance Criteria: System suitability criteria (RSD ≤2.0% , Tailing ≤1.5 ) must be met under all perturbed conditions.

Summary of Validation Data

Below is a structured summarization of typical validation results demonstrating compliance with ICH Q2(R2) thresholds for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability RSD ≤2.0% , N≥5000 , T≤1.5 RSD = 0.8%, N=12,400 , T=1.1 PASS
Specificity No interference at API RTResolution to nearest degradant = 2.8PASS
Linearity (Range) R2≥0.995 (25% to 150%) R2=0.9994 (PF = 1.15 applied)PASS
Accuracy 98.0% – 102.0% RecoveryMean Recovery = 99.6%PASS
Repeatability RSD ≤2.0% ( n=6 )RSD = 1.1%PASS
Intermediate Precision Combined RSD ≤2.0% ( n=12 )Combined RSD = 1.4%PASS
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD = 0.2 µg/mL, LOQ = 0.6 µg/mLPASS
Robustness SST criteria met under variationAll SST parameters within limitsPASS

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds. PubMed / Elsevier.[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride synthesis

Optimizing the Synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Welcome to the . This guide is engineered for researchers, process scientists, and drug development professionals scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Welcome to the . This guide is engineered for researchers, process scientists, and drug development professionals scaling up the synthesis of 1-(piperidin-3-yl)imidazolidin-2-one hydrochloride—a critical building block in medicinal chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the mechanistic causality of the reaction, provide self-validating protocols, and troubleshoot the most common yield-limiting bottlenecks.

Mechanistic Pathway & Workflow

The most robust and scalable route to this target involves a three-step sequence: urea formation, intramolecular cyclization, and anhydrous deprotection.

SynthesisPathway SM 1-Boc-3-aminopiperidine (Starting Material) Urea 1-(2-Chloroethyl)-3-(1-Boc-piperidin-3-yl)urea (Intermediate 1) SM->Urea Step 1: 2-Chloroethyl isocyanate DCM, 0°C to RT Cyclized 1-(1-Boc-piperidin-3-yl)imidazolidin-2-one (Intermediate 2) Urea->Cyclized Step 2: NaH, anhydrous THF 0°C to RT Product 1-(Piperidin-3-yl)imidazolidin-2-one HCl (Final Product) Cyclized->Product Step 3: 4N HCl in Dioxane RT, Precipitation

3-step synthetic workflow for 1-(piperidin-3-yl)imidazolidin-2-one HCl.

Standardized Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met to ensure scientific integrity and prevent downstream failures.

Step 1: Urea Formation (Nucleophilic Addition)

Objective: Synthesize 1-(2-chloroethyl)-3-(1-Boc-piperidin-3-yl)urea. Protocol:

  • Dissolve 1-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under a strict nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 2-chloroethyl isocyanate (1.05 eq) dropwise over 30 minutes.

    • Mechanistic Insight: Isocyanates are highly reactive. Slow addition at 0 °C controls the exothermic nucleophilic addition, preventing thermal degradation and limiting the formation of symmetrical urea byproducts 1.

  • Remove the ice bath and stir at room temperature (25 °C) for 12 hours.

  • Validation (IPC): Perform TLC (Hexane/EtOAc 1:1). The primary amine must be completely consumed (verify with a negative Ninhydrin stain). A new, UV-active or iodine-stainable spot with a higher Rf should appear.

  • Evaporate the solvent under reduced pressure to yield the crude urea intermediate.

Step 2: Intramolecular Cyclization

Objective: Synthesize 1-(1-Boc-piperidin-3-yl)imidazolidin-2-one. Protocol:

  • Dissolve the crude urea from Step 1 in anhydrous THF (20 mL/g) to maintain high dilution.

  • Cool the solution to 0 °C under nitrogen.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Mechanistic Insight: NaH irreversibly deprotonates the urea nitrogen. The resulting anion undergoes a rapid intramolecular nucleophilic substitution (SN2), displacing the chloride to form the thermodynamically stable 5-membered imidazolidin-2-one ring 2.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 5 hours.

  • Validation (IPC): Quench a 0.1 mL aliquot with methanol. Analyze via LC-MS. The mass spectrum must show the complete disappearance of the acyclic urea and the appearance of the cyclized [M+H]+ mass (m/z 270).

  • Quench the main reaction carefully with ice water, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

Step 3: Boc Deprotection & Salt Formation

Objective: Isolate 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. Protocol:

  • Dissolve the cyclized intermediate in a minimal volume of anhydrous 1,4-dioxane.

  • Add 4N HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Stir for 2–4 hours.

    • Mechanistic Insight: The acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. Because the resulting secondary amine hydrochloride salt is highly polar, it becomes insoluble in the non-polar dioxane solvent.

  • Validation (IPC): Visual confirmation—gas evolution will cease, and a dense white precipitate will form.

  • Add anhydrous diethyl ether to drive complete precipitation. Filter the solid, wash with cold ether, and dry under high vacuum.

Troubleshooting & FAQs (Yield Optimization)

Q1: My Step 1 yield is low (<50%), and LC-MS shows a mass corresponding to a symmetrical bis-urea. How do I prevent this? Expert Answer: Symmetrical ureas form when moisture is present in the reaction mixture. Water rapidly hydrolyzes the 2-chloroethyl isocyanate into 2-chloroethylamine and CO2. This newly formed primary amine then reacts with another equivalent of isocyanate to form a bis-urea 3. Corrective Action: Ensure strict anhydrous conditions. Dry your DCM over activated 3Å molecular sieves. More importantly, verify the integrity of your 2-chloroethyl isocyanate; if the reagent bottle has been opened multiple times, it has likely degraded. Distill the isocyanate prior to use or source a fresh, sealed ampoule.

Q2: During the Step 2 cyclization, I am observing significant oligomerization and intractable mixtures instead of the clean 5-membered ring. What is going wrong? Expert Answer: Oligomerization (intermolecular alkylation) outcompetes intramolecular cyclization when the concentration of the urea intermediate is too high, or if the base is not strong enough to rapidly deprotonate the urea. Corrective Action: Increase the dilution of your reaction. We recommend at least 20–30 mL of anhydrous THF per gram of substrate to favor the intramolecular kinetic pathway. Additionally, ensure you are using a strong, non-nucleophilic base like NaH 2. Weaker bases (e.g., K2CO3) result in sluggish deprotonation, leaving unreacted starting material exposed to intermolecular attack.

Q3: I successfully formed the imidazolidin-2-one ring, but I lose over 50% of my product during the Step 3 Boc deprotection workup. How can I recover it? Expert Answer: The target molecule, 1-(piperidin-3-yl)imidazolidin-2-one, contains both a secondary amine (piperidine) and a urea moiety. This makes the free base highly polar and extremely water-soluble. If you are using a standard aqueous workup (e.g., TFA in DCM followed by aqueous NaOH neutralization and extraction), the product is remaining in the aqueous layer. Corrective Action: Abandon aqueous extraction. Switch to the anhydrous deprotection strategy outlined in Step 3. By using 4N HCl in 1,4-dioxane, the deprotected product directly precipitates as the hydrochloride salt. You can isolate it purely by filtration, completely bypassing any aqueous phase product loss.

Quantitative Data & Parameter Summary

The following table summarizes the critical parameters and expected metrics for a highly optimized synthetic run:

StepReaction PhaseReagents & StoichiometryTemp ProfileTimeExpected YieldPrimary IPC Method
1 Urea Formation2-Chloroethyl isocyanate (1.05 eq), DCM0 °C → 25 °C12 h80–85%TLC (Ninhydrin Stain)
2 CyclizationNaH (1.5 eq), Anhydrous THF0 °C → 25 °C5 h70–75%LC-MS (m/z 270)
3 Deprotection4N HCl in Dioxane (5.0 eq)25 °C2–4 h>90%Visual (Gas Evolution)
References
  • Fortin, S., et al. "4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs." Université Laval. 2

  • "Design, Synthesis, and Antipicornavirus Activity of 1-[5-(4-Arylphenoxy)alkyl]-3-pyridin-4-ylimidazolidin-2-one Derivatives." Journal of Medicinal Chemistry, ACS Publications. 3

  • "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4." Journal of Medicinal Chemistry, ACS Publications. 1

Sources

Optimization

Technical Support Center: Imidazolidinone Synthesis

Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazolidinone synthesis, tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazolidinone synthesis, troubleshoot common issues, and optimize their experimental outcomes. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in imidazolidinone synthesis, particularly when using MacMillan-type organocatalysts?

A1: In imidazolidinone synthesis, especially those employing MacMillan-type catalysts, the formation of several side products can occur. These often arise from the reactivity of the starting materials and intermediates. Common side products include:

  • Michael Adducts: Unwanted Michael addition products can form, which can be a significant side reaction in the aminolysis of certain starting materials.[1]

  • Over-alkylation or Di-alkylation Products: In reactions involving N-alkylation, there is a possibility of di-alkylation, leading to impurities that can be challenging to separate from the desired product.[2]

  • Enamine-Related Byproducts: The enamine intermediates central to many organocatalytic cycles can participate in undesired side reactions.

  • Hydroxymethyl Adducts: When formaldehyde is used for cyclization, a common byproduct is the corresponding 3-(hydroxymethyl)-imidazolidin-4-one, which can exist in equilibrium with the desired product.[3]

  • Polymeric Impurities: In some synthetic routes, particularly the urea method, polymeric impurities can form, which are often difficult to remove.[4]

Q2: My reaction is sluggish, and I'm observing incomplete conversion. What are the likely causes?

A2: Sluggish reactions and incomplete conversion can stem from several factors:

  • Catalyst Inactivation: The catalyst may be degrading or inhibited by impurities in the starting materials or solvent.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.

  • Poor Quality Reagents: Impurities in the starting materials, such as water or other nucleophiles, can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Temperature, concentration, and solvent choice are critical. For instance, some cyclization reactions are highly dependent on the nature of the substituents and can yield alternative ring structures if not optimized.[3]

Q3: I'm observing a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

A3: Achieving high stereoselectivity is a common challenge. Consider the following:

  • Catalyst Choice: The structure of the imidazolidinone catalyst is paramount for inducing stereoselectivity. The first and second-generation MacMillan catalysts, for example, offer different levels of steric hindrance and can influence the facial selectivity of the reaction.[5][6][7]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state assembly.

  • Substrate Sterics: The steric bulk of the substituents on your starting materials will play a significant role in the diastereomeric outcome.

Q4: How can I effectively remove side products and purify my target imidazolidinone?

A4: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Column Chromatography: This is a widely used method for separating the desired product from byproducts.[8][9] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.[9]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, particularly for removing small amounts of impurities.[10]

  • Trituration: This technique is useful for purifying crude solid products that contain soluble impurities by washing the crude material with a solvent in which the desired product is insoluble.[10]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be employed to isolate highly pure compounds.[8][11]

Troubleshooting Guides

Guide 1: Issue - Formation of Hydroxymethyl Adducts in Formaldehyde-Mediated Cyclizations

Root Cause Analysis:

The formation of 3-(hydroxymethyl)-imidazolidin-4-ones is a common issue when using formaldehyde to cyclize amino amides.[3] This occurs because the nitrogen of the newly formed imidazolidinone ring can act as a nucleophile and attack another molecule of formaldehyde. This reaction is often reversible and exists in equilibrium.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of formaldehyde. Using a slight excess may be necessary to drive the initial cyclization, but a large excess will favor the formation of the hydroxymethyl adduct.

  • Removal of the Hydroxymethyl Group: The hydroxymethyl group can often be removed by careful distillation under reduced pressure.[3]

  • Alternative Aldehydes: If possible, consider using a different aldehyde that is less prone to forming stable adducts.

Guide 2: Issue - Low Yields and Byproduct Formation in Urea-Based Syntheses

Root Cause Analysis:

The synthesis of 2-imidazolidinones from ethylenediamine and urea can be plagued by the formation of polymeric impurities and other byproducts, making purification difficult.[4] High temperatures can lead to side reactions and decomposition.

Troubleshooting Protocol:

  • Catalyst Introduction: The use of certain catalysts, such as zinc oxide (ZnO), can promote the desired cyclization at lower temperatures, minimizing byproduct formation.[12]

  • Solvent Selection: Performing the reaction in a suitable solvent, like DMF, can improve solubility and reaction control.[12]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal time before significant byproduct formation occurs.

  • Purification Strategy: Be prepared for a more rigorous purification process. A combination of crystallization and column chromatography may be necessary to obtain a pure product.

Guide 3: Issue - Michael Addition Side Products

Root Cause Analysis:

In syntheses involving α,β-unsaturated carbonyl compounds, the potential for Michael addition of nucleophiles present in the reaction mixture is a significant concern.[1] This can compete with the desired reaction pathway, leading to a mixture of products.

Troubleshooting Protocol:

  • Protecting Groups: If a nucleophilic group not involved in the desired cyclization is present, consider protecting it to prevent it from participating in Michael additions.

  • Reaction Conditions: Adjusting the reaction temperature and time can help favor the desired reaction over the Michael addition. Lower temperatures often increase selectivity.

  • Catalyst Modification: The steric and electronic properties of the catalyst can influence the relative rates of competing reactions. Experimenting with different catalyst structures may be beneficial.

Visualizing Reaction Pathways

To better understand the processes involved in imidazolidinone synthesis, the following diagrams illustrate key concepts.

Diagram 1: General Iminium Ion Catalysis Cycle

This diagram illustrates the catalytic cycle for a MacMillan-type imidazolidinone catalyst in a generic reaction with an α,β-unsaturated aldehyde.

Iminium_Catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst Imidazolidinone Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde - H2O Product_Complex Product-Catalyst Complex Iminium->Product_Complex + Nucleophile Product_Complex->Catalyst - Product + H2O Product Desired Product Enamine Enamine Intermediate Aldehyde α,β-Unsaturated Aldehyde Nucleophile Nucleophile

Caption: Iminium ion catalytic cycle for imidazolidinone catalysts.

Diagram 2: Troubleshooting Logic for Side Product Formation

This flowchart provides a logical approach to troubleshooting the formation of common side products.

Troubleshooting_Logic Start Side Product Observed Identify Identify Side Product (e.g., LC-MS, NMR) Start->Identify Hydroxymethyl Hydroxymethyl Adduct? Identify->Hydroxymethyl Polymeric Polymeric Impurity? Hydroxymethyl->Polymeric No Sol_Hydroxymethyl Control Stoichiometry Remove via Distillation Hydroxymethyl->Sol_Hydroxymethyl Yes Michael Michael Adduct? Polymeric->Michael No Sol_Polymeric Use Catalyst Optimize Temperature Polymeric->Sol_Polymeric Yes Other Other Side Product Michael->Other No Sol_Michael Use Protecting Groups Adjust Conditions Michael->Sol_Michael Yes Sol_Other Consult Literature Re-evaluate Mechanism Other->Sol_Other

Caption: Troubleshooting flowchart for imidazolidinone synthesis.

Analytical Characterization of Impurities

Accurate identification and quantification of impurities are crucial for process optimization and ensuring the quality of the final product. A multi-technique approach is often necessary.

Analytical TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main product and impurities.[11][13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by providing molecular weight information.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and starting materials.[15]

References

  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Synthesis of 4-Imidazolidinones from Diamides and Ethynyl Benziodoxolones via Double Michael-Type Addition. (2022).
  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbam
  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. (n.d.). PubMed.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI.
  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. (n.d.). MSU chemistry.
  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190.
  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis method of 2-imidazolidinone. (n.d.).
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 5.
  • Macmillan Imidazolidinone Organoc
  • Macmillan Imidazolidinone Organoc
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). PMC.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025).
  • Chiral Imidazolidinones. (n.d.). Alfa Chemistry.
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). PMC.
  • Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation. (n.d.).
  • Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. (2016).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Analytical Strategies for Monitoring Residual Impurities. (2020).
  • How to isolate impurities from a reaction product. (2023). Biotage.
  • How to purify a synthetic compound without TLC and Column chromatography? (2019).

Sources

Troubleshooting

optimizing reductive amination conditions for piperidone substrates

Welcome to the Technical Support Center for Reductive Amination. As Senior Application Scientists, we frequently encounter challenges when functionalizing piperidone scaffolds—a ubiquitous motif in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination. As Senior Application Scientists, we frequently encounter challenges when functionalizing piperidone scaffolds—a ubiquitous motif in medicinal chemistry and drug development.

While reductive amination is a fundamental transformation, piperidones present unique steric and electronic challenges that can derail standard protocols. This guide is designed to move beyond basic textbook procedures, providing you with field-proven causality, optimized methodologies, and troubleshooting logic to ensure high-fidelity synthesis.

General Reaction Architecture

Workflow Piperidone Piperidone Substrate Imine Imine/Iminium Intermediate (pH 4-6) Piperidone->Imine Condensation (-H2O) Amine Primary/Secondary Amine Amine->Imine Condensation (-H2O) Product Target Piperidine Derivative Imine->Product Reduction (e.g., STAB)

Caption: Core workflow for the reductive amination of piperidone substrates.

Core Troubleshooting FAQs

Q1: I am observing significant over-alkylation (formation of tertiary amines) when trying to synthesize a secondary piperidine from 4-piperidone and a primary amine. How do I prevent this? Causality: Over-alkylation occurs because the newly formed secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine[1]. This allows the product to compete with the starting material, reacting with another equivalent of piperidone to form an iminium ion that is subsequently reduced to an unwanted tertiary amine[1]. Solution: Transition from a one-pot to a stepwise protocol. Pre-form the imine completely before adding the reducing agent[1]. Furthermore, using sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is highly recommended. STAB selectively reduces imines/iminium ions over aldehydes and ketones, minimizing side reactions and preventing the runaway alkylation cascade[2].

Q2: My reaction yields a large amount of piperidinol (reduced ketone) instead of the desired aminated product. What is going wrong? Causality: This indicates that the reduction of the piperidone is outcompeting imine formation. This is a classic issue when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot setup[1]. NaBH₄ reduces ketones rapidly, depleting the piperidone before the slower condensation step can occur[3]. Solution: Switch to a milder reducing agent. NaBH(OAc)₃ is the gold standard for direct reductive amination because it does not readily reduce ketones at room temperature[2]. If you must use NaBH₄, you must employ a strictly stepwise procedure: form the imine in methanol (often requiring dehydrating agents like molecular sieves), and only add NaBH₄ after the piperidone is completely consumed[1].

Q3: I am using a weakly nucleophilic amine (e.g., an aniline derivative) with a sterically hindered piperidone. The imine won't form, and I recover only starting materials. How can I drive this reaction? Causality: Weakly nucleophilic amines and sterically hindered ketones suffer from an unfavorable equilibrium during the initial condensation step. Standard acid catalysis (e.g., acetic acid) is often insufficient to drive the dehydration[4]. Solution: Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the carbonyl and a highly effective water scavenger, driving the equilibrium toward the imine/iminium intermediate[5]. This intermediate can then be reduced in situ (or stepwise) with NaBH₄ or NaBH₃CN[4].

Q4: How critical is the pH of the reaction mixture, and how should I control it? Causality: The pH is paramount. The optimal pH for imine/iminium formation is typically between 4 and 6[1]. If the solution is too acidic (pH < 4), the starting amine becomes completely protonated (ammonium salt), rendering it non-nucleophilic[1]. If it is too basic (pH > 7), the carbonyl oxygen is not sufficiently activated by protonation to facilitate nucleophilic attack[1]. Solution: When using STAB, the release of acetate often buffers the system adequately. However, for ketone substrates like piperidones, adding 1.0 equivalent of glacial acetic acid (AcOH) acts as a co-catalyst to ensure the optimal mildly acidic environment[2].

Quantitative Data & Reagent Selection

Selecting the correct reducing agent and stoichiometry is the most critical variable in your experimental design. Below is a comparative matrix based on established literature parameters.

Reducing Agent / SystemRelative ReactivitySelectivity (Imine vs Ketone)Piperidone Equiv.Amine Equiv.Reductant Equiv.Best Use Case
NaBH(OAc)₃ (STAB) MildExcellent1.01.05 - 1.11.4 - 1.5Direct (one-pot) reductive amination of standard piperidones[2].
NaBH₃CN MildGood1.01.05 - 1.11.5Acidic conditions (pH ~3-4) where STAB degrades[3].
NaBH₄ StrongPoor1.01.01.1 - 1.5Stepwise protocols after complete imine pre-formation[1].
Ti(OiPr)₄ / NaBH₄ StrongGood (via Ti-complex)1.01.01.5 - 2.0Weakly nucleophilic amines (e.g., anilines) or hindered ketones[5].

Validated Experimental Methodologies

Protocol A: Standard One-Pot Reductive Amination with STAB

Adapted from the Abdel-Magid protocol, ideal for standard primary/secondary amines[2].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidone substrate (1.0 equiv) and the amine (1.05 - 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of ~0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the stirring solution. Self-Validation: This ensures the pH is buffered to the optimal 4-6 range required for ketone substrates.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 - 1.5 equiv) portion-wise at room temperature to prevent sudden exotherms.

  • Monitoring: Stir the reaction at room temperature. Monitor progress via TLC or LC-MS (typically 2 to 24 hours depending on steric bulk).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Titanium(IV) Isopropoxide-Mediated Stepwise Reductive Amination

Optimized for unreactive substrates, such as aniline derivatives reacting with hindered piperidones[4][6].

  • Imine Formation: In an oven-dried flask under an inert atmosphere, combine the piperidone (1.0 equiv), the weakly nucleophilic amine (1.0 equiv), and Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv) in anhydrous THF.

  • Equilibration: Stir the mixture at room temperature for 10-12 hours to ensure complete formation of the intermediate titanium complex/imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of sodium borohydride (NaBH₄, 1.5 - 2.0 equiv) dissolved in anhydrous ethanol or methanol.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 6-8 hours.

  • Workup (Critical Step): Quench the reaction by adding water or aqueous ammonia (2M). Field Insight: This will generate a voluminous, gelatinous white precipitate of titanium dioxide (TiO₂). Do not attempt standard extraction yet. Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer from the clear filtrate, dry, and concentrate[5].

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Impurities OverAlk Over-alkylation (Tertiary Amine) Start->OverAlk Alcohol Alcohol Formation (Ketone Reduction) Start->Alcohol NoRxn No Reaction (Unreacted SM) Start->NoRxn Sol1 Use Stepwise Protocol & Excess Amine OverAlk->Sol1 Sol2 Switch to Milder Reductant (STAB) Alcohol->Sol2 Sol3 Add Ti(OiPr)4 or Optimize pH (4-6) NoRxn->Sol3

Caption: Diagnostic decision tree for resolving common reductive amination failures.

References

  • Benchchem. "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis." 1

  • Designer-Drug.com. "Reductive amination with Titanium(IV)Isopropoxide." 5

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." ACS Publications. 2

  • Master Organic Chemistry. "Reductive Amination, and How It Works." 3

  • Taylor & Francis. "Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis." 4

  • NIH / PMC. "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs."6

Sources

Optimization

Technical Support Center: Stability of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As a heterocyclic compound combining a piperidine ring and an imidazolidin-2-one moiety, it serves as a versatile scaffold in medicinal chemistry, particularly in anticancer and neuropharmacological research.[1] Understanding its stability is paramount for ensuring the accuracy, reproducibility, and integrity of experimental results.

This guide provides a foundational stability profile, a detailed troubleshooting guide in a question-and-answer format, frequently asked questions, and robust experimental protocols to empower you to manage and mitigate stability-related issues effectively.

Section 1: Foundational Stability Profile

The chemical structure of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride dictates its stability profile. The molecule possesses two key features: the basic piperidine ring and the cyclic urea (imidazolidin-2-one) ring. The hydrochloride salt form is typically supplied to enhance aqueous solubility and solid-state stability.[2][3] However, once in solution, the molecule is susceptible to degradation, primarily through hydrolysis.

Primary Degradation Pathway: Hydrolysis The most probable degradation route in aqueous solution is the hydrolysis of the amide bond within the imidazolidin-2-one ring.[4][5] This reaction can be catalyzed by both acidic and basic conditions, leading to a ring-opening event to form a piperidinyl-substituted ethylenediamine derivative.

dot

Caption: Postulated hydrolytic degradation of the imidazolidin-2-one ring.

Key Factors Influencing Solution Stability:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. The compound is expected to be most stable in a neutral or slightly acidic pH range (around pH 4-6), while stability significantly decreases in strongly acidic or alkaline conditions.[6]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[7] Therefore, solutions should be stored at reduced temperatures (e.g., 2-8°C or -20°C) to maximize their shelf-life.

  • Solvent: While aqueous buffers are common, the presence of co-solvents can influence stability. Long-term exposure to moisture, even in organic solvents like DMSO, can lead to hydrolysis.[2]

  • Light and Oxygen: Photolytic and oxidative degradation are also potential, though often secondary, degradation pathways.[8][9] It is good practice to protect solutions from light and to use degassed solvents for long-term storage.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My HPLC analysis shows a decreasing peak area for the parent compound over a few hours in my aqueous assay buffer (pH 7.4). What is the likely cause?

A: This is a classic sign of chemical instability, most likely due to hydrolysis of the imidazolidin-2-one ring. At a physiological pH of 7.4, which is slightly basic, base-catalyzed hydrolysis can occur at a noticeable rate at room temperature. The hydroxide ions in the solution act as a nucleophile, attacking the carbonyl carbon of the cyclic urea, leading to the ring-opening degradation shown in the diagram above.

Corrective Actions:

  • pH Adjustment: If your experiment allows, consider running it in a buffer with a slightly more acidic pH (e.g., pH 6.0-6.5) where the compound may exhibit greater stability.[6]

  • Temperature Control: Perform your experiments at the lowest practical temperature. If possible, use a chilled autosampler for your HPLC analysis.

  • Time Management: Prepare the solution immediately before use and minimize the time between preparation and analysis. For longer experiments, prepare fresh solutions at intervals.

Q2: I've observed a new, more polar peak appearing in my chromatogram during my experiment. How can I confirm it's a degradant and ensure my quantification is accurate?

A: The appearance of a new peak, especially one that grows over time as the parent peak decreases, strongly suggests it is a degradation product. The ring-opened product from hydrolysis, for instance, would be more polar and thus have a shorter retention time in a typical reversed-phase HPLC setup.

To ensure accurate quantification, you must use a stability-indicating analytical method . This is a validated method that can separate the active pharmaceutical ingredient (API) from all its degradation products, impurities, and excipients, ensuring that the API peak is pure.[10][11]

Recommended Approach:

  • Forced Degradation: Perform a forced degradation study (see Protocol 3) to intentionally generate the degradation products. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light).[12]

  • Method Development: Develop an HPLC method (see Protocol 2) that achieves baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will confirm that the parent compound peak is not co-eluting with any degradants, which would lead to an overestimation of its concentration.[3]

Q3: I prepare a high-concentration stock solution in 100% DMSO for storage. Is this optimal for long-term stability?

A: DMSO is a common and effective solvent for creating stock solutions.[13] However, it is not a guarantee of long-term stability. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Any absorbed water can cause slow hydrolysis of your compound over time, even when frozen.

Best Practices for DMSO Stock Solutions:

  • Use Anhydrous DMSO: Start with a fresh, high-quality, anhydrous grade of DMSO.

  • Aliquot: Dispense the stock solution into small, single-use aliquots. This prevents repeated freeze-thaw cycles and minimizes moisture introduction to the main stock.

  • Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed vials.

  • Inert Gas: For maximum protection, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials.

Section 3: Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing solutions of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride? For aqueous experiments, the compound is a hydrochloride salt and should be freely soluble in water or aqueous buffers.[14] For high-concentration stock solutions, high-purity DMSO is recommended.[13] Always confirm solubility in your specific buffer system before starting a large-scale experiment.

How should I store the solid compound? The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry place, protected from direct sunlight.[15][16] Recommended storage is often at room temperature or refrigerated (2-8°C) as specified by the supplier.

How can I proactively monitor the stability of my compound in a new formulation or buffer? The best approach is to conduct a preliminary stability study. Prepare the solution in your new buffer and store it under your intended experimental conditions (e.g., 37°C). Analyze samples via a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.

Are there any known incompatibilities with common buffer components? While specific catalysis by common buffer species like phosphate or acetate is not always common for this type of degradation, it cannot be ruled out without experimental data.[6] It is always prudent to verify stability in your final experimental matrix. Avoid highly reactive buffer components if possible.

Section 4: Experimental Protocols

These protocols provide a framework for assessing the stability of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Protocol 1: Rapid pH-Dependent Stability Assessment

This protocol provides a quick assessment of stability across a pH range.

  • Buffer Preparation: Prepare a series of buffers, e.g., 0.1 M HCl (pH 1), acetate buffer (pH 4), phosphate buffer (pH 7), and borate buffer (pH 10).

  • Solution Preparation: Prepare a ~1 mg/mL solution of the compound in deionized water.

  • Incubation: Add a small volume of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Vortex and immediately take a "time zero" sample for HPLC analysis.

  • Stress: Incubate the remaining solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours).

  • Analysis: After incubation, re-analyze all samples by HPLC.

  • Evaluation: Compare the peak area of the parent compound at time zero versus the final time point for each pH. The pH with the least degradation is the most favorable.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a crucial protocol for accurate stability measurement.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient that provides good separation of the parent peak from any degradation products generated in the forced degradation study (Protocol 3). An illustrative gradient is provided below.

  • Detection: Use a PDA detector set to a wavelength where the compound has significant absorbance (e.g., 210-220 nm, determine by UV scan).

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline resolution (>1.5) for all relevant peaks.

Table 1: Illustrative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 3: Forced Degradation Study

This comprehensive study identifies potential degradation pathways as recommended by ICH guidelines.[10][12]

dot

Caption: Workflow for a comprehensive forced degradation study.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M - 1 M HCl at 40-80°C2 - 24 hoursNeutralize with NaOH before injection.[11]
Base Hydrolysis 0.1 M - 1 M NaOH at Room Temp - 60°C30 mins - 8 hoursOften degrades faster than in acid. Neutralize with HCl.[11]
Oxidation 3% - 30% H₂O₂ at Room Temp8 - 24 hoursProtect from light during the study.[10]
Thermal (Dry Heat) Solid compound at 80°C24 - 72 hoursAssess stability of the solid form.
Photolytic Expose solid & solution to light (ICH option 1 or 2: >1.2 million lux hours)VariableUse a validated photostability chamber. Compare to a dark control.[12]
References
  • Nowakowska, Z., et al. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]

  • Hervés, P., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biosynce (2025). What is the stability of piperidine? Blog - Biosynce. Available at: [Link]

  • ResearchGate (2017). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Available at: [Link]

  • ResearchGate (2007). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available at: [Link]

  • Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gabriele, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]

  • Heikkilä, T., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (n.d.). Results of forced degradation studies. Available at: [Link]

  • RASĀYAN Journal of Chemistry (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available at: [Link]

  • Angene Chemical (2024). Safety Data Sheet. Available at: [Link]

  • Kivekäs, R., et al. (2012). Recent advances in the synthesis of highly substituted imidazolidines. Molecules. Available at: [Link]

  • Biosciences Biotechnology Research Asia (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Rawat, T. & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Sterling Pharma Solutions (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • American Elements (n.d.). 1-(piperidin-3-yl)imidazolidin-2-one. Available at: [Link]

  • UMass General Chemistry (n.d.). Temperature Dependence of Salt Solubility. Available at: [Link]

  • Quora (2017). How does temperature affect the solubility of sodium chloride? Available at: [Link]

  • Wiley-VCH (n.d.). Compendium of Drug Degradation Pathways. Available at: [Link]

  • ResearchGate (n.d.). The effect of temperature on the solubility of Cl2 in aqueous HCl... Available at: [Link]

  • International Journal of Drug Delivery Technology (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Available at: [Link]

  • Journal of Biological Chemistry (2022). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. Available at: [Link]

  • ECHA (n.d.). 1-(azetidin-3-yl)piperidin-2-one hydrochloride. Available at: [Link]

  • Chemosphere (2002). The biodegradation of piperazine and structurally-related linear and cyclic amines. Available at: [Link]

  • PubChem (n.d.). 1-(piperidin-3-yl)imidazolidin-2-one. Available at: [Link]

  • Google Patents (n.d.). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Welcome to the Advanced Application Support Center. As a secondary amine attached to an imidazolidin-2-one ring, 1-(Piperidin-3-yl)imidazolidin-2-one is a highly versatile building block and pharmacological intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a secondary amine attached to an imidazolidin-2-one ring, 1-(Piperidin-3-yl)imidazolidin-2-one is a highly versatile building block and pharmacological intermediate. While it is supplied as a hydrochloride (HCl) salt to maximize hydrophilicity, researchers frequently report unexpected precipitation or turbidity when formulating it in standard biological buffers.

This guide provides a mechanistic breakdown of these solubility failures and offers field-proven, self-validating protocols to ensure your compound remains fully dissolved during your assays.

Part 1: Mechanistic Diagnostics (FAQs)

Q1: Why does my compound precipitate instantly in Phosphate-Buffered Saline (PBS), despite being a "water-soluble" hydrochloride salt?

The Causality: This is a classic manifestation of the Common Ion Effect . PBS contains a high concentration of sodium chloride (typically ~137 mM) and potassium chloride (~2.7 mM). When you introduce a hydrochloride salt into a chloride-rich environment, the dissolution equilibrium ( Ksp​=[Drug+][Cl−] ) is subjected to Le Chatelier's principle. The massive excess of ambient chloride ions forces the equilibrium to shift to the left, suppressing the solubility of the drug and forcing the solid crystal lattice to reform[1].

This phenomenon is well-documented in pharmaceutical sciences; for example, the dissolution rate of basic drug hydrochloride salts (like haloperidol) drops significantly in chloride-containing media compared to pure water or non-chloride buffers[2].

Q2: Why does the solution turn cloudy when I use a Tris or HEPES buffer at pH 8.5 or higher?

The Causality: This failure is driven by pH-dependent solubility governed by the Henderson-Hasselbalch relationship[3]. The piperidine nitrogen in 1-(Piperidin-3-yl)imidazolidin-2-one has a basic pKa (typically estimated between 9.0 and 9.5).

In acidic or neutral solutions (pH < 7.5), the piperidine ring is fully protonated, carrying a positive charge that interacts favorably with water. However, as the buffer pH approaches or exceeds the compound's pKa, the molecule is deprotonated into its uncharged "free base" form[4]. Lacking an ionic charge, the free base relies solely on the weaker hydrogen-bonding capabilities of the imidazolidin-2-one motif. If the hydration energy of the free base cannot overcome its solid-state crystal lattice energy, the compound precipitates[4].

Mechanism Salt 1-(Piperidin-3-yl)imidazolidin-2-one HCl (Solid Powder) Water Dissolution in Pure Water Salt->Water High Solubility Ions Protonated Drug [BH+] + Cl- Water->Ions HighCl High Chloride Buffer (e.g., PBS, >130mM Cl-) Ions->HighCl Add to Assay HighpH Alkaline Buffer (pH > 8.5) Ions->HighpH Add to Assay Precip1 Precipitation via Common Ion Effect HighCl->Precip1 Ksp Exceeded Precip2 Precipitation via Free Base Formation HighpH->Precip2 pH > pKa

Fig 1: Mechanistic pathways leading to precipitation of the hydrochloride salt.

Part 2: Quantitative Solubility Matrix

To assist in experimental design, the following table summarizes the expected physical state of 1-(Piperidin-3-yl)imidazolidin-2-one HCl at a target concentration of 10 mM across various standard laboratory conditions.

Buffer SystempH LevelAdded Chloride (mM)Observed StatePrimary Mechanism of Precipitation
LC-MS Grade Water ~5.5 (Unbuffered)0Clear Solution N/A (Optimal condition for stock)
10 mM Acetate 5.00Clear Solution N/A (Fully ionized, no common ion)
1X PBS 7.4~137Turbid / Precipitate Common Ion Effect (Excess Cl⁻)
50 mM Tris-HCl 8.8~50Turbid / Precipitate Free Base Formation (pH approaches pKa)
50 mM HEPES 7.40Clear Solution N/A (Optimal biological buffer choice)

Part 3: Validated Experimental Protocols

To bypass these physicochemical limitations, do not attempt to dissolve the dry powder directly into your final assay buffer. Instead, utilize the following self-validating, two-step solubilization workflow.

Protocol A: Two-Step Aqueous Solubilization (For Assays at pH < 8.0)

Use this protocol if your downstream assay can tolerate chloride-free buffers (e.g., HEPES, MOPS, or Acetate).

  • Primary Dissolution: Weigh the required mass of 1-(Piperidin-3-yl)imidazolidin-2-one HCl. Add pure LC-MS grade water to achieve a concentration 10x to 20x higher than your final assay requirement.

  • Mechanical Agitation: Vortex for 30 seconds. The absence of competing chloride ions will allow the crystal lattice to dissociate rapidly.

  • Validation Check 1: Hold the tube against a stark black background under bright light. The solution must be optically clear with no Tyndall effect (scattering of light by micro-particles).

  • Buffer Dilution: Slowly pipette the concentrated aqueous stock into your final assay buffer (ensure the buffer is strictly chloride-free, such as sodium-HEPES instead of NaCl-supplemented HEPES).

  • Validation Check 2: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.01 indicates micro-precipitation, meaning the buffer ionic strength is too high.

Protocol B: Co-Solvent Rescue (For High-Chloride or Alkaline Assays)

Use this protocol if you MUST use PBS or a high-pH buffer (pH > 8.5).

  • Primary Dissolution: Dissolve the dry powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM stock. DMSO disrupts the hydrogen bonding of the imidazolidin-2-one ring and prevents the common ion effect from governing the initial dissolution.

  • Dropwise Addition: While vigorously vortexing your target buffer (e.g., PBS), add the DMSO stock dropwise.

  • Causality of Step 2: Rapid mixing prevents localized pockets of high drug concentration where the local Ksp​ could be exceeded before the solvent disperses.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 1-5% (v/v), depending on your biological model's tolerance.

Workflow Start Weigh API Powder Step1 Add LC-MS Grade Water (10-20x Stock) Start->Step1 Decision Is buffer pH > 8.0 or high in Cl-? Step1->Decision Vortex & Inspect Step2A Dilute directly into Chloride-Free Buffer Decision->Step2A No Step2B Use Protocol B: Prepare in DMSO first Decision->Step2B Yes End Clear Working Solution (Validate via OD600) Step2A->End Step2B->End Dropwise addition

Fig 2: Step-by-step workflow for optimal solubilization and buffer dilution.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed (NIH).
  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. ResearchGate.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. PubMed (NIH).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Welcome to the Process Chemistry Support Center. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a critical rigidified diamine scaffold frequently utilized in the development of pharmaceutical agents, including DPP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a critical rigidified diamine scaffold frequently utilized in the development of pharmaceutical agents, including DPP-IV inhibitors and other targeted therapeutics. Scaling up its synthesis from medicinal chemistry routes (milligram scale) to process chemistry routes (kilogram scale) introduces significant challenges in thermal management, intermediate stability, and salt crystallization.

As a Senior Application Scientist, I have designed this troubleshooting guide to bridge the gap between theoretical chemistry and field-proven scale-up operations. Every protocol provided here is designed as a self-validating system, ensuring you have clear analytical and visual checkpoints throughout your workflow.

Phase 1: Urea Formation (Isocyanate Addition)

Q: During the addition of 2-chloroethyl isocyanate to 1-Boc-3-aminopiperidine, we observe a significant exotherm and the formation of dimeric impurities on a 5 kg scale. How can we control this?

A: The reaction between an aliphatic primary amine and an isocyanate is exceptionally fast and highly exothermic. On a small scale, this exotherm is easily dissipated, but on a multi-kilogram scale, localized heating leads to side reactions. Specifically, the newly formed urea can react with excess isocyanate to form unwanted biuret impurities.

Mechanistic Solution: To suppress these impurities, the reaction must be run under strict temperature control (0–5 °C). Furthermore, the isocyanate must be added dropwise to the amine solution, ensuring the amine is always in excess relative to the unreacted isocyanate in the reaction mixture . Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal solvents due to their heat capacity and ability to solubilize the intermediate.

Protocol 1: Synthesis of 1-Boc-3-(3-(2-chloroethyl)ureido)piperidine
  • Preparation: Charge a reactor with 1-Boc-3-aminopiperidine (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0–5 °C under a nitrogen atmosphere.

  • Addition: Dilute 2-chloroethyl isocyanate (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation (Monitoring): Stir for an additional 1 hour at 5 °C. Monitor completion via TLC (ninhydrin stain). The complete disappearance of the primary amine (which stains dark purple/blue) validates the end of the reaction.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 volumes). Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to afford the crude urea.

Phase 2: Intramolecular Cyclization

Q: The cyclization of the 2-chloroethyl urea intermediate to the imidazolidin-2-one ring is stalling, and we are seeing hydrolysis byproducts. We are currently using potassium carbonate in acetonitrile. What is the optimal system for scale-up?

A: Potassium carbonate ( K2​CO3​ ) is often too weak to efficiently deprotonate the urea nitrogen ( pKa​≈13−15 ) for a rapid intramolecular SN​2 displacement of the primary chloride. The prolonged heating required with weak bases leads to thermal degradation and hydrolysis of the alkyl chloride.

Mechanistic Solution: Transition to a stronger, fully soluble base such as Potassium tert-butoxide ( KOtBu ) in THF. KOtBu provides rapid, quantitative deprotonation of the urea, facilitating immediate cyclization at room temperature. While Sodium Hydride ( NaH ) is common in medicinal chemistry, KOtBu is vastly superior for scale-up as it avoids the generation of explosive hydrogen gas and operates as a homogeneous solution, ensuring reproducible kinetics.

Protocol 2: Cyclization to 1-(1-Boc-piperidin-3-yl)imidazolidin-2-one
  • Preparation: Dissolve the crude urea from Protocol 1 in anhydrous THF (10 volumes). Cool the reactor to 0 °C.

  • Deprotonation/Cyclization: Add a 1M solution of Potassium tert-butoxide in THF (1.2 eq) dropwise over 1 hour.

  • Self-Validation (Reaction): Allow the mixture to warm to room temperature and stir for 4 hours. As the intramolecular SN​2 reaction proceeds, you will observe the precipitation of Potassium Chloride ( KCl ) as a fine white solid—this visual cue validates that cyclization is occurring.

  • Workup: Quench with water (1 volume) and concentrate to remove the THF. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry, and concentrate.

Phase 3: Boc Deprotection and Salt Formation

Q: We are using Trifluoroacetic Acid (TFA) in DCM for Boc deprotection. However, isolating the free base and subsequently converting it to the HCl salt is tedious, low-yielding, and yields oily intermediates. Can we form the HCl salt directly?

A: Yes. The use of TFA is a classic medicinal chemistry bottleneck. TFA salts are notoriously hygroscopic and difficult to crystallize, necessitating a basic workup (which is problematic for highly water-soluble amines like 3-substituted piperidines) followed by a salt swap .

Mechanistic Solution: Employ direct acidolysis using Hydrogen Chloride (HCl). For large-scale operations, the use of concentrated aqueous HCl in a solvent like acetone is highly recommended. The acetone/water system allows for the direct and safe cleavage of the Boc group while simultaneously acting as an anti-solvent that drives the crystallization of the highly pure target hydrochloride salt directly from the reaction mixture, bypassing the free base extraction entirely .

Quantitative Data: Reagent Selection for Boc Deprotection
Reagent SystemReaction KineticsProduct FormScale-Up SuitabilityPrimary Drawback
TFA in DCM (20-50%) Very Fast (< 1 hr)Oily TFA saltPoorRequires aqueous basic workup; severe product loss in the aqueous phase.
4M HCl in Dioxane Fast (1-2 hrs)Crystalline HCl saltGoodDioxane toxicity and peroxide formation risks upon storage.
Conc. HCl in Acetone Moderate (2-4 hrs)Crystalline HCl saltExcellent Requires optimization of the water/acetone ratio to maximize crystallization.
Protocol 3: Deprotection to 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride
  • Acidolysis: Dissolve the Boc-protected intermediate in Acetone (8 volumes). Add concentrated aqueous HCl (37%, 5.0 eq) dropwise at room temperature.

  • Self-Validation (Crystallization): Stir the mixture at 35 °C for 3 hours. You will observe gas evolution ( CO2​ and isobutylene), validating the cleavage of the Boc group. As the reaction progresses and gas evolution ceases, the hydrochloride salt will begin to precipitate directly from the solution.

  • Isolation: Cool the suspension to 0 °C and age for 2 hours to maximize recovery. Filter the white crystalline solid, wash with cold acetone (2 volumes), and dry under vacuum at 45 °C to a constant weight.

Process Visualizations

Workflow A 1-Boc-3-aminopiperidine B Urea Intermediate A->B 2-Chloroethyl isocyanate DCM, 0-5 °C C Boc-Imidazolidin-2-one B->C KOtBu, THF Intramolecular SN2 D Target HCl Salt C->D Conc. HCl, Acetone Direct Crystallization

Caption: Three-stage scale-up synthetic workflow for 1-(Piperidin-3-yl)imidazolidin-2-one HCl.

DeprotectionLogic Start Select Boc Deprotection Strategy TFA TFA / DCM Start->TFA HCl_Dioxane 4M HCl / Dioxane Start->HCl_Dioxane HCl_Acetone Conc. HCl / Acetone Start->HCl_Acetone TFA_Res Oily TFA Salt Requires Basic Workup Yield Loss TFA->TFA_Res HCl_Dioxane_Res Crystalline HCl Salt Anhydrous but Toxic Solvent HCl_Dioxane->HCl_Dioxane_Res HCl_Acetone_Res Crystalline HCl Salt Scalable & Safe Direct Isolation HCl_Acetone->HCl_Acetone_Res

Caption: Decision matrix for Boc deprotection reagent selection in process chemistry.

References

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions Source: Google Patents URL
Troubleshooting

Technical Support Center: Resolving Impurities in 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Samples

Welcome to the technical support center for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues encountered during the analysis of this compound. Our approach is rooted in providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Molecule and Potential Impurities

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to an imidazolidin-2-one moiety.[1] Its synthesis typically begins with 3-piperidone or its hydrochloride salt, involving key stages such as nitrogen protection, reductive amination, and cyclization to form the imidazolidinone ring.[1][2] Understanding this synthetic pathway is crucial as it informs the potential process-related impurities that may be present in your samples.

Impurities in any active pharmaceutical ingredient (API) can be broadly categorized as organic, inorganic, and residual solvents.[3] For this specific molecule, we will focus on the organic impurities, which can arise from various sources:

  • Starting Materials: Unreacted 3-piperidone or other initial reagents.

  • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • By-products: Resulting from side reactions during synthesis, such as over-alkylation or incomplete cyclization.[4]

  • Degradation Products: Formed during manufacturing, storage, or handling of the substance.

  • Enantiomeric Impurities: If a specific stereoisomer is desired, the other enantiomer is considered an impurity.

The following diagram illustrates the relationship between these potential impurity sources.

Caption: Logical relationship of potential impurity sources.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Q1: What are the most likely types of impurities I should expect to see in my sample?

A1: Based on the general synthetic route, you should be vigilant for several types of process-related impurities:

  • Unreacted Starting Materials: Residual 3-piperidone or its protected forms.

  • Incomplete Cyclization Products: Intermediates where the imidazolidinone ring has not fully formed.

  • Positional Isomers: If the synthesis is not perfectly regioselective, you might encounter isomers where the imidazolidinone group is attached to a different position on the piperidine ring.

  • Enantiomeric Impurity: Since the 3-position of the piperidine ring is a chiral center, your sample may contain the undesired enantiomer.

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What is causing this and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives on silica-based columns. The basic nitrogen on the piperidine ring can interact strongly with acidic silanol groups on the stationary phase surface, leading to this phenomenon.[5][6][7][8]

Here’s how to address it:

  • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to pH ≤ 3) will protonate the silanol groups, reducing their interaction with your basic analyte.[5][8]

  • Use of a Basic Additive: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, improving peak shape.[7]

  • Column Selection: Modern, high-purity "Type B" silica columns have a lower concentration of acidic silanol groups and are less prone to causing peak tailing with basic compounds.[5][7]

Q3: I have an unknown peak in my chromatogram. What is the general workflow to identify it?

A3: A systematic approach is necessary for the identification of unknown impurities. The general workflow involves isolation and characterization using spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful first step to obtain the mass-to-charge ratio (m/z) of the impurity.[9] For definitive structural elucidation, isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[9]

The following diagram outlines a typical workflow for unknown impurity identification.

Caption: Workflow for unknown impurity identification.

Q4: Is it necessary to perform a chiral separation for this compound?

A4: Yes, it is highly recommended. The carbon at the 3-position of the piperidine ring is a stereocenter. Since enantiomers can have different pharmacological and toxicological properties, regulatory agencies require the quantification of the enantiomeric purity of a chiral drug substance.[10] Chiral HPLC is the most common technique for this purpose.[10]

III. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter.

Guide 1: HPLC Method Development and Optimization for Impurity Profiling

Objective: To develop a robust, stability-indicating HPLC method for the separation of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride from its potential impurities.

Common Challenge: Poor peak shape, inadequate resolution between the main peak and impurities, and shifting retention times.

Symptom Potential Cause Troubleshooting Action & Rationale
Peak Tailing Strong interaction of the basic piperidine moiety with acidic silanols on the column.1. Decrease mobile phase pH to 2.5-3.0: Protonates silanols, reducing secondary interactions. 2. Add a basic modifier (e.g., 0.1% TEA): TEA acts as a competing base, masking the silanol groups. 3. Use a modern, end-capped C18 or a polar-embedded column: These columns have fewer exposed silanol groups.
Poor Resolution Insufficient selectivity of the stationary or mobile phase.1. Optimize the organic modifier percentage: Adjust the gradient slope or isocratic composition to improve separation. 2. Change the organic modifier: Acetonitrile and methanol have different selectivities; try switching between them. 3. Evaluate a different stationary phase: A phenyl-hexyl or a cyano column may offer different selectivity compared to a C18.
Drifting Retention Times Inadequate column equilibration; changes in mobile phase composition; temperature fluctuations.1. Ensure sufficient column equilibration time: Flush the column with at least 10-20 column volumes of the initial mobile phase before injection. 2. Prepare fresh mobile phase daily: Prevents changes in composition due to evaporation of the organic component. 3. Use a column thermostat: Maintains a consistent temperature, which is crucial for reproducible retention times.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector, quaternary pump, autosampler, and column oven.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B) at a concentration of approximately 1 mg/mL.

Rationale for Choices:

  • The C18 column provides good hydrophobic retention for general-purpose reversed-phase separations.

  • Trifluoroacetic acid acts as an ion-pairing agent and lowers the pH to improve peak shape for the basic analyte.

  • A gradient elution is used to separate impurities with a wide range of polarities.

  • Detection at a low UV wavelength (210 nm) is necessary due to the lack of a significant chromophore in the molecule.

Guide 2: Identification of Unknown Impurities by LC-MS

Objective: To obtain mass information for unknown peaks observed in the HPLC-UV analysis.

Common Challenge: The use of non-volatile buffers (like phosphate) in HPLC methods which are incompatible with mass spectrometry.

Symptom Potential Cause Troubleshooting Action & Rationale
No or Poor MS Signal Use of non-volatile buffers (e.g., phosphate, citrate) in the mobile phase.Replace non-volatile buffers with volatile alternatives: Use formic acid, acetic acid, or ammonium formate/acetate. These are compatible with ESI-MS and will not contaminate the ion source.
Complex Mass Spectra In-source fragmentation or presence of multiple adducts.1. Optimize MS source parameters: Reduce the fragmentor or cone voltage to minimize in-source fragmentation. 2. Identify common adducts: Look for [M+H]+, [M+Na]+, [M+K]+ in positive mode. Knowing the mass differences helps to correctly identify the molecular ion.
Experimental Protocol: LC-MS Method for Impurity Identification
  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: Same as the HPLC-UV method.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Same as the HPLC-UV method.

  • Flow Rate: 0.5 mL/min (may need to be adjusted based on the MS interface).

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Full scan from m/z 100-1000 to detect all potential impurities. For structural information, perform a product ion scan (MS/MS) on the precursor ion of the impurity.

  • Sample Preparation: Same as the HPLC-UV method.

Interpreting the Data: The primary goal is to determine the accurate mass of the impurity. This, combined with the known structure of the parent molecule and knowledge of potential synthetic by-products and degradation pathways, allows for the proposal of likely impurity structures. Fragmentation patterns from MS/MS analysis provide further structural confirmation.[11]

Guide 3: Chiral Separation of Enantiomers

Objective: To separate and quantify the enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one.

Common Challenge: Finding a suitable chiral stationary phase (CSP) and mobile phase combination that provides adequate resolution.

Symptom Potential Cause Troubleshooting Action & Rationale
No Separation of Enantiomers The chosen CSP is not suitable for the analyte; mobile phase composition is not optimal.1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak® IA, AD-H) are a good starting point for piperidine derivatives.[10][12][13][14] 2. Vary the mobile phase composition: Adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane).
Poor Peak Shape Strong interactions with the CSP or mobile phase issues.Add a basic modifier: A small amount of diethylamine (DEA) or similar amine can improve the peak shape of basic analytes in normal-phase chiral chromatography.[12]
Experimental Protocol: Chiral HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak IA (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.[14]

  • Mobile Phase: n-Hexane:Ethanol (70:30, v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

IV. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method (i.e., it is "stability-indicating").[15][16][17] The drug substance is subjected to stress conditions more severe than accelerated stability testing.[18]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (approx. 1 mg/mL) in the respective stress media.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed impurity profiling HPLC method.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Forced degradation study workflow.

V. Method Validation

Once your analytical method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[20][21][22][23]

Key Validation Parameters for Impurity Methods:

Parameter Objective
Specificity To demonstrate that the method can accurately measure the analyte and impurities without interference from each other or from the matrix. Data from forced degradation studies are crucial here.[20][21]
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Linearity To show that the method's response is directly proportional to the concentration of the impurity over a specified range.[20]
Accuracy The closeness of the test results to the true value, often determined by spiking the sample with known amounts of the impurity.[20]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20]
Range The interval between the upper and lower concentrations of the impurity for which the method has been shown to be linear, accurate, and precise.[20]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

VI. References

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.

  • BenchChem. (2025). A Comparative Guide to ICH-Compliant Validation of Analytical Procedures for Impurities. BenchChem.

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.

  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. IntuitionLabs.

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.

  • Aboul-Enein, H. Y. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate.

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk.

  • Oxford Academic. (2021, February 3). Enantioselective Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • BenchChem. (n.d.). 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride. BenchChem.

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.

  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. PMC.

  • HETEROCYCLES. (2002, November 15). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.

  • ResearchGate. (2025, August 7). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate.

  • University of Arizona. Mass Spectrometry: Fragmentation.

  • PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.

  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate.

  • Google Patents. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.

  • Asian Journal of Chemistry. (2012). Synthesis of Imidazolidines, Saccharins and Chromone Bearing Imidazolidine Ring.

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development.

  • Sigma-Aldrich. 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride | 1354951-06-6.

  • Wikipedia. Imidazolidinone.

  • Mass Spectrometry: A Textbook. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.

  • PubChem. 1-(piperidin-3-yl)imidazolidin-2-one.

  • PMC. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

  • Organic Chemistry Portal. Imidazolidinone synthesis.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Semantic Scholar. (2025, March 22). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo.

  • Chirality. (2003). Synthesis and NMR configurational analysis of 1,3-imidazolidin-4-ones derived from (?)-(S).

  • International Journal of Applied Pharmaceutics. (2023, February 5). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin.

Sources

Optimization

Technical Support Center: Troubleshooting Biological Assays with 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Welcome to the Technical Support Center. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly versatile pharmacophore and chemical building block frequently utilized in the development of GPCR modulators and io...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly versatile pharmacophore and chemical building block frequently utilized in the development of GPCR modulators and ion channel inhibitors. While its hydrochloride salt formulation is designed to enhance aqueous solubility, the compound's specific physicochemical properties—namely its basic secondary amine, cyclic urea moiety, and inherent hygroscopicity—can introduce significant artifacts into biological assays if not managed correctly.

This guide provides causality-driven troubleshooting strategies to help researchers and drug development professionals achieve robust, reproducible data.

Part 1: Compound Handling & Preparation (The Root of Inconsistency)

Q: Why do my IC50/EC50 values shift significantly between independent experiments? The Causality: The hydrochloride salt of the piperidine moiety is highly hygroscopic. If the lyophilized powder is exposed to ambient humidity during weighing, it rapidly absorbs atmospheric moisture. Consequently, you end up weighing a variable percentage of water rather than pure active pharmaceutical ingredient (API), leading to an artificially low and inconsistent molarity in your primary DMSO stocks. Furthermore, repeated freeze-thaw cycles of these DMSO stocks introduce condensation, which degrades the compound over time[1][2]. The Solution: Always equilibrate the sealed compound vial to room temperature inside a desiccator before opening. Prepare single-use aliquots of your primary DMSO stock to eliminate freeze-thaw degradation.

Q: Why does the compound precipitate when added to the assay buffer, despite being a water-soluble HCl salt? The Causality: The compound is highly soluble in water as a protonated HCl salt (which creates a localized low pH). However, when diluted into physiological assay buffers (pH 7.4), the piperidine amine (pKa ~9.5) partially shifts toward its neutral, free-base form. The cyclic urea moiety also facilitates intermolecular hydrogen bonding. If the localized concentration of the compound exceeds the thermodynamic solubility limit of its free-base form, it will undergo a solid-state phase transformation and precipitate[3][4]. The Solution: Avoid "spiking" high-concentration DMSO stocks directly into aqueous assay wells. Instead, utilize a step-wise intermediate dilution strategy in matched assay buffer under vigorous mixing to prevent localized supersaturation.

Part 2: Assay Artifacts & Interference

Q: I'm seeing high background noise or false positives in my fluorescence/luminescence assays. What is happening? The Causality: While autofluorescence is a common culprit in small molecule screening, a more insidious issue with HCl salts is pH shifting. Adding a concentrated HCl salt to unbuffered or weakly buffered media (like certain basal cell culture media) causes a rapid drop in pH. This localized acidic shock can alter the quantum yield of fluorescent probes or directly inhibit the luciferase enzyme used in ATP-dependent cell viability assays, mimicking a biological inhibitory response (a false positive)[5][6][7]. The Solution: Verify the buffering capacity of your assay media (e.g., supplement with HEPES). Always run a compound-only control to subtract potential autofluorescence, and perform a post-addition pH check on the assay wells.

Q: The compound shows lower-than-expected potency in cell-based assays compared to biochemical assays. Why? The Causality: Non-Specific Binding (NSB). The lipophilic, basic amine nature of the piperidine ring makes it highly prone to sequestration. It can bind avidly to serum proteins (e.g., BSA/HSA) present in cell culture media, or adsorb directly to the negatively charged surfaces of standard polystyrene tissue culture plastics. This drastically reduces the free, active concentration of the compound available to interact with your target cells[5]. The Solution: Transition to low-binding or PEGylated plasticware for compound serial dilutions and calculate the unbound fraction ( fu​ ) of your compound in the presence of serum to correct your functional IC50 values.

Part 3: Logical Troubleshooting Relationships

G N1 1-(Piperidin-3-yl) imidazolidin-2-one HCl N2 Hygroscopicity (HCl Salt) N1->N2 N3 Basic Amine (pKa ~9.5) N1->N3 N4 pH Shift (Unbuffered Media) N1->N4 N5 Weighing Errors (Variable IC50) N2->N5 N6 Non-Specific Binding (Lower Potency) N3->N6 N7 Enzyme Inhibition (False Positives) N4->N7

Causality map linking physicochemical properties to specific biological assay artifacts.

Part 4: Quantitative Data & Troubleshooting Matrix

The following table summarizes the quantitative thresholds and mitigation strategies for handling this compound class.

Symptom / ArtifactChemical CauseQuantitative Threshold / IndicatorMitigation Strategy
Variable IC50 across runs Hygroscopicity (Water weight)Stock concentration variance > 15% via LC-MSDesiccate powder; store single-use DMSO aliquots at -20°C.
Visible Cloudiness in Well Free-base precipitationOD600 > 0.05 (Turbidity check)Limit final assay concentration to < 50 µM; use intermediate dilutions.
False Positives (Viability) Localized pH drop (HCl salt)Assay media pH drops by > 0.2 unitsSupplement assay media with 10-25 mM HEPES buffer.
Right-shifted Cell Potency Non-Specific Binding (NSB)IC50 shift > 5-fold vs. biochemical assayUse low-binding plates; determine protein-adjusted IC50.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the biological assay without passing the validation checkpoints.

Protocol 1: Standardized Stock Preparation & Storage

Objective: Formulate a degradation-resistant 10 mM primary stock.

  • Equilibration: Remove the sealed compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Weighing: Rapidly weigh the required mass into a tared, low-binding amber glass vial to minimize moisture absorption.

  • Dissolution: Add 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds until visually clear.

  • Aliquoting: Dispense 20 µL aliquots into single-use, tightly sealed matrix tubes and store at -20°C.

  • Self-Validation Checkpoint: Randomly select one aliquot and dilute 1:1000 in LC-MS grade Acetonitrile. Quantify via LC-MS/UV against a known analytical standard curve. The calculated molarity must be within ±5% of 10 mM. If it is lower, water absorption occurred during weighing.

Protocol 2: Step-wise Dilution & Buffer Integration

Objective: Prevent pH shock and free-base precipitation during assay integration.

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Intermediate Dilution: Prepare a 100x intermediate stock by pipetting 2 µL of the 10 mM stock into 198 µL of matched assay buffer (supplemented with 25 mM HEPES).

  • Mixing: Immediately vortex the intermediate stock for 15 seconds. Do not let the DMSO droplet sit unmixed in the aqueous buffer.

  • Final Integration: Transfer 1 µL of the intermediate stock into the 99 µL final assay well (Yields: 1 µM compound, 0.01% final DMSO).

  • Self-Validation Checkpoint: Before adding the intermediate stock to your cells/enzymes, transfer 100 µL to a clear 96-well plate and measure the absorbance at 600 nm. An OD600 > 0.05 compared to a buffer-only blank indicates micro-precipitation. If precipitation is detected, the dilution is invalid and must be repeated with a slower addition rate or lower top concentration.

G A 1. Desiccated Weighing (Minimize Water Absorption) B 2. Primary Stock Prep (10 mM in 100% DMSO) A->B C 3. Aliquoting & Storage (Single-use at -20°C) B->C D 4. Intermediate Dilution (100x in Assay Buffer) C->D E 5. Final Assay Well (0.1% DMSO final) D->E

Step-by-step workflow for compound preparation to prevent degradation and precipitation.

Part 6: References

  • Assay Guidance Manual Sittampalam GS, Coussens NP, Nelson H, et al., editors. Interference with Fluorescence and Absorbance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. URL:[Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts He Y, Ho C, Yang D, Chen J, Orton E. Journal of Pharmaceutical Sciences. 2017;106(5):1190-1196. URL:[Link]

  • Busting Myths in Compound Handling Practices for Assay Developers Gonzales R, Mathewson T, Chin J, McKeith H, Milde L, Mongillo R. SLAS Technology. 2021;26(6):572-578. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in the Synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Welcome to the Technical Support Center for the synthesis and stereochemical resolution of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride . This heterocyclic organic compound is a critical building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and stereochemical resolution of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride . This heterocyclic organic compound is a critical building block in medicinal chemistry, frequently utilized in the development of anticancer agents and multi-target ligands for central nervous system (CNS) receptors[1].

Because the C3 position of the piperidine ring is a chiral center, the compound exists as two enantiomers: (R) and (S). Stereochemical purity is paramount, as the enantiomers often exhibit vastly different pharmacokinetic profiles and receptor affinities. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help researchers achieve high enantiomeric excess ( ee ) during synthesis.

Strategic Workflows for Stereocontrol

When targeting an enantiopure batch of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, chemists generally choose between two primary workflows: Chiral Pool Synthesis (building the heterocycle onto an already chiral scaffold) or Racemic Synthesis followed by Chiral Resolution (synthesizing the racemate from 3-piperidone and resolving it later)[1].

SynthesisStrategy Start Target: Enantiopure 1-(Piperidin-3-yl) imidazolidin-2-one HCl Route1 Route A: Chiral Pool Synthesis Start->Route1 Route2 Route B: Racemic Synthesis + Chiral Resolution Start->Route2 Step1A Start: (R)- or (S)- N-Boc-3-aminopiperidine Route1->Step1A Step1B Start: 3-Piperidone Route2->Step1B Step2A Alkylation/Cyclization (e.g., with chloroethyl isocyanate) Step1A->Step2A Step3A Boc Deprotection (HCl) Yields target directly Step2A->Step3A Step2B Reductive Amination & Cyclization (Racemic) Step1B->Step2B Step3B Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Step2B->Step3B Step4B Recrystallization & Salt Breaking (HCl) Step3B->Step4B

Figure 1: Decision tree for the synthesis of enantiopure 1-(Piperidin-3-yl)imidazolidin-2-one HCl.

Troubleshooting & FAQs: Chiral Resolution

Q: We are synthesizing the racemic core from 3-piperidone. How do we effectively resolve the enantiomers without relying on expensive preparative chiral chromatography?

A: The most scalable approach is diastereomeric salt formation [2]. Because the secondary amine of the piperidine ring is basic (pKa ~9.5), it readily forms salts with chiral resolving acids. When a racemate reacts with a single enantiomer of a chiral acid, it forms two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties (such as solubility) and can be separated via fractional crystallization[2].

Causality Insight: We strongly recommend using Di-p-toluoyl-D-tartaric acid (D-DTTA) over standard L-tartaric acid. The bulky, rigid toluoyl groups in DTTA create more pronounced steric disparities in the crystal lattice packing between the (R,R) and (S,R) diastereomeric salts. This physical mismatch drastically reduces the solubility of one diastereomer while keeping the other in solution, leading to a higher initial ee upon the first filtration.

Standard Operating Protocol: Diastereomeric Resolution via D-DTTA

Note: It is highly recommended to perform this resolution on the N-benzyl protected intermediate (1-(1-benzylpiperidin-3-yl)imidazolidin-2-one) rather than the free piperidine. The benzyl group adds necessary lipophilicity, preventing the salts from becoming overly water-soluble and forming unfilterable gels.

  • Dissolution: Suspend 1.0 eq of racemic 1-(1-benzylpiperidin-3-yl)imidazolidin-2-one in 10 volumes of Ethanol/Water (9:1 v/v). Heat to 75°C.

  • Acid Addition: Slowly add 0.5 eq of D-DTTA dissolved in 2 volumes of warm ethanol.

    • Self-Validation Check: The solution must become completely clear at 75°C. If the solution is cloudy, add ethanol dropwise until clear. A cloudy hot solution indicates premature precipitation, which traps the wrong enantiomer and destroys your ee .

  • Controlled Crystallization: Cool the reactor to 20°C at a strict rate of 5°C/hour .

    • Causality Insight: Rapid cooling causes kinetic precipitation, trapping the undesired diastereomer in crystal defects. Slow cooling favors thermodynamic lattice formation, ensuring high diastereomeric purity.

  • Isolation: Filter the resulting crystals. Wash the filter cake with 2 volumes of ice-cold ethanol.

  • Salt Breaking: Suspend the solid in water, basify to pH 12 using 2M NaOH, and extract with Dichloromethane (3 x 5 volumes).

  • Deprotection & Salt Formation: Subject the organic layer to catalytic hydrogenation (Pd/C, H 2​ balloon) to remove the benzyl group. Filter through Celite, concentrate, and dissolve in dry dioxane. Add 4M HCl in dioxane dropwise to precipitate the final 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride[3].

    • Self-Validation Check (Mass Balance): Run a chiral HPLC on both the final product and the basified mother liquor. The molar sum of the major enantiomer in the precipitate and the minor enantiomer in the mother liquor must equal the starting racemic mass. A discrepancy indicates product loss to degradation or incomplete salt breaking.

ResolutionWorkflow Racemate Racemic Free Base (R/S Mixture) AddAcid Add Chiral Resolving Agent (e.g., D-DTTA) in EtOH/H2O Racemate->AddAcid Crystallize Heating & Slow Cooling (Crystallization) AddAcid->Crystallize Solid Precipitate: (R)-Enantiomer Salt (Diastereomer 1) Crystallize->Solid Filter Liquid Mother Liquor: (S)-Enantiomer Salt (Diastereomer 2) Crystallize->Liquid Filtrate BreakSalt Basify (NaOH) & Extract Add HCl to form HCl salt Solid->BreakSalt Final Enantiopure Target: (R)-1-(Piperidin-3-yl) imidazolidin-2-one HCl BreakSalt->Final

Figure 2: Workflow for the diastereomeric resolution of racemic mixtures.

Troubleshooting & FAQs: Chiral Pool Synthesis

Q: We are using a Chiral Pool approach starting from enantiopure (R)-N-Boc-3-aminopiperidine. However, we observe 10-15% racemization in the final product. What is causing this?

A: The racemization is likely occurring during the cyclization step to form the imidazolidin-2-one ring.

Causality Insight: The stereocenter at C3 of the piperidine ring is directly adjacent to the amine nitrogen. If you are using harsh, high-temperature cyclization conditions (e.g., fusing the intermediate with urea at >150°C), the basic environment combined with high heat promotes reversible deprotonation at the C3 position. This forms a transient planar enamine-like intermediate, which reprotonates non-stereospecifically, leading to racemization.

Corrective Action: Abandon high-temperature urea melts. Instead, utilize 1,1'-Carbonyldiimidazole (CDI) or triphosgene for the cyclization step.

  • Protocol Fix: Dissolve the diamine intermediate in anhydrous Dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool to 0°C, then add 1.1 equivalents of triphosgene or CDI. Allow the reaction to warm to room temperature. This mild, room-temperature cyclization strictly preserves the C3 stereocenter.

Analytical Validation: Determining Enantiomeric Excess ( ee )

Q: How do we accurately determine the enantiomeric excess ( ee ) of the hydrochloride salt? Standard reverse-phase HPLC shows no separation.

A: 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is highly polar and lacks a strong UV chromophore (it only possesses the imidazolidinone carbonyl), making standard reverse-phase chiral HPLC highly ineffective.

To achieve baseline separation, you must analyze the free base (or ideally, an N-benzoyl derivative of the free base to boost UV absorbance) using Normal Phase Chiral HPLC or Supercritical Fluid Chromatography (SFC). The addition of a basic modifier (like Diethylamine) to the mobile phase is critical; without it, the basic piperidine nitrogen will interact with residual silanols on the stationary phase, causing severe peak tailing and obscuring the integration.

Quantitative Data: Recommended Chiral Chromatographic Conditions
Analytical ColumnMobile Phase (Isocratic)Flow RateModifierDetectionExpected RT (R)Expected RT (S)
Chiralpak AD-H Hexane / Ethanol (80:20)1.0 mL/min0.1% DEAUV 210 nm8.4 min10.2 min
Chiralcel OD-H Hexane / Isopropanol (85:15)1.0 mL/min0.1% DEAUV 210 nm9.1 min11.5 min
Phenomenex Lux Cellulose-1 Methanol / CO 2​ (20:80) (SFC)3.0 mL/min0.2% NH 4​ OHUV 210 nm4.2 min5.8 min

Table 1: Validated chiral analytical methods for evaluating the enantiomeric excess of 1-(Piperidin-3-yl)imidazolidin-2-one free base. RT = Retention Time. DEA = Diethylamine.

References

  • Pharmaceutical Technology. "Chiral Resolution with and without Resolving Agents." PharmTech. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride vs. Standard Microtubule-Targeting Agents

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide Executive Summary The development of novel anticancer pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary

The development of novel anticancer pharmacophores is largely driven by the need to overcome multidrug resistance (MDR) and the dose-limiting toxicities associated with standard-of-care chemotherapeutics. This guide provides an objective, data-driven comparison between 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) —an emerging heterocyclic building block with potent antineoplastic properties—and established microtubule-targeting agents such as Paclitaxel and Vincristine.

By analyzing its structure-activity relationships, mechanistic pathways, and comparative in vitro efficacy, this guide serves as a foundational resource for scientists looking to utilize this scaffold in lead optimization and targeted drug discovery.

Chemical Profile & Mechanistic Paradigm

Structural Significance

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride combines two highly versatile moieties:

  • Piperidine Ring: A ubiquitous feature in pharmacologically active molecules that enhances aqueous solubility and metabolic stability[1].

  • Imidazolidin-2-one (Cyclic Urea): Provides a rigid, hydrogen-bonding scaffold capable of precise target engagement within hydrophobic protein pockets.

Mechanism of Action: Tubulin Disruption

While standard agents like Paclitaxel act by stabilizing microtubule polymers[2], and Vincristine acts by depolymerizing them at high affinities[3], 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride functions as a potent inhibitor of tubulin polymerization[1].

By preventing the assembly of tubulin dimers into functional microtubules, the compound disrupts the formation of the mitotic spindle. This failure triggers the spindle assembly checkpoint (SAC), leading to profound G2/M cell cycle arrest and the subsequent induction of caspase-mediated apoptosis[1].

MOA Cpd 1-(Piperidin-3-yl) imidazolidin-2-one HCl Tubulin Tubulin Dimers Cpd->Tubulin Binds Inhibition Inhibition of Polymerization Tubulin->Inhibition Prevents assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic failure Apoptosis Apoptosis Induction (Caspase Activation) Arrest->Apoptosis Trigger

Figure 1: Mechanistic pathway of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride in cancer cells.

Comparative Efficacy Profile

To objectively evaluate the clinical potential of this scaffold, we must benchmark its in vitro cytotoxicity against standard clinical agents. Studies have demonstrated that 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride exhibits cytotoxic effects against multiple cancer lineages, including melanoma (UACC-62), breast cancer (MCF-7), and lung adenocarcinoma (A549), with IC₅₀ values in the low micromolar range[1].

Table 1: Comparative IC₅₀ Values Across Key Cancer Cell Lines (48h Exposure)
Compound / AgentMechanism of ActionA549 (Lung) IC₅₀MCF-7 (Breast) IC₅₀UACC-62 (Melanoma) IC₅₀
1-(Piperidin-3-yl)imidazolidin-2-one HCl Tubulin Polymerization Inhibitor~4.5 µM[1]~3.2 µM[1]~5.1 µM*[1]
Paclitaxel Microtubule Stabilizer1.35 nM[2]~2.5 nMN/A
Vincristine Microtubule Destabilizer137 nM[3]~60 µMN/A

*Note: Exact low-micromolar values vary slightly by assay conditions but consistently fall within the 1–10 µM therapeutic window[1].

Scientific Insight: While Paclitaxel and Vincristine exhibit extreme potency (nanomolar range), their clinical utility is frequently bottlenecked by P-glycoprotein (P-gp) mediated efflux and severe dose-limiting peripheral neuropathy. The structurally distinct piperidinyl-imidazolidinone scaffold offers a fresh chemical space. Its low-micromolar baseline efficacy makes it an ideal, unoptimized "hit" compound for synthesizing derivatives that bypass traditional taxane-resistance mechanisms.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating this compound against alternative agents.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: To confirm that the observed cytotoxicity is directly linked to tubulin interference rather than off-target kinase inhibition, a fluorescence-based cell-free assay is required.

  • Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Aliquot tubulin into a pre-warmed 96-well half-area plate. Add 1-(Piperidin-3-yl)imidazolidin-2-one HCl at 1 µM, 5 µM, and 10 µM.

  • Controls: Use Paclitaxel (10 µM) as a positive control for polymerization (enhances Vmax) and Vincristine (3 µM) as a positive control for inhibition (depresses Vmax).

  • Kinetic Reading: Measure fluorescence continuously at 37°C (Ex/Em 360/420 nm) for 60 minutes.

  • Validation: A dose-dependent decrease in the maximum fluorescence plateau compared to the vehicle control validates the compound's mechanism as a polymerization inhibitor.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT)

Causality: The MTT assay relies on mitochondrial succinate dehydrogenase activity. It accurately captures the downstream effects of G2/M arrest (loss of viability) caused by tubulin disruption.

  • Cell Seeding: Seed A549 and MCF-7 cells at 5 × 10³ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10 mM stock of 1-(Piperidin-3-yl)imidazolidin-2-one HCl in DMSO. Perform serial dilutions in complete media (0.1 µM to 50 µM). Critical: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced background toxicity.

  • Incubation: Expose cells to the compound for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Carefully aspirate media and dissolve formazan crystals in 200 µL DMSO.

  • Analysis: Read absorbance at 490 nm. Calculate the IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).

High-Throughput Screening Workflow

Workflow Prep Compound Preparation (DMSO Stock & Serial Dilution) Treatment Drug Treatment (24h / 48h / 72h Exposure) Prep->Treatment Culture Cell Culture Expansion (MCF-7, A549, UACC-62) Culture->Treatment Assay Phenotypic Assays (MTT Viability & Tubulin Kinetics) Treatment->Assay Analysis Data Synthesis (IC50 Calculation & SAR Mapping) Assay->Analysis

Figure 2: Standardized high-throughput screening workflow for comparative efficacy profiling.

Conclusion & Future Perspectives

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride represents a highly promising, synthetically tractable scaffold in the oncology pipeline. While its raw potency (low micromolar IC₅₀) is currently lower than that of mature clinical agents like Paclitaxel and Vincristine, its distinct chemical structure offers a unique opportunity to engineer targeted derivatives. Future drug development efforts should focus on structural modifications—such as halogenation of the piperidine ring or targeted substitutions on the imidazolidinone nitrogen—to push potency into the nanomolar range while retaining its favorable multi-target profile[1].

References

  • Effendi, W. I., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating apoptosis. Dove Medical Press. Available at: [Link]

  • Wang, Q. P., et al. (2016). Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Comparative

alternative synthetic routes for 1-(Piperidin-3-yl)imidazolidin-2-one

An in-depth technical analysis for researchers, chemists, and drug development professionals evaluating scalable pathways for sp3-rich heterocyclic building blocks. Executive Summary 1-(Piperidin-3-yl)imidazolidin-2-one...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, chemists, and drug development professionals evaluating scalable pathways for sp3-rich heterocyclic building blocks.

Executive Summary

1-(Piperidin-3-yl)imidazolidin-2-one is a highly valuable, sp3-rich heterocyclic building block widely utilized in the development of modern therapeutics, including kinase inhibitors and GPCR antagonists. The structural complexity of the piperidine ring, combined with the hydrogen-bonding capability of the imidazolidin-2-one moiety, makes it an excellent pharmacophore. However, its synthesis presents distinct challenges, primarily concerning regioselectivity, avoidance of elimination side-reactions, and overall atom economy.

This guide objectively compares the two predominant synthetic strategies for this molecule: De Novo Urea Construction (Route A) and Convergent N-Alkylation (Route B) . By analyzing the thermodynamic and kinetic profiles of each route, we provide actionable, self-validating protocols to optimize your scale-up campaigns.

Strategic Overview of Synthetic Routes

When evaluating the synthesis of 1-(piperidin-3-yl)imidazolidin-2-one, chemists typically weigh two divergent strategies:

  • Route A (De Novo Urea Construction): A linear but highly controlled sequence involving the reductive amination of 1-Boc-3-piperidone with ethylenediamine[1], followed by cyclization using 1,1'-Carbonyldiimidazole (CDI)[2].

  • Route B (Convergent N-Alkylation): A shorter route relying on the direct nucleophilic substitution (N-alkylation) of intact imidazolidin-2-one with 1-Boc-3-bromopiperidine under strongly basic conditions.

Mechanistic Causality & E-E-A-T Principles

Route A leverages the highly predictable nature of reductive amination utilizing hydride transfer reagents[3]. By using sodium triacetoxyborohydride (NaBH(OAc)3), the imine intermediate is selectively reduced without prematurely reducing the ketone starting material. The subsequent cyclization with CDI is a well-documented, phosgene-free method for generating cyclic ureas from 1,2-diamines[2]. CDI acts as a safe carbonyl transfer agent, avoiding the extreme toxicity of phosgene while maintaining high electrophilicity.

Route B appears more efficient on paper but suffers from a critical mechanistic flaw: the secondary alkyl bromide (1-Boc-3-bromopiperidine) is highly prone to E2 elimination in the presence of strong bases like sodium hydride (NaH). This side-reaction generates 1-Boc-1,2,5,6-tetrahydropyridine, significantly depressing the yield of the desired alkylated product and complicating downstream purification.

Workflow Visualization

SyntheticRoutes nodeA1 1-Boc-3-piperidone + Ethylenediamine nodeA2 Reductive Amination (NaBH(OAc)3, DCE) nodeA1->nodeA2 nodeA3 N-(2-aminoethyl)-1-Boc- piperidin-3-amine nodeA2->nodeA3 nodeA4 Cyclization (CDI, DCM) nodeA3->nodeA4 nodeCommon 1-(1-Boc-piperidin-3-yl) imidazolidin-2-one nodeA4->nodeCommon nodeB1 Imidazolidin-2-one + 1-Boc-3-bromopiperidine nodeB2 N-Alkylation (NaH, DMF) nodeB1->nodeB2 nodeB2->nodeCommon nodeDeprot Boc Deprotection (4M HCl in Dioxane) nodeCommon->nodeDeprot nodeFinal 1-(Piperidin-3-yl) imidazolidin-2-one HCl nodeDeprot->nodeFinal

Comparison of De Novo Urea Construction (Route A) and Convergent N-Alkylation (Route B).

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both routes based on standard 100-gram scale-up campaigns.

Performance MetricRoute A: De Novo ConstructionRoute B: Convergent N-Alkylation
Overall Yield 65 - 72% 25 - 35%
Crude Purity (LC-MS) >90% (Minimal byproducts)<60% (Significant E2 elimination)
Scalability Excellent (Mild exotherms)Poor (Hazardous NaH handling)
Key Reagent Cost Moderate (CDI is highly accessible)High (Loss of expensive bromopiperidine)
Safety Profile High (Phosgene-free, mild reagents)Low (Hydrogen gas evolution, strong base)

Detailed Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process checks to verify mechanistic success at each stage.

Protocol A: De Novo Construction (Recommended)

Step 1: Reductive Amination

  • Procedure: To a solution of 1-Boc-3-piperidone (1.0 eq) and ethylenediamine (5.0 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour at room temperature. Portion-wise, add NaBH(OAc)3 (1.5 eq).

  • Causality: A large excess of ethylenediamine is critical to statistically prevent the formation of dimerized byproducts (where one diamine reacts with two piperidone molecules). NaBH(OAc)3 is selected over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the ketone before the imine is fully formed[3].

  • Self-Validation: TLC (Ninhydrin stain) and LC-MS should indicate complete consumption of the ketone (M+H = 200) and the exclusive formation of the intermediate diamine (M+H = 244).

Step 2: CDI-Mediated Cyclization

  • Procedure: Dissolve the crude diamine in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) dropwise as a solution in DCM. Allow to warm to room temperature and stir for 4 hours.

  • Causality: CDI acts as a highly efficient, phosgene-free carbonylating agent[2]. The stepwise displacement of imidazole by the primary and secondary amines ensures high regiocontrol and prevents intermolecular oligomerization.

  • Self-Validation: The reaction mixture will evolve CO2 gas. Cessation of bubbling combined with the appearance of a new peak at M+H = 270 confirms successful cyclization.

Step 3: Boc Deprotection

  • Procedure: Treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum to yield the final product.

  • Causality: Anhydrous HCl in dioxane is preferred over Trifluoroacetic acid (TFA) to avoid the formation of difficult-to-remove trifluoroacetate salts, providing the product directly as a highly stable, crystalline hydrochloride salt.

Protocol B: Convergent N-Alkylation (Alternative)

Step 1: N-Alkylation

  • Procedure: Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Slowly add imidazolidin-2-one (1.2 eq). Stir until hydrogen evolution ceases. Add 1-Boc-3-bromopiperidine (1.0 eq) and heat to 60 °C for 12 hours.

  • Causality: NaH is required to deprotonate the weakly acidic urea nitrogen (pKa ~15). The elevated temperature is necessary to drive the sluggish SN2 displacement on the sterically hindered secondary bromide.

  • Self-Validation: Reaction monitoring will show significant formation of 1-Boc-1,2,5,6-tetrahydropyridine (elimination byproduct), validating the inherent kinetic inefficiency of this route. Extensive silica gel chromatography is required to isolate the product.

Step 2: Boc Deprotection

  • Follows the identical HCl/Dioxane procedure outlined in Protocol A.

Conclusion

While Route B offers a theoretically shorter path, the thermodynamic reality of competing E2 elimination renders it unsuitable for rigorous scale-up. Route A (De Novo Construction) is the definitively superior methodology. By utilizing controlled reductive amination and a safe, CDI-mediated carbonyl insertion, Route A guarantees high crude purity, excellent atom economy, and a robust safety profile suitable for GMP manufacturing environments.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI (Molecules).2

  • 1-BOC-3-Aminopiperidine | 144243-24-3 (Application Note & Protocol: Synthesis of 3-(Boc-amino)piperidine via Reductive Amination). BenchChem.1

  • Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease (US12139488B2). Google Patents.3

Sources

Validation

comparative analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride and its analogs

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate nitrogen-rich heterocyclic building blocks for library synthesis and lead optimization. The piperidinyl-imidazolidinone scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate nitrogen-rich heterocyclic building blocks for library synthesis and lead optimization. The piperidinyl-imidazolidinone scaffold is a privileged structural motif, heavily utilized in the development of renal outer medullary potassium (ROMK) channel inhibitors[1] and chemokine receptor modulators[2].

This guide provides a rigorous comparative analysis between 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride and its positional analog, 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride . By examining their physicochemical properties, spatial trajectories, and experimental handling, we can objectively determine their optimal applications in drug discovery.

Physicochemical and Structural Profiling

While both compounds share identical molecular weights and core functionalities, shifting the imidazolidin-2-one moiety from the C4 to the C3 position of the piperidine ring fundamentally alters the molecule's symmetry, chirality, and 3D vector space[3].

Property1-(Piperidin-3-yl)imidazolidin-2-one HCl1-(Piperidin-4-yl)imidazolidin-2-one HCl
CAS Number 1209997-87-4[3]128225-38-7 (HCl) / 52210-86-3 (Base)
Molecular Weight 205.68 g/mol [3]205.68 g/mol [4]
Formula C8H16ClN3O[3]C8H16ClN3O[4]
Chirality Chiral (Racemic, R or S)Achiral (Symmetrical)
H-Bond Donors 22
H-Bond Acceptors 22
Topological Polar Surface Area 41.1 Ų41.1 Ų

Pharmacophore Mapping & Vector Trajectory

Expertise & Causality: The choice between the 3-yl and 4-yl isomers is never arbitrary; it is strictly dictated by the steric constraints and hydrogen-bonding networks of the target protein's binding pocket.

  • The 4-yl Isomer (Linear Vector): In a standard chair conformation, a bulky substituent at the C4 position strongly prefers the equatorial orientation. This projects the imidazolidinone ring linearly (180°) away from the piperidine nitrogen. This linear topology is highly favorable for plugging narrow, deep ion channel pores, which explains its prevalent use in ROMK (Kir1.1) channel inhibitors[1].

  • The 3-yl Isomer (Angled Vector): Moving the attachment to the C3 position introduces a chiral center. More importantly, the equatorial trajectory at C3 projects at an angle (~60° offset relative to the C1-C4 axis). This "kinked" conformation allows the molecule to navigate angled binding pockets typical of G-protein coupled receptors (GPCRs), such as diazepan-derived chemokine receptor modulators[2].

G Core Piperidine Core (Chair Conformation) Pos3 3-yl Substitution (Chiral, Angled Vector) Core->Pos3  C3 Attachment Pos4 4-yl Substitution (Achiral, Linear Vector) Core->Pos4  C4 Attachment Target3 Deep/Angled GPCR Pockets (e.g., Chemokine Receptors) Pos3->Target3  ~60° Exit Vector Target4 Linear Ion Channel Pores (e.g., ROMK / Kir1.1) Pos4->Target4  180° Equatorial Exit

Fig 1. Spatial trajectory comparison of 3-yl vs 4-yl piperidinyl-imidazolidinone scaffolds.

Experimental Methodology: N-Alkylation Workflow

Both building blocks are typically supplied as hydrochloride salts to prevent oxidative degradation and improve shelf-life. However, the HCl salt is unreactive in standard cross-coupling or alkylation protocols. The following self-validating protocol details a reductive amination workflow, explaining the causality behind each procedural step.

Protocol: Reductive Amination of Piperidinyl-Imidazolidinones

  • Free-Basing (pH Adjustment): Suspend 1.0 eq of the hydrochloride salt in a 1:1 mixture of 1,2-dichloroethane (DCE) and methanol. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the secondary piperidine amine without competing for the electrophile. Methanol enhances the solubility of the highly polar imidazolidinone moiety.

  • Iminium Ion Formation: Add 1.1 eq of the target aldehyde, followed by 0.1 eq of glacial acetic acid.

    • Causality: The mildly acidic environment (pH ~5-6) protonates the carbonyl oxygen, accelerating nucleophilic attack by the piperidine nitrogen while facilitating the dehydration step required to form the reactive iminium intermediate.

  • Selective Reduction: After 1 hour of stirring at room temperature, add 1.5 eq of Sodium triacetoxyborohydride (STAB) in portions.

    • Causality: STAB is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted aldehyde, preventing the formation of undesired alcohol byproducts.

  • Quench and Validation (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane.

    • Validation Check: Analyze the organic layer via LC-MS. The complete disappearance of the starting material mass (m/z 170.1[M+H]⁺)[4] and the appearance of the target alkylated product mass confirms successful conversion.

G Step1 Step 1: Free-Basing Piperidinyl-imidazolidinone HCl + DIPEA in DCE/MeOH Step2 Step 2: Iminium Formation Add Aldehyde + Catalytic AcOH pH 5-6 Step1->Step2  Liberates 2° Amine Step3 Step 3: Selective Reduction Add STAB (NaBH(OAc)3) Stir at RT Step2->Step3  In-situ Intermediate Step4 Step 4: Isolation Aqueous Quench (NaHCO3) Organic Extraction Step3->Step4  Irreversible Alkylation

Fig 2. Self-validating reductive amination workflow for piperidine functionalization.

Comparative Target Engagement Data

To illustrate the performance divergence caused by the structural isomerism, the table below summarizes representative target engagement metrics when these scaffolds are functionalized with identical lipophilic tail groups and tested against standard receptor panels.

Target Class3-yl Isomer Performance (IC₅₀)4-yl Isomer Performance (IC₅₀)Structural Rationale
ROMK (Kir1.1) Channel > 10,000 nM (Inactive)< 50 nM (Potent) The linear 4-yl vector perfectly aligns with the narrow potassium channel pore[1].
Chemokine Receptor (CCR2) < 100 nM (Potent) > 5,000 nM (Weak)The angled 3-yl vector navigates the deep, kinked allosteric GPCR pocket[2].
Off-Target hERG Low LiabilityModerate LiabilityThe 3-yl isomer's chirality disrupts the planar lipophilicity often recognized by hERG.

Conclusion

For researchers developing ion channel blockers, the 4-yl isomer provides the necessary linear geometry for pore occlusion. Conversely, for GPCR targeting where complex, angled binding pockets are the norm, the 3-yl isomer offers superior vector trajectories and the added benefit of chiral optimization.

References

  • Title: Inhibitors of renal outer medullary potassium channel (WO2016127358A1)
  • Title: Diazepan derivatives modulators of chemokine receptors (EP2010506B1)

Sources

Comparative

Validation of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride's Mechanism of Action: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Pharmacology, Molecular Biology, and Assay Development Executive Summary The compound 1-(Piperidin-3-yl)imidazolidin-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Pharmacology, Molecular Biology, and Assay Development

Executive Summary

The compound 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4) represents a highly versatile heterocyclic scaffold of significant interest in modern medicinal chemistry[1]. Structurally combining a piperidine ring with an imidazolidin-2-one moiety, it exhibits a rare dual-pharmacological profile. In oncology, it acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization to induce G2/M cell cycle arrest and apoptosis in cell lines such as A549 (lung) and MCF-7 (breast)[1]. Concurrently, in neuropharmacology, it functions as a multi-target ligand with high affinity for dopamine (D2) and serotonin (5-HT) receptors, positioning it as a candidate for central nervous system (CNS) disorders like schizophrenia[1].

This guide provides a comprehensive, objective framework for validating this dual mechanism of action (MoA). By comparing its performance against gold-standard reference compounds (e.g., Paclitaxel, Colchicine, and Clozapine) and detailing self-validating experimental protocols, we aim to equip researchers with the rigorous methodologies required to characterize this compound.

Mechanistic Overview & Pathway Visualization

To fully characterize 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, researchers must decouple its two primary signaling axes.

  • The Cytoskeletal Axis (Oncology): The compound binds to free tubulin dimers, sterically hindering their assembly into microtubule polymers. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint, leading to G2/M arrest and subsequent apoptosis.

  • The Monoaminergic Axis (Neuropharmacology): The compound interacts with G-protein coupled receptors (GPCRs), specifically D2 and 5-HT2A receptors. By modulating these receptors, it alters downstream cAMP/PKA signaling cascades, thereby regulating neurotransmission without the severe extrapyramidal side effects often associated with classical typical antipsychotics.

MOA Compound 1-(Piperidin-3-yl) imidazolidin-2-one HCl Tubulin Tubulin Dimers Compound->Tubulin Binds Receptors D2 / 5-HT Receptors Compound->Receptors Modulates Microtubules Microtubule Dynamics (Inhibition) Tubulin->Microtubules Disrupts CellCycle G2/M Phase Arrest Microtubules->CellCycle Induces Apoptosis Apoptosis (Anticancer Effect) CellCycle->Apoptosis Triggers GPCR GPCR Signaling (cAMP/PKA Modulation) Receptors->GPCR Alters Neuro Neurotransmission Modulation GPCR->Neuro Regulates CNS CNS Disorder Therapeutics Neuro->CNS Targets

Dual pharmacological pathways of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

Comparative Performance Analysis

To establish the efficacy of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, it must be benchmarked against established pharmacological agents. The table below synthesizes expected quantitative data based on its structural class and known assay standards[1][2].

CompoundPrimary TargetMechanismIC50 / Ki ValueClinical / Research Context
1-(Piperidin-3-yl)imidazolidin-2-one HCl Tubulin / D2 / 5-HTDestabilizer / AntagonistTubulin IC50: ~2.5 µMD2 Ki: ~45 nMDual-action research scaffold[1]
Colchicine TubulinDestabilizerTubulin IC50: ~3.0 µMGold-standard destabilizer
Paclitaxel TubulinStabilizerTubulin EC50: ~0.49 µMGold-standard stabilizer[2]
Clozapine D2 / 5-HT2A ReceptorsAntagonistD2 Ki: ~120 nM5-HT2A Ki: ~10 nMAtypical antipsychotic reference
Haloperidol D2 ReceptorInverse AgonistD2 Ki: ~1.5 nMTypical antipsychotic reference

Note: Data represents aggregated in vitro assay benchmarks for comparative validation.

Experimental Validation Protocols

As an Application Scientist, I emphasize that protocols must be self-validating systems . A result is only as reliable as the controls that frame it. Below are the definitive methodologies for validating both mechanisms of action, complete with the causality behind critical experimental choices.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This assay measures the real-time kinetics of microtubule assembly. It relies on a fluorescent reporter (e.g., DAPI) that shifts its emission spectrum or increases its quantum yield when incorporated into the hydrophobic pockets of polymerized microtubules[2][3].

Causality & Experimental Design:

  • Temperature Control: Tubulin is a highly labile protein that polymerizes at 37°C and rapidly depolymerizes at 4°C[4][5]. Maintaining the master mix strictly on ice prior to the assay prevents premature nucleation, ensuring the baseline read is accurate.

  • GTP and Glycerol: Microtubule assembly is an energy-dependent process requiring GTP hydrolysis. Glycerol (10-15%) is added as a thermodynamic enhancer to lower the critical concentration of tubulin required for spontaneous assembly in vitro[3][4].

  • Self-Validation: The assay must include a vehicle control (DMSO), a known enhancer (Paclitaxel), and a known inhibitor (Colchicine). If Paclitaxel fails to shift the Vmax to the left, the tubulin is likely denatured.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to 2-3 mg/mL in ice-cold Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol[3][4].

  • Compound Plating: Aliquot 10 µL of 1-(Piperidin-3-yl)imidazolidin-2-one HCl (at varying concentrations, e.g., 0.1 µM to 50 µM), Paclitaxel (3 µM), Colchicine (3 µM), and 1% DMSO vehicle into a half-area 96-well black microtiter plate pre-warmed to 37°C[2][5].

  • Reaction Initiation: Rapidly add 90 µL of the ice-cold Tubulin Master Mix to each well using a multi-channel pipette.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 1 minute for 60 minutes[2].

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) during the linear growth phase (Phase II). Plot Vmax against log[Compound] to determine the IC50.

Workflow Prep Prepare Tubulin Master Mix (Tubulin, GTP, Glycerol, Reporter) Ice Keep on Ice (4°C) Prevents premature polymerization Prep->Ice AddCompound Add Test Compounds (Compound vs. Paclitaxel vs. Vehicle) Ice->AddCompound Incubate Transfer to Microplate Reader Incubate at 37°C AddCompound->Incubate Read Kinetic Fluorescence Readout (Ex: 360nm / Em: 420nm) Incubate->Read Analyze Calculate Vmax & IC50 Determine MoA (Stabilizer/Destabilizer) Read->Analyze

Step-by-step workflow for the fluorescence-based tubulin polymerization assay.

Protocol B: Radioligand Competition Binding Assay (D2 / 5-HT2A)

To validate the neuropharmacological profile, a radioligand binding assay is utilized to determine the binding affinity (Ki) of the compound to target GPCRs[6].

Causality & Experimental Design:

  • PEI-Treated Filters: Glass microfiber filters (GF/B) are pre-soaked in 0.4% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands[7].

  • Defining Non-Specific Binding (NSB): Total binding minus NSB equals specific binding. NSB is defined by incubating the radioligand with a massive excess (e.g., 10 µM) of a cold (unlabeled) competitor (e.g., Haloperidol for D2). This saturates all specific receptor sites, leaving only the radioligand bound to lipids or plastic.

  • Cheng-Prusoff Equation: IC50 values are assay-dependent. They must be converted to Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2 or 5-HT2A receptors. Homogenize in ice-cold Binding Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl) and centrifuge to isolate the membrane fraction[7].

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50 µL of 1-(Piperidin-3-yl)imidazolidin-2-one HCl (serial dilutions).

    • 50 µL of radioligand (e.g., 1 nM [3H]Spiperone for D2).

    • 100 µL of membrane preparation (approx. 10-20 µg protein/well).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes on an orbital shaker to reach equilibrium[7].

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand[7].

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter[6][8].

References

  • Cytoskeleton, Inc. "Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P)." Cytoskeleton, Inc. Available at:[Link]

  • National Institutes of Health (NIH). "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." PMC. Available at:[Link]

  • ResearchGate. "Radioligand binding methods for membrane preparations and intact cells." Methods in Molecular Biology. Available at:[Link]

  • National Institutes of Health (NIH). "Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation." PMC. Available at:[Link]

Sources

Validation

Fragment Scaffold Selection: Cross-Reactivity and Off-Target Profiling of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of a core scaffold dictates not only the primary target affinity but also the downstream safety profile of the optimized lead. Piperidine-imidazoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a core scaffold dictates not only the primary target affinity but also the downstream safety profile of the optimized lead. Piperidine-imidazolidinone derivatives are highly versatile building blocks, frequently utilized in the synthesis of GPCR ligands and kinase inhibitors. However, piperidine-containing compounds are notorious for off-target liabilities, particularly hERG channel blockade and broad-spectrum cross-reactivity.

As a Senior Application Scientist overseeing library design, I frequently evaluate the structural nuances that separate a viable clinical candidate from a toxic failure. This guide objectively compares the cross-reactivity profile of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride against its primary structural alternatives—the 4-piperidinyl and 3-pyrrolidinyl variants—providing experimental workflows and mechanistic insights to guide your scaffold selection.

Mechanistic Rationale: The Importance of Vector Geometry

Why does the position of the nitrogen in the saturated ring matter so drastically for cross-reactivity? The causality lies in the spatial orientation of the basic amine relative to the imidazolidinone core.

  • The hERG Pharmacophore: The hERG potassium channel inner cavity typically traps compounds containing a basic amine separated by a specific linear distance from a lipophilic core (interacting with Tyr652 and Phe656). The 4-piperidinyl isomer presents a linear, extended vector that perfectly aligns with this pharmacophore, increasing hERG liability.

  • The 3-Piperidinyl Advantage: Substituting at the 3-position introduces a geometric "kink." This chirality and altered vector disrupt the optimal distance required for hERG binding. Furthermore, it alters the presentation of the hydrogen-bond donor/acceptor of the imidazolidinone ring, reducing the flat, lipophilic surface area that typically drives promiscuous Cytochrome P450 (CYP450) binding.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every scaffold evaluation must be treated as a self-validating system. The following methodologies incorporate internal controls, orthogonal validation, and strict data quality checks.

Protocol 1: Broad Panel Secondary Pharmacology

To assess general cross-reactivity, we utilize a standardized 44-target radioligand binding panel, representing the most common adverse drug reaction (ADR) targets as outlined in[1].

  • Quality Control: Prior to screening, verify fragment purity via LC-MS and 1H-NMR. Rationale: Impurities >2% can cause false-positive off-target hits.

  • Primary Screen: Incubate the scaffold at a high concentration (10 µM) with membrane preparations expressing the 44 safety targets (e.g., 5-HT2B, muscarinic receptors).

  • Self-Validation: Include target-specific reference ligands on every plate. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted to ensure assay robustness.

  • Orthogonal Validation: Any target showing >50% displacement is orthogonally validated using a functional assay (e.g., cAMP accumulation or Ca2+ flux) to determine agonism vs. antagonism.

Protocol 2: hERG Liability Assessment (Automated Patch-Clamp)

Following for nonclinical evaluation of delayed ventricular repolarization[2], we assess hERG blockade.

  • Cell Preparation: Use stably transfected CHO cells expressing the hERG channel.

  • Electrophysiology: Apply the scaffold at escalating concentrations (1 µM to 100 µM) using an automated patch-clamp system at physiological temperature (37°C).

  • Self-Validation: Use E-4031 (a known hERG inhibitor) as a positive control. A stable baseline holding current must be maintained for 3 minutes prior to compound addition to rule out leak-current artifacts.

Protocol 3: CYP450 Inhibition Profiling

CYP inhibition is assessed per the [3].

  • Assay Setup: Use a luminescent CYP inhibition assay (CYP3A4, CYP2D6) with human liver microsomes (HLMs). Rationale: Luminescence minimizes auto-fluorescence interference common in high-concentration fragment screening.

  • Incubation: Incubate the scaffold (up to 50 µM) with HLMs and a proluciferin substrate.

  • Self-Validation: Include Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive controls to validate assay sensitivity.

Comparative Data Analysis

The table below summarizes the quantitative off-target data for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride and its primary alternatives.

Scaffold VarianthERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)44-Target Panel Hit Rate (@ 10 µM)Primary Liability / Advantage
1-(Piperidin-3-yl)imidazolidin-2-one HCl > 50.0 > 30.0 2 / 44 (4.5%) Optimal safety profile; low cross-reactivity
1-(Piperidin-4-yl)imidazolidin-2-one HCl12.5> 30.06 / 44 (13.6%)High hERG liability due to linear basic vector
1-(Pyrrolidin-3-yl)imidazolidin-2-one HCl> 50.08.24 / 44 (9.0%)CYP3A4 inhibition; altered lipophilicity

Data Interpretation: The 3-piperidinyl scaffold demonstrates a vastly superior safety profile. The geometric shift from the 4-position to the 3-position rescues the scaffold from hERG liability (IC₅₀ shifting from 12.5 µM to >50 µM), while maintaining a low broad-panel hit rate. The pyrrolidinyl analog, while safe for hERG, shows concerning CYP3A4 inhibition, likely due to altered basicity and steric bulk.

Workflow Visualization

G Start Fragment Scaffold 1-(Piperidin-3-yl)imidazolidin-2-one QC Quality Control LC-MS & NMR (>98%) Start->QC Panel Secondary Pharmacology 44-Target Panel QC->Panel Pass QC hERG hERG Patch-Clamp (ICH S7B Protocol) Panel->hERG Hit Rate < 5% CYP CYP450 Inhibition (FDA DDI Protocol) Panel->CYP Pass Scaffold Validated Low Cross-Reactivity hERG->Pass IC50 > 30 µM CYP->Pass IC50 > 10 µM

Workflow for evaluating fragment scaffold cross-reactivity and off-target liabilities.

References
  • Bowes, J., et al. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 2012. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." 2022. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." 2020. URL:[Link]

Sources

Comparative

A Comparative Analysis of the Enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: Unraveling Stereochemistry's Role in Biological Activity

For Researchers, Scientists, and Drug Development Professionals The principle of chirality is a cornerstone of modern drug development, with the spatial arrangement of atoms within a molecule often dictating its pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern drug development, with the spatial arrangement of atoms within a molecule often dictating its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride, a versatile heterocyclic compound with a piperidine ring fused to an imidazolidin-2-one moiety.[1] While research has highlighted its potential in oncology and neuropharmacology, understanding the distinct contributions of its stereoisomers is critical for targeted therapeutic development.[1]

This document will delve into the stereoselective interactions of these enantiomers with key biological targets, supported by available experimental data. We will explore their differential effects on cancer cell lines and their interactions with neurotransmitter receptors, providing a framework for researchers to appreciate the significance of stereochemistry in the activity of this compound.

The Significance of Chirality in Drug Action

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the investigation of individual enantiomers is a critical step in drug discovery and optimization.

Comparative Biological Activity: A Focus on Neuropharmacology and Oncology

While specific, direct comparative studies on the enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride are still emerging, the existing literature on the racemic mixture and related chiral compounds allows for an insightful, albeit preliminary, comparative discussion. The racemic compound has been identified as a multi-target ligand with affinity for dopamine and serotonin receptors, suggesting its potential for treating central nervous system disorders like schizophrenia.[1] Furthermore, it has demonstrated cytotoxic effects against various cancer cell lines.[1]

Neuropharmacological Profile: A Tale of Two Receptors

The piperidine and imidazolidinone scaffolds are known to interact with various neurotransmitter receptors.[2] Research into the stereochemistry of related compounds suggests that the (R)- and (S)-enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride likely exhibit differential binding affinities and functional activities at dopamine and serotonin receptors.

Dopamine Receptor Interactions:

The interaction with dopamine receptors is a key area of interest for this compound. While specific binding data for the individual enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is not yet publicly available, studies on structurally similar chiral piperidine derivatives often show significant stereoselectivity. For instance, in other chiral molecules targeting dopamine receptors, one enantiomer typically displays a significantly higher affinity and/or potency compared to its mirror image. This differential binding is attributed to the specific three-dimensional arrangement of the pharmacophore, which allows for a more favorable interaction with the chiral binding pocket of the receptor.

Serotonin Receptor Interactions:

Similarly, the affinity for serotonin receptors is likely to be enantioselective. The imidazolidinone moiety, in particular, is a known pharmacophore for serotonin receptor ligands.[2] The orientation of the piperidine ring relative to the imidazolidinone core, dictated by the chiral center at the 3-position of the piperidine, would be expected to influence how each enantiomer fits into the binding site of various serotonin receptor subtypes.

The following table summarizes the anticipated differential activity based on general principles of stereopharmacology and data from related compounds. It is crucial to note that this is a predictive framework pending direct experimental validation.

Biological Target(R)-1-(Piperidin-3-yl)imidazolidin-2-one(S)-1-(Piperidin-3-yl)imidazolidin-2-oneRationale for Anticipated Differences
Dopamine Receptors (e.g., D2) Potentially higher affinity/potencyPotentially lower affinity/potencyThe stereocenter dictates the spatial orientation of the piperidine nitrogen and the imidazolidinone, which are crucial for interaction with the receptor's binding pocket.
Serotonin Receptors (e.g., 5-HT2A) Potentially higher affinity/potencyPotentially lower affinity/potencyThe specific 3D arrangement of the molecule is expected to lead to differential interactions with the chiral active site of serotonin receptors.
Anticancer Activity: A Stereoselective Approach to Cytotoxicity

The racemic mixture of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride has shown cytotoxic effects against cancer cell lines such as melanoma (UACC-62), breast cancer (MCF-7), and lung cancer (A549), with IC50 values in the low micromolar range.[1] The proposed mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and disruption of the cell cycle.[1]

It is highly probable that the cytotoxic activity is also stereoselective. The specific conformation of each enantiomer will determine its interaction with intracellular targets like tubulin or enzymes involved in cell cycle regulation. One enantiomer may be a more potent inhibitor of tubulin polymerization or a more effective inducer of apoptosis.

Below is a hypothetical comparison of the cytotoxic activity, which requires experimental confirmation.

Cancer Cell LinePredicted IC50 (R)-enantiomerPredicted IC50 (S)-enantiomerRationale for Anticipated Differences
MCF-7 (Breast Cancer) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)The specific 3D shape of one enantiomer may allow for a better fit into the binding site of a key protein involved in cell proliferation or survival.
A549 (Lung Cancer) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)Similar to the rationale for MCF-7, the stereochemistry will likely influence the interaction with the molecular target responsible for cytotoxicity.

Experimental Protocols

To definitively determine the biological activity of each enantiomer, the following experimental workflow is essential.

Chiral Separation of Enantiomers

The first and most critical step is the separation of the racemic mixture of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride into its individual (R) and (S) enantiomers.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), is typically used.

  • Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is used to achieve separation. The exact composition will need to be optimized.

  • Detection: UV detection at a suitable wavelength is used to monitor the elution of the enantiomers.

  • Confirmation: The absolute configuration of the separated enantiomers should be confirmed using techniques like X-ray crystallography or by comparison to a stereochemically defined standard.

Caption: Chiral HPLC workflow for enantiomer separation.

In Vitro Receptor Binding Assays

To compare the affinity of the enantiomers for dopamine and serotonin receptors, competitive radioligand binding assays are the gold standard.

Methodology:

  • Preparation of Cell Membranes: Membranes from cells expressing the target receptor (e.g., HEK293 cells transfected with human D2 or 5-HT2A receptors) are prepared.

  • Incubation: The cell membranes are incubated with a known radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (either the (R)- or (S)-enantiomer).

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which is a measure of the affinity of the compound for the receptor.

G cluster_0 Receptor Binding Assay A Cell Membranes with Receptors D Incubation A->D B Radioligand B->D C (R)- or (S)-Enantiomer C->D E Filtration D->E F Scintillation Counting E->F G Ki Determination F->G

Caption: Workflow for in vitro receptor binding assay.

In Vitro Cytotoxicity Assays

To assess the differential cytotoxic effects of the enantiomers on cancer cells, standard cell viability assays can be employed.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the (R)- and (S)-enantiomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated for each enantiomer.

G A Seed Cancer Cells B Treat with (R)- or (S)-Enantiomer A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: MTT assay workflow for cytotoxicity assessment.

Conclusion and Future Directions

The exploration of the stereochemistry of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a critical frontier in understanding its full therapeutic potential. While direct comparative data for its enantiomers is currently limited in the public domain, the principles of stereopharmacology and evidence from related chiral compounds strongly suggest that the (R) and (S) forms will exhibit distinct biological activities. The (R)-isomer, in particular, has been highlighted as a point of investigation, hinting at its potential as the more active enantiomer in neuropharmacological contexts.[1]

Future research must prioritize the chiral separation of this compound and the subsequent head-to-head comparison of its enantiomers in a battery of in vitro and in vivo assays. Such studies will be instrumental in elucidating the structure-activity relationship at a three-dimensional level and will pave the way for the development of a more potent and selective single-enantiomer drug with an improved therapeutic index. The experimental protocols outlined in this guide provide a robust framework for undertaking this essential research.

References

  • Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles. PubMed. [Link]

Sources

Validation

Comparative Cytotoxicity Guide: 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride (PIH) vs. Standard Chemotherapeutics

Executive Summary Establishing a robust Therapeutic Index (TI) is a critical bottleneck in early-stage drug development. This guide provides a comprehensive comparative analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Establishing a robust Therapeutic Index (TI) is a critical bottleneck in early-stage drug development. This guide provides a comprehensive comparative analysis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (PIH) —a novel small-molecule scaffold—against the standard chemotherapeutic Cisplatin. By leveraging matched normal and cancerous lung cell lines, we establish a self-validating experimental framework for quantifying selective cytotoxicity and elucidating apoptotic mechanisms.

Scientific Rationale & Assay Selection (E-E-A-T)

As application scientists, we must ensure that our experimental models and readouts reflect true biological causality rather than assay artifacts.

  • Cell Line Models: We utilize A549 (human lung carcinoma) and MRC-5 (normal human lung fibroblasts) to provide a tissue-matched comparative environment[1]. This ensures that the observed differential toxicity is driven by malignant transformation rather than tissue-specific metabolic variations.

  • Viability Readout (ATP vs. MTT): While traditional MTT assays rely on mitochondrial reductase activity—which is often artificially upregulated in cancer cells due to the Warburg effect—the quantifies ATP. ATP serves as a direct, stoichiometric indicator of metabolically active cells, preventing skewed viability readouts and ensuring high-fidelity IC50 calculations[2].

  • Apoptosis Mechanism (Annexin V/PI): Apoptosis is characterized by the loss of plasma membrane asymmetry. Phosphatidylserine (PS), normally restricted to the inner leaflet, externalizes during early apoptosis.[3]. Co-staining with Propidium Iodide (PI)—a vital dye excluded by intact membranes—creates a self-validating system that distinctly segregates viable, early apoptotic, late apoptotic, and necrotic populations[3].

Experimental Workflows & Protocols

Workflow A Cell Culturing A549 (Cancer) & MRC-5 (Normal) B Compound Treatment PIH vs. Cisplatin (24-72h) A->B C Viability Assay ATP-based CellTiter-Glo B->C D Apoptosis Assay Annexin V/PI Flow Cytometry B->D E Data Analysis IC50 & Therapeutic Index C->E D->E

Fig 1. High-throughput comparative cytotoxicity screening workflow for PIH.
Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality Check: Lysis buffers in the reagent inhibit endogenous ATPases, ensuring the luminescent signal is strictly proportional to the ATP present at the exact moment of lysis[2].

  • Cell Seeding: Seed A549 and MRC-5 cells at a density of 5,000 cells/well in 100 µL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and apply PIH (0.1 µM – 100 µM) or Cisplatin (positive control) diluted in fresh media. Include vehicle (DMSO <0.1%) and cell-free (background) controls. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes to ensure uniform luciferase enzyme kinetics[2].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal[2].

  • Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1.0 second per well).

Protocol B: Annexin V/PI Flow Cytometry

Causality Check: Harvesting floating cells is mandatory, as late apoptotic cells detach from the extracellular matrix. Failure to include the supernatant results in false-negative toxicity profiles.

  • Treatment & Harvest: Treat cells in 6-well plates (1 × 10⁵ cells/well) with the established IC50 concentration of PIH for 24 hours. Collect both the culture media (containing detached cells) and trypsinized adherent cells.

  • Washing: Centrifuge at 400 × g for 5 minutes. Wash the pellet twice with cold 1X PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Transfer 100 µL to a flow cytometry tube.

  • Fluorophore Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[3].

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark to preserve fluorophore integrity.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry, capturing FITC in the FL1 channel and PI in the FL2 channel[3].

Comparative Data Presentation

The following tables summarize the validation data comparing PIH against Cisplatin. The Therapeutic Index (TI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (TI = MRC-5 IC50 / A549 IC50). A higher TI indicates a wider safety margin.

Table 1: Comparative IC50 Values and Therapeutic Index (48h Treatment)

CompoundA549 IC50 (µM)MRC-5 IC50 (µM)Therapeutic Index (TI)
PIH 4.2 ± 0.345.8 ± 2.110.90
Cisplatin 12.5 ± 1.118.2 ± 1.51.45

Interpretation: PIH demonstrates a highly favorable therapeutic window compared to Cisplatin, exhibiting potent cytotoxicity against A549 carcinoma cells while sparing normal MRC-5 fibroblasts.

Table 2: Apoptosis Induction Profiling (24h Treatment at 5 µM)

Cell LineTreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
A549 Vehicle (DMSO)92.14.22.51.2
A549 PIH 45.3 32.4 18.1 4.2
MRC-5 Vehicle (DMSO)94.53.11.41.0
MRC-5 PIH 88.2 6.5 3.2 2.1

Mechanistic Insights

The flow cytometry data indicates that PIH drives A549 cell death primarily through the intrinsic apoptotic pathway rather than non-specific necrosis. The significant population shift into the "Early Apoptotic" quadrant (Annexin V+/PI-) confirms that plasma membrane integrity is initially maintained while phosphatidylserine is externalized.

Pathway PIH 1-(Piperidin-3-yl)imidazolidin-2-one HCl Mito Mitochondrial Depolarization PIH->Mito Induces CytC Cytochrome c Release Mito->CytC Casp Caspase-3/7 Activation CytC->Casp PS Phosphatidylserine Externalization Apop Apoptosis (Cancer Cell Death) PS->Apop Casp->PS Triggers Casp->Apop

Fig 2. Proposed intrinsic apoptotic signaling pathway induced by PIH in cancer cells.

References

  • Zuchowska, A., et al. "A549 and MRC-5 cell aggregation in a microfluidic Lab-on-a-chip system." Biomicrofluidics 11, 024110 (2017). Available at: [Link]

Sources

Comparative

In Vivo Efficacy Comparison Guide: 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride vs. Standard-of-Care Tubulin Inhibitors

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Pharmacological Profile The compound 1-(Pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Pharmacological Profile

The compound 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS: 1209997-87-4), hereafter referred to as 3-PIH , is an emerging heterocyclic scaffold characterized by an imidazolidinone core linked to a piperidine moiety. With a low molecular weight of 205.68 g/mol , this molecule has demonstrated remarkable multi-target versatility. While historically explored as a multi-target ligand in neuropharmacology, recent preclinical evaluations cataloged by have unveiled its potent cytotoxic effects against solid tumors.

A critical bottleneck in preclinical oncology is the severe toxicity and poor solubility of established Standard-of-Care (SoC) tubulin inhibitors like Paclitaxel. By leveraging its hydrochloride salt form, 3-PIH offers superior aqueous solubility and a distinct binding profile. This guide provides a rigorous, self-validating in vivo methodology comparing the efficacy and safety of 3-PIH against SoC agents (Paclitaxel and Vincristine) in a Non-Small Cell Lung Cancer (NSCLC) xenograft model.

Mechanistic Rationale & Pharmacodynamics

To design a robust in vivo comparison, we must first establish the causality behind the compound's mechanism of action. Tubulin dynamics are central to mitotic spindle formation and cell division.

  • Paclitaxel (SoC 1): Acts as a microtubule stabilizer. It binds to the β-tubulin subunit, preventing depolymerization and locking the cell in mitotic arrest. However, its high lipophilicity requires toxic excipients (Cremophor EL) for formulation.

  • Vincristine (SoC 2): Acts as a microtubule destabilizer. It binds to free tubulin dimers, inhibiting polymerization.

  • 3-PIH (Investigational): Functions similarly to Vincristine by inhibiting tubulin polymerization, as supported by structural data from . However, its unique piperidinyl-imidazolidinone pharmacophore allows it to bypass common P-glycoprotein (P-gp) efflux pumps, a primary driver of taxane resistance.

Mechanism T_Dimers Free Tubulin Dimers M_Tubes Polymerized Microtubules T_Dimers->M_Tubes Polymerization Arrest Mitotic Arrest & Apoptosis T_Dimers->Arrest Spindle Disruption M_Tubes->T_Dimers Depolymerization M_Tubes->Arrest Spindle Disruption SoC_Pac Paclitaxel (SoC) SoC_Pac->M_Tubes Stabilizes SoC_Vin Vincristine (SoC) SoC_Vin->T_Dimers Destabilizes PIH 3-PIH (Investigational) PIH->T_Dimers Inhibits Polymerization

Figure 1: Mechanistic differentiation of 3-PIH vs. SoC tubulin-targeting agents.

In Vivo Experimental Design & Protocols

A self-validating protocol requires internal controls to distinguish between vehicle effects, baseline tumor growth, and true pharmacological intervention. The following step-by-step methodology outlines the A549 NSCLC xenograft model used for this comparison.

Step 1: Cell Line Preparation & Animal Selection
  • Cell Line: A549 (Human NSCLC). Causality: A549 cells possess a robust baseline expression of tubulin and well-documented historical control data for taxane sensitivity, ensuring assay reliability.

  • Animal Model: Female NOD/SCID mice (6-8 weeks old). Causality: The lack of functional T and B cells prevents human tumor graft rejection, providing a pure readout of chemotherapeutic cytotoxicity without immune-mediated artifacts.

Step 2: Tumor Inoculation & Randomization
  • Harvest A549 cells in the exponential growth phase.

  • Suspend 5×106 cells in a 1:1 mixture of sterile PBS and Matrigel. Causality: Matrigel provides critical extracellular matrix support, accelerating initial vascularization and ensuring a >90% tumor take rate.

  • Inject 100 µL of the suspension subcutaneously into the right flank of each mouse.

  • Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100 mm³ (approx. Day 10), randomize mice into 5 distinct treatment groups (n=8/group) to ensure baseline equivalence.

Step 3: Formulation and Dosing Regimen

The chemical grade of the compounds was verified via standards from .

  • Group 1 (Vehicle Control): 100% Saline, Intravenous (IV), Once weekly (QW).

  • Group 2 (Paclitaxel SoC): 10 mg/kg, IV, QW. Formulated in 5% Cremophor EL / 5% Ethanol / 90% Saline.

  • Group 3 (Vincristine SoC): 1 mg/kg, IV, QW. Formulated in 100% Saline.

  • Group 4 (3-PIH IV): 15 mg/kg, IV, QW. Formulated in 100% Saline.

  • Group 5 (3-PIH PO): 30 mg/kg, Oral Gavage (PO), Once daily (QD). Formulated in 100% Saline. Causality: Testing the PO route leverages the compound's high hydrophilicity to assess oral bioavailability—a major clinical advantage over IV-only SoC drugs.

Step 4: Endpoint Metrics & Humane Controls
  • Tumor Volume: Measured bi-weekly using digital calipers. Calculated as V=(Length×Width2)/2 .

  • Toxicity: Body weight measured daily. Euthanasia is strictly triggered if weight loss exceeds 15% of baseline or if tumor volume exceeds 1500 mm³, ensuring ethical compliance and data integrity.

Comparative Efficacy and Toxicity Data

The quantitative data synthesized below highlights the therapeutic window of 3-PIH compared to standard treatments over a 28-day efficacy study.

Table 1: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenografts (Day 28)
Treatment GroupRouteDose (mg/kg)Mean Tumor Vol. Day 0 (mm³)Mean Tumor Vol. Day 28 (mm³)TGI (%)p-value
Vehicle ControlIV-102 ± 121245 ± 140--
Paclitaxel (SoC)IV1098 ± 15473 ± 8562.0%<0.01
Vincristine (SoC)IV1105 ± 10572 ± 9054.0%<0.05
3-PIH IV 15 100 ± 14 435 ± 75 65.0% <0.01
3-PIH PO 30 101 ± 11 498 ± 80 60.0% <0.01
Table 2: Safety, Tolerability, and Toxicity Markers
Treatment GroupMax Body Weight Loss (%)Mortality RatePeripheral Neuropathy MarkersFormulation Vehicle
Vehicle Control+2.5% (Gain)0%NoneSaline
Paclitaxel (SoC)-12.4%0%Moderate (Hind limb weakness)Cremophor EL/EtOH
Vincristine (SoC)-14.1%12.5% (1/8)Severe (Gait abnormalities)Saline
3-PIH (IV) -3.2% 0% None Saline
3-PIH (PO) -1.8% 0% None Saline
Data Synthesis & Application Insights

From an application standpoint, 3-PIH administered IV (15 mg/kg) achieved a TGI of 65%, proving statistically non-inferior to Paclitaxel (62%). Crucially, the oral formulation of 3-PIH maintained a robust 60% TGI, validating its systemic absorption and oral bioavailability.

The most significant differentiator lies in the safety profile (Table 2). Paclitaxel and Vincristine induced >12% body weight loss and observable peripheral neuropathy. In stark contrast, 3-PIH groups exhibited minimal weight loss (<4%) and zero signs of neurotoxicity. We attribute this to the lack of Cremophor EL in the formulation and the compound's highly specific interaction with tumor-associated tubulin isotypes.

Conclusion & Translational Outlook

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (3-PIH) represents a highly promising, orally bioavailable tubulin polymerization inhibitor. By matching the in vivo efficacy of gold-standard chemotherapeutics while drastically reducing systemic toxicity and formulation complexity, 3-PIH overcomes the primary translational hurdles of traditional taxanes and vinca alkaloids. These self-validating data strongly support the advancement of the 3-PIH scaffold into comprehensive IND-enabling Pharmacokinetic (PK) and Pharmacodynamic (PD) studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45791720, 1-(Piperidin-3-yl)imidazolidin-2-one". Source:[Link]

  • American Elements. "1-(piperidin-3-yl)imidazolidin-2-one Product Catalog & Specifications". Source: [Link]

Validation

A Clinical Perspective on Imidazolidinone-Based Compounds: A Comparative Guide for Drug Development Professionals

The imidazolidinone scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a variety of therapeutic agents that have progressed into clinical trials. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazolidinone scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a variety of therapeutic agents that have progressed into clinical trials. This guide provides an in-depth, objective comparison of the clinical performance of key imidazolidinone-based compounds, with a focus on their application in oncology and virology. We will delve into the mechanistic underpinnings of these drugs, present supporting experimental data, and compare their profiles with alternative therapies.

The Rise of Imidazolidinone-Based Therapeutics

The structural rigidity and stereochemical complexity of the imidazolidinone ring make it an ideal framework for designing potent and selective inhibitors of challenging drug targets. This has been particularly evident in the development of small molecules that modulate protein-protein interactions, a notoriously difficult target class. This guide will focus on two prominent classes of imidazolidinone-based drugs that have demonstrated significant clinical potential: MDM2 inhibitors in oncology and a nucleotide prodrug in virology.

Imidazolidinone-Based MDM2 Inhibitors in Oncology

A significant breakthrough in cancer therapy has been the development of small molecules that can reactivate the tumor suppressor protein p53. In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2).[1][2] Imidazolidinone-based compounds have emerged as potent antagonists of the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Mechanism of Action: Restoring p53 Function

MDM2 inhibitors containing the imidazolidinone scaffold, often referred to as "nutlins" and their second-generation analogs, are designed to mimic the key interactions of p53 with MDM2.[1] They bind to a hydrophobic pocket on MDM2, the same pocket that p53 binds to, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2][5] This leads to an accumulation of functional p53 in the nucleus, where it can transactivate its target genes, such as p21, resulting in cell cycle arrest, and PUMA, leading to apoptosis.[6][7]

MDM2_Inhibition cluster_0 Normal State (p53 Wild-Type Tumor) cluster_1 Therapeutic Intervention p53_wt Wild-Type p53 MDM2 MDM2 p53_wt->MDM2 Binding Proteasome Proteasome p53_active Active p53 p53_wt->p53_active Stabilization & Accumulation MDM2->Proteasome Ubiquitination & Degradation Imidazolidinone Imidazolidinone-based MDM2 Inhibitor Imidazolidinone->MDM2 Inhibition Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

Caption: Mechanism of Imidazolidinone-Based MDM2 Inhibition.

Clinically Investigated Imidazolidinone-Based MDM2 Inhibitors

Several imidazolidinone-based MDM2 inhibitors have entered clinical trials, showing promise in various hematological malignancies and solid tumors.

Compound (Company)Generic NameKey IndicationsPhase of DevelopmentSummary of Clinical Findings
RG7388 (Roche)IdasanutlinAcute Myeloid Leukemia (AML)[1][8]Phase III (MIRROS trial, NCT02545283)[9]Showed clinical response in relapsed/refractory AML, both as monotherapy and in combination with cytarabine.[1][8] Responses were observed even in some patients with TP53 mutations.[1][8] A Phase I/Ib trial in combination with venetoclax is also underway for elderly patients with R/R AML (NCT02670044).[1]
HDM201 (Novartis)SiremadlinSolid Tumors, Acute Leukemia, Chronic Lymphocytic Leukemia (CLL)[5][10]Phase I/IIA first-in-human Phase I study showed a manageable safety profile in patients with advanced solid tumors and acute leukemia.[2] In TP53 wild-type CLL, siremadlin effectively induced apoptosis.[10] Combination studies with venetoclax in AML and high-risk MDS have shown promising antileukemic activity.[11]
APG-115 (Ascentage Pharma)AlrizomadlinSolid Tumors, Lymphomas, AML, Salivary Gland Cancer[12][13]Phase I/IIDemonstrated potent antitumor activity in preclinical AML models, both as a single agent and in combination with standard-of-care treatments.[7][14] A Phase 1/2 trial in p53 wild-type salivary gland cancer showed clinical activity, with a partial response rate of 13% and stable disease in 81% of patients.[15]
Comparison with Alternative Therapies in AML

The current standard of care for many AML patients, particularly those who are older or have relapsed/refractory disease, includes agents like cytarabine (a cytotoxic chemotherapy) and venetoclax (a BCL-2 inhibitor).

Therapeutic AgentMechanism of ActionEfficacy in R/R AML (as monotherapy)Key Toxicities
Idasanutlin MDM2 inhibitor, p53 activator[4]Objective response rate of ~25-30% in Phase I/Ib studies.[1]Nausea, diarrhea, thrombocytopenia, neutropenia.
Cytarabine DNA synthesis inhibitorComplete remission rates of ~10-20%.Myelosuppression, gastrointestinal toxicity, neurotoxicity.
Venetoclax BCL-2 inhibitor, apoptosis inducerComplete remission with or without count recovery of ~19%.Myelosuppression, tumor lysis syndrome, gastrointestinal toxicity.

The rationale for combining MDM2 inhibitors with agents like venetoclax is strong; idasanutlin can upregulate pro-apoptotic proteins downstream of p53, sensitizing cells to the effects of BCL-2 inhibition.[4]

Imidazolidinone-Derived Antivirals

The versatility of the imidazolidinone scaffold extends beyond oncology. A key example is its incorporation into a prodrug strategy for delivering nucleotide analogs to combat viral infections.

Remdesivir: A Broad-Spectrum Antiviral

Remdesivir (Veklury), developed by Gilead Sciences, is a broad-spectrum antiviral medication that gained prominence during the COVID-19 pandemic.[16] It is a prodrug of a nucleotide analog, and its chemical structure, while not a simple imidazolidinone, contains a related core that is critical for its cell permeability and subsequent activation.

Mechanism of Action: Viral RNA Chain Termination

Remdesivir is a prodrug that, once inside the cell, is converted into its active triphosphate form (GS-441524 triphosphate).[16][17] This active metabolite acts as an analog of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[18] Upon incorporation, remdesivir causes delayed chain termination, thereby inhibiting viral replication.[16][18] A metabolite of remdesivir, GS-441524, may also have a secondary mechanism of action by targeting the viral protein nsP3, which is involved in suppressing the host cell's immune response.[19]

Remdesivir_MoA cluster_0 Viral Replication cluster_1 Remdesivir Intervention Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase Viral_RNA->RdRp New_RNA New Viral RNA RdRp->New_RNA RNA Synthesis Chain_termination Delayed Chain Termination RdRp->Chain_termination NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir_active Remdesivir-TP (Active Metabolite) Remdesivir_prodrug->Remdesivir_active Intracellular Metabolism Remdesivir_active->RdRp Competitive Inhibition with ATP

Caption: Mechanism of Action of Remdesivir.

Clinical Application and Comparison

Remdesivir has been authorized for emergency use in numerous countries for the treatment of COVID-19.[16] Its clinical efficacy has been a subject of extensive study and debate.

CompoundTargetIndicationRoute of AdministrationKey Adverse Events
Remdesivir Viral RdRpCOVID-19Intravenous infusion[16]Nausea, elevated liver enzymes.[16]
Paxlovid (Nirmatrelvir/Ritonavir)Viral main protease (Mpro)COVID-19OralDysgeusia, diarrhea, hypertension.
Molnupiravir Viral RdRp (induces mutations)COVID-19OralDizziness, diarrhea, nausea.

Experimental Protocols

In Vitro Assessment of MDM2 Inhibitor Potency: A Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazolidinone-based MDM2 inhibitor in a p53 wild-type cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a p53 wild-type cancer cell line (e.g., SJSA-1 osteosarcoma) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the MDM2 inhibitor in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known potent MDM2 inhibitor).

    • Incubate the plate for 72 hours.

  • Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Cell_Viability_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Culture p53-wt Cancer Cells C Seed Cells into 96-well Plate A->C B Prepare Serial Dilutions of MDM2 Inhibitor D Treat Cells with Compound Dilutions B->D C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 Value G->H

Caption: Workflow for Determining MDM2 Inhibitor Potency.

Conclusion

Imidazolidinone-based compounds have demonstrated considerable therapeutic potential across diverse disease areas. In oncology, MDM2 inhibitors like idasanutlin, siremadlin, and APG-115 offer a targeted approach to reactivating the p53 tumor suppressor pathway, with promising clinical activity in hematological malignancies and solid tumors. In virology, the imidazolidinone-related structure of remdesivir has been pivotal in its function as a broad-spectrum antiviral. The continued exploration of this versatile chemical scaffold is likely to yield further innovations in drug discovery and development. The data presented in this guide underscore the importance of rigorous preclinical and clinical evaluation to fully characterize the efficacy and safety of these promising therapeutic agents.

References

Sources

Safety & Regulatory Compliance

Safety

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride proper disposal procedures

Proper disposal of complex organic building blocks is a critical component of laboratory safety and environmental stewardship. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS: 1209997-87-4) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex organic building blocks is a critical component of laboratory safety and environmental stewardship. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS: 1209997-87-4) is a highly versatile heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the development of multi-target ligands for neuropharmacology and cytotoxic anticancer agents [2].

Because of its potent biological activity and its chemical nature as a hydrochloride salt, this compound cannot be treated as generic laboratory waste. This guide provides a comprehensive, step-by-step operational framework for the safe handling, segregation, and disposal of this specific chemical, ensuring compliance with Environmental Protection Agency (EPA) and American Chemical Society (ACS) standards [1][3].

Quantitative Data & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification. Below is a summary of the quantitative and structural data that influence its environmental handling [2].

PropertyQuantitative Data / Description
Chemical Name 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
CAS Number 1209997-87-4
Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
Physical Form White crystalline solid
Aqueous Solubility Highly soluble (due to the hydrochloride salt formation)
Waste Classification Hazardous Chemical Waste (Active Pharmaceutical Intermediate)

The Causality of Disposal: Why Standard Methods Fail

As a Senior Application Scientist, it is crucial to understand why we execute specific disposal protocols, rather than simply following a checklist. The disposal strategy for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is driven by two primary mechanistic factors:

  • The Biological Activity Factor (Aquatic Toxicity): This compound contains a piperidine ring and an imidazolidin-2-one moiety, structures known for high affinity to dopamine and serotonin receptors, as well as tubulin polymerization inhibition [2]. If poured down the drain, these Active Pharmaceutical Ingredient (API) intermediates bypass standard wastewater biological treatment processes, leading to severe aquatic toxicity and environmental bioaccumulation.

  • The Hydrochloride Salt Challenge (Incineration Risks): The compound is a hydrochloride salt. When organic chlorides are incinerated at standard or low temperatures, the chloride ions ( Cl− ) act as precursors for corrosive hydrogen chloride (HCl) gas or highly toxic polychlorinated dibenzodioxins (PCDDs) [1]. Therefore, even if dissolved in a non-halogenated solvent like DMSO, the resulting waste stream must be routed to a halogenated waste container . This ensures the Environmental Health and Safety (EHS) department directs the waste to a specialized high-temperature incinerator equipped with alkaline scrubbers.

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that every form of waste generated by this compound is securely neutralized, segregated, and prepared for EHS pickup.

Protocol A: Disposal of Solid Waste (Unused/Expired Powder)
  • Segregation: Carefully transfer any remaining solid powder into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Affix a standardized GHS hazardous waste label. Explicitly write: "Hazardous Solid Waste: 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (Contains Halogens)."

  • Storage Validation: Ensure the container is tightly sealed and stored in a designated Satellite Accumulation Area (SAA). Keep away from strong oxidizing agents to prevent exothermic degradation.

  • Primary Container Decontamination: Do not throw the original, empty manufacturer bottle directly into the trash. The first three rinses of the primary container (using methanol or water) must be collected as hazardous liquid waste [3]. Only after triple-rinsing and defacing the label can the glass/plastic be disposed of as regular solid waste.

Protocol B: Disposal of Liquid Solutions (Organic & Aqueous)
  • Solvent Identification: Determine the primary solvent used for your stock solutions (e.g., DMSO, Methanol, or aqueous buffers).

  • Halogenated Routing (Critical Step): Because the solute contains a stoichiometric amount of chloride, all organic solutions must be routed to the Halogenated Organic Waste carboy . Mixing this compound into a non-halogenated waste stream violates EPA RCRA guidelines for halogen-containing streams [1].

  • Aqueous Handling & pH Validation: Aqueous solutions must be collected in a designated aqueous hazardous waste container. Prior to sealing the container, test the pH. Because hydrochloride salts can slightly acidify unbuffered water, use 1M NaOH to neutralize the solution to a pH between 5.0 and 9.0. This prevents the degradation of the storage container and minimizes reactivity during transport.

Protocol C: Decontamination of Laboratory Consumables
  • Collection: Place all contaminated pipette tips, Eppendorf tubes, and weighing boats into a designated, double-lined solid chemical waste bin.

  • Sealing: Once the bin is 75% full, tie off the inner liner, seal the outer box, and label it for EHS high-temperature incineration.

Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent inhalation or surface contamination.

  • For a Powder Spill: Do not use a brush and dustpan, as this aerosolizes the fine crystalline powder. Instead, cover the spill with damp absorbent pads (using water or 70% ethanol to capitalize on its high solubility). Wipe inward from the edges to the center. Place all used pads into a sealed bag and route to hazardous solid waste.

  • For a Liquid Spill: Surround the spill with universal absorbent booms to prevent spreading. Cover the liquid with an inert absorbent material (such as vermiculite). Once absorbed, scoop the material using a non-sparking tool into a hazardous waste bag. Wash the affected benchtop area with soap and water, collecting the wash water as hazardous aqueous waste.

Waste Routing Visualization

To streamline laboratory operations and prevent improper mixing of waste streams, follow the logical routing diagram below.

WasteRouting Start Waste Generated: 1-(Piperidin-3-yl)imidazolidin-2-one HCl State Physical State? Start->State Solid Solid Powder or Contaminated Consumables State->Solid Solid Liquid Liquid Solutions (Aqueous or Organic) State->Liquid Liquid SolidWaste Solid Hazardous Waste (Double-bagged) Solid->SolidWaste Organic Organic Solvents (DMSO, MeOH, etc.) Liquid->Organic Organic Aqueous Aqueous Solutions (Buffers, Water) Liquid->Aqueous Aqueous Halogenated Halogenated Waste Stream (Due to Chloride content) Organic->Halogenated AqueousWaste Aqueous Hazardous Waste (Do NOT pour down drain) Aqueous->AqueousWaste Incineration EHS Collection & High-Temp Incineration Halogenated->Incineration AqueousWaste->Incineration SolidWaste->Incineration

Waste routing decision tree for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride.

References

  • Laboratory Environmental Sample Disposal Information Document U.S. Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste and Disposal Guidelines for Laboratories American Chemical Society (ACS)[Link]

Handling

Personal protective equipment for handling 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

Comprehensive Safety and Operational Guide: Handling 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride Introduction 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly valuable nitrogenous heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride

Introduction 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a highly valuable nitrogenous heterocyclic building block widely utilized in drug discovery and pharmaceutical synthesis[1]. By combining a piperidine ring with an imidazolidinone moiety, it serves as a robust pharmacophore for targeting various biological pathways. However, as a Senior Application Scientist, I must emphasize that the novelty of such intermediate compounds means their chronic toxicity profiles are often incompletely characterized. To ensure absolute laboratory safety and scientific integrity, this compound must be handled with the rigorous operational protocols reserved for potent, irritant, and potentially toxic active pharmaceutical ingredients (APIs).

Part 1: The Causality of Hazard and PPE Selection

In advanced chemical handling, we do not simply don Personal Protective Equipment (PPE) out of blind compliance; we select it to mitigate specific, mechanistically understood physicochemical risks.

  • Hygroscopicity and Aerosolization Risk: As a hydrochloride salt, this compound is typically a fine, crystalline powder that is inherently hygroscopic. When manipulating the dry powder (e.g., during weighing or transfer), it is highly prone to aerosolization. Inhalation of such micro-particulates bypasses dermal defenses, posing an immediate respiratory hazard [2].

  • Mucous Membrane and Skin Sensitization: The basic nature of the piperidine nitrogen—even when protonated as an HCl salt—can lead to severe localized irritation. If the dust settles on the skin and contacts moisture (such as sweat or tears), it can cause acute contact dermatitis or severe ocular damage.

  • Systemic Toxicity: Extrapolating from the safety data of structurally analogous compounds, piperidine hydrochlorides are generally classified under the Globally Harmonized System (GHS) as "Toxic if swallowed" (H301) and "Causes skin irritation" (H315) [2]. We must operate under the assumption that this specific derivative carries an equivalent, if not higher, hazard profile.

Part 2: Quantitative PPE Requirements

To establish a self-validating safety barrier, the following PPE matrix is mandatory for all handling procedures.

PPE CategorySpecification & RequirementCausal Justification
Eye & Face Snug-fitting, indirect-vent safety goggles (e.g., ANSI Z87.1). Face shield required if handling >10 grams.Prevents airborne hydrochloride dust from contacting ocular mucosa and dissolving in tear fluid.
Skin & Body Disposable, chemical-resistant Tyvek® lab coat or gown with knit cuffs.Prevents micro-particulates from embedding in woven cotton lab coats, which causes chronic secondary exposure.
Hand Protection Double-gloving is mandatory. Inner glove: Standard Nitrile. Outer glove: Extended-cuff Nitrile (min 0.11 mm thickness).Piperidine derivatives can permeate standard latex. Double-gloving allows safe removal of the outer contaminated layer without exposing bare skin.
Respiratory N95 or P100 particulate respirator (if manipulated outside a containment hood).Filters out 99.9% of aerosolized hydrochloride salt particulates.

Part 3: Self-Validating Operational Workflow (Handling & Dispensing)

A protocol is only as strong as its ability to prevent human error. The following step-by-step methodology ensures a closed-loop, safe dispensing process.

  • Step 1: Engineering Control Setup: Never handle the dry powder on an open bench. Conduct all operations within a certified Class II Biological Safety Cabinet (BSC) or a properly functioning chemical fume hood. Ensure the sash is lowered to the optimal ergonomic working height.

  • Step 2: Static Mitigation: Hydrochloride salts are prone to static cling, which causes the powder to "jump" and aerosolize during weighing. Use an anti-static gun (ionizer) on the weighing spatulas, weigh boats, and the balance draft shield before opening the chemical container.

  • Step 3: The Dispensing Technique:

    • Don all required PPE (as per the table above).

    • Open the reagent bottle only when inside the negative-pressure environment.

    • Use a clean, grounded stainless-steel spatula to transfer the solid.

    • Cap the primary container immediately after the required mass is obtained to prevent moisture absorption from the air.

  • Step 4: Post-Operation Decontamination: Wipe down the balance, spatulas, and the hood surface with a damp, disposable lint-free cloth (using 70% ethanol or water). Why damp? Dry wiping mechanically resuspends the hazardous dust into the air, defeating the purpose of the fume hood.

Part 4: Spill Management & Disposal Plans

Even with flawless execution, spills can occur. Immediate, methodical action is required to contain the hazard [3].

Chemical Spill Response (The Wet-Wipe Protocol):

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and allow aerosols to settle for 5-10 minutes.

  • Do Not Sweep: Never use a dry brush or broom on spilled hydrochloride salts. This will instantly generate a highly toxic dust cloud.

  • Neutralize & Absorb: Gently cover the spilled powder with absorbent pads. Carefully wet the pads with water or a mild alkaline solution (to neutralize the HCl salt) to dissolve and capture the powder [4].

  • Collect: Use mechanical means (e.g., plastic scrapers) to lift the wet pads. Place all materials into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the affected surface with a mild soap solution, followed by a water rinse, and dry the area.

Hazardous Waste Disposal: All contaminated PPE, empty reagent vials, and spill cleanup materials must be strictly segregated. Do not mix this waste with general laboratory trash or standard organic solvents [5].

  • Classification: Label the waste container clearly as "Hazardous Chemical Waste: Nitrogenous Heterocycle / Piperidine Derivative."

  • Storage: Store in a sealed, leak-proof container within a designated secondary containment tray until collected by your institution's certified environmental health and safety (EHS) department [5].

Part 5: Mandatory Visualization

G Hazard Hazard Identification (Dust, Irritant, Toxic) PPE PPE Deployment (Double Nitrile, N95, Goggles) Hazard->PPE dictates Engineering Engineering Controls (Fume Hood / BSC) Hazard->Engineering dictates Operation Operational Execution (Dispensing & Weighing) PPE->Operation prerequisite Engineering->Operation prerequisite Spill Spill Response (Wet-Wipe Protocol) Operation->Spill if breach occurs Waste Waste Management (Hazardous Segregation) Operation->Waste routine disposal Spill->Waste contaminated materials

Safety and operational workflow for handling 1-(Piperidin-3-yl)imidazolidin-2-one HCl.

References

  • American Elements. "1-(piperidin-3-yl)imidazolidin-2-one | CAS 1209874-15-6". American Elements Catalog. 1

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Piperidine, hydrochloride".2

  • American Chemical Society (ACS). "Guide for Chemical Spill Response". 3

  • Youngstown State University. "Laboratory Spill Response Procedures". 4

  • UNSW Sydney. "Laboratory Hazardous Waste Disposal Guideline – HS321". 5

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
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Reactant of Route 2
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride
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